Cav 2.2 blocker 1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURKOGJFOYENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Cav2.2 Voltage-Gated Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are fundamental players in the intricate signaling network of the nervous system. Among these, the N-type or Cav2.2 channel holds a position of paramount importance, primarily due to its critical role in neurotransmitter release and its validation as a key target for the management of chronic pain.[1] This technical guide provides a comprehensive overview of the molecular architecture, biophysical properties, and regulatory mechanisms governing Cav2.2 channel function, intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug discovery.
Molecular Structure of the Cav2.2 Channel Complex
The Cav2.2 channel is a heteromultimeric protein complex, the core of which is the pore-forming α1B subunit, encoded by the CACNA1B gene.[2] This central subunit is associated with auxiliary proteins, namely the α2δ and β subunits, which are crucial for the proper trafficking, membrane localization, and modulation of the channel's gating properties.[1][3]
The α1B subunit itself is a large polypeptide organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S1-S4 segments of each domain form a voltage-sensing domain (VSD), while the S5 and S6 segments from all four domains come together to form the central ion-conducting pore.[4] High-resolution cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the three-dimensional architecture of the human Cav2.2 complex, revealing the intricate arrangement of these subunits and the binding site of pharmacological agents like the analgesic peptide ziconotide.[5][6]
The cryo-EM structures of the human Cav2.2 complex have elucidated the molecular basis for its specific blockade by ziconotide, showing how the peptide interacts with the P1 and P2 helices that support the selectivity filter, as well as extracellular loops of the α1 subunit.[5][6] These structural studies have also shed light on the electromechanical coupling within the channel, revealing that three of the VSDs are in a depolarized state while the VSD of repeat II is in a "down" conformation, stabilized by a phosphatidylinositol 4,5-bisphosphate (PIP2) molecule.[5][7]
Biophysical Properties
The function of Cav2.2 channels is defined by their distinct biophysical characteristics, which can be modulated by the association of different auxiliary subunits and by alternative splicing of the CACNA1B gene.[8]
| Property | Description | Typical Values | References |
| Activation Voltage | The membrane potential at which the channel begins to open. | Half-activation potential (V0.5) typically ranges from -20 mV to +20 mV. | [1][9] |
| Inactivation | The process by which the channel closes despite continued depolarization. Cav2.2 exhibits both fast and slow voltage-dependent inactivation. | Half-inactivation potential (V0.5) is generally in the range of -80 mV to -40 mV. | [10][11] |
| Single-Channel Conductance | The rate of ion flow through a single open channel. | Approximately 2.76 pS in 2 mM external Ca2+. | [12] |
| Ion Selectivity | The preference of the channel for passing certain ions over others. | Highly selective for Ca2+ over other divalent and monovalent cations. | [3] |
Pharmacological Profile
The critical role of Cav2.2 in pain signaling has made it a prime target for analgesic drug development.[13] A variety of natural toxins and synthetic compounds have been identified that modulate Cav2.2 activity.
| Compound | Class | IC50 | Mechanism of Action | References |
| ω-Conotoxin GVIA | Peptide Toxin | 0.04 - 1.0 nM | Pore Blocker | [14] |
| ω-Conotoxin MVIIA (Ziconotide) | Peptide Toxin | 2 - 55 pM | Pore Blocker | [15] |
| ω-Conotoxin CVID | Peptide Toxin | ~0.07 nM | Pore Blocker | [16] |
| TROX-1 | Small Molecule | pIC50 5.4 – 6.4 | State-dependent Blocker | [8] |
| C2230 | Small Molecule | pIC50 6.0 | State-dependent Blocker | [8][13] |
Signaling Pathways and Regulation
The activity of Cav2.2 channels is tightly regulated by a complex network of intracellular signaling pathways and protein-protein interactions. This modulation allows for the fine-tuning of neurotransmitter release in response to various physiological stimuli.
G-Protein Modulation
One of the most well-characterized regulatory mechanisms of Cav2.2 is its inhibition by G-protein coupled receptors (GPCRs).[17] Activation of presynaptic GPCRs by neurotransmitters such as opioids, norepinephrine, and GABA leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ dimer directly binds to the Cav2.2 α1B subunit, shifting the channel into a "reluctant" gating mode characterized by a depolarized voltage-dependence of activation and slower activation kinetics.[18] This inhibitory effect can be transiently relieved by strong membrane depolarization, a phenomenon known as prepulse facilitation.[18] The primary interaction sites for Gβγ on the α1B subunit have been mapped to the N-terminus, the intracellular loop between domains I and II, and to a lesser extent, the C-terminus.[17][18][19]
Regulation by Collapsin Response Mediator Protein 2 (CRMP-2)
Collapsin Response Mediator Protein 2 (CRMP-2) has emerged as a key regulator of Cav2.2 trafficking and function.[4] CRMP-2 directly interacts with the Cav2.2 α1B subunit at two primary sites: the intracellular loop between domains I and II and the distal C-terminus.[20] This interaction facilitates the forward trafficking of Cav2.2 channels to the presynaptic membrane, thereby increasing their surface expression and leading to enhanced calcium currents.[21] The association between CRMP-2 and Cav2.2 is itself regulated by phosphorylation. Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of CRMP-2 enhances its interaction with Cav2.2, promoting channel trafficking and increasing neurotransmitter release.[15][22] This pathway is implicated in pathological pain states, making the CRMP-2/Cav2.2 interaction a promising target for novel analgesics.[23]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology of Cav2.2 in HEK293 Cells
This protocol describes the transient transfection and whole-cell patch-clamp recording of Cav2.2 channels in Human Embryonic Kidney (HEK293) cells.
5.1.1. Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.[1]
-
Plating: Plate cells onto 35 mm culture dishes to achieve ~70% confluency on the day of transfection.[1]
-
Transfection Mixture: For each dish, prepare a mixture of cDNAs encoding the Cav2.2 α1B subunit (1.5 µg), β subunit (0.5 µg), and α2δ-1 subunit (0.5 µg), along with a marker plasmid like pEGFP (50 ng) to identify transfected cells.[1] Use a suitable transfection reagent such as FuGENE 6, following the manufacturer's instructions.[1][24]
-
Incubation: Incubate the transfected cells for 24-72 hours at 37°C to allow for channel expression.[1] For some channel constructs, incubation at a lower temperature (e.g., 28°C) may improve expression and membrane localization.[21][25]
-
Cell Isolation: Prior to recording, isolate transfected cells by briefly treating with a cell dissociation reagent like Versene and gently triturating.[1] Plate the isolated cells at a low density on glass coverslips and allow them to adhere for at least 2 hours.[1]
5.1.2. Electrophysiological Recording
-
Solutions:
-
External Solution (in mM): 10 BaCl2, 140 Choline-Cl, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. (Note: Ba2+ is often used as the charge carrier to avoid Ca2+-dependent inactivation).[3][26]
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 GTP-tris. Adjust pH to 7.2 with CsOH.[1][11]
-
-
Recording Setup: Use a standard patch-clamp rig equipped with an inverted microscope for visualizing GFP-positive cells. Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[3]
-
Whole-Cell Configuration: Obtain a gigaohm seal on a transfected cell and apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record ionic currents. Compensate for series resistance by at least 60%.[3]
5.1.3. Voltage-Clamp Protocols
-
Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply a series of 50 ms depolarizing voltage steps from -20 mV to +90 mV in 10 mV increments.[26]
-
Steady-State Inactivation: From a holding potential of -80 mV, apply a series of 5-second conditioning prepulses ranging from -80 mV to +40 mV, followed by a test pulse to +10 mV to assess the fraction of available channels.[27]
-
G-protein Modulation (Prepulse Facilitation): To study G-protein modulation, include a GPCR agonist in the external solution. Use a double-pulse protocol where a strong depolarizing prepulse (e.g., to +120 mV) is applied before a test pulse to assess the relief of G-protein inhibition.[3]
Expression and Purification of Cav2.2 for Cryo-EM
This protocol provides a general workflow for the expression of Cav2.2 channels in insect cells and their subsequent purification for structural studies by cryo-EM.
5.2.1. Protein Expression in Insect Cells
-
Cloning: Subclone the cDNAs for the human Cav2.2 α1B, α2δ-1, and β3 subunits into a baculovirus transfer vector (e.g., pFastBac1).[10]
-
Baculovirus Generation: Generate recombinant baculovirus using a system like the Bac-to-Bac Baculovirus Expression System.[10]
-
Infection: Infect Sf9 or HiFive insect cells with the high-titer recombinant baculovirus. Protein expression is typically carried out for 48-72 hours at 27°C.[10][28]
-
Cell Harvest: Harvest the cells by centrifugation.[28]
5.2.2. Protein Purification
-
Lysis: Resuspend the cell pellet in a lysis buffer containing detergents (e.g., digitonin or GDN) and protease inhibitors.
-
Solubilization: Solubilize the membrane proteins by gentle agitation.
-
Clarification: Clarify the lysate by ultracentrifugation to remove insoluble material.
-
Affinity Chromatography: Purify the channel complex using an affinity tag (e.g., a His-tag or Strep-tag) engineered onto one of the subunits.
-
Size-Exclusion Chromatography: Further purify the complex by size-exclusion chromatography to obtain a homogenous sample.
5.2.3. Cryo-EM Grid Preparation
-
Grid Preparation: Apply a small volume (3-4 µL) of the purified protein sample (typically at a concentration of 1-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[29][30]
-
Blotting and Plunging: Blot away excess liquid for a few seconds and then rapidly plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).[29][30]
-
Grid Screening and Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope. Collect high-resolution data on a Titan Krios or a similar high-end cryo-electron microscope.[31]
Conclusion
The Cav2.2 voltage-gated calcium channel is a complex and highly regulated ion channel that plays a central role in neuronal communication. Its involvement in pain signaling has established it as a critical target for the development of novel analgesics. This technical guide has provided a detailed overview of the structure, function, pharmacology, and regulation of Cav2.2, along with methodologies for its experimental investigation. A thorough understanding of these aspects is essential for advancing our knowledge of neuronal function and for the rational design of new therapies targeting this important ion channel.
References
- 1. Measuring Ca2+-Dependent Modulation of Voltage-Gated Ca2+ (Cav) Channels in HEK-293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular basis of the PIP2-dependent regulation of CaV2.2 channel and its modulation by CaV β subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PMA counteracts G protein actions on CaV2.2 channels in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Utilizing a baculovirus/insect cell expression system and expressed protein ligation (EPL) for protein semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-Threshold Ca2+ Currents in Dendritic Recordings from Purkinje Cells in Rat Cerebellar Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. “Slow” Voltage-Dependent Inactivation of CaV2.2 Calcium Channels Is Modulated by the PKC Activator Phorbol 12-Myristate 13-Acetate (PMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Investigating G-Protein Modulation of Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CRMP2 and voltage-gated ion channels: potential roles in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elifesciences.org [elifesciences.org]
- 17. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An atypical role for collapsin response mediator protein 2 (CRMP-2) in neurotransmitter release via interaction with presynaptic voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activity of T-type calcium channels is independent of CRMP2 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Making sure you're not a bot! [nanion.de]
- 27. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. med.unc.edu [med.unc.edu]
- 29. creative-biostructure.com [creative-biostructure.com]
- 30. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
The Pharmacological Profile of Ziconotide: A Potent and Selective Cav2.2 Channel Blocker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA peptide found in the venom of the marine cone snail Conus magus, is a highly potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] Its unique mechanism of action, which involves the direct inhibition of these channels, has established it as a valuable therapeutic agent for the management of severe chronic pain, particularly in cases refractory to other treatments.[3] This technical guide provides a comprehensive overview of the pharmacological properties of Ziconotide, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action
Ziconotide exerts its analgesic effects by binding directly to the pore of the Cav2.2 channel, physically occluding the channel and preventing the influx of calcium ions into the presynaptic nerve terminal.[4] This blockade of calcium entry is critical, as the influx of calcium through Cav2.2 channels is a key step in the release of pro-nociceptive neurotransmitters, including glutamate, calcitonin gene-related peptide (CGRP), and Substance P, from primary afferent nerve fibers in the dorsal horn of the spinal cord.[2] By inhibiting the release of these neurotransmitters, Ziconotide effectively dampens the transmission of pain signals from the periphery to the brain.[2]
The binding of Ziconotide to the Cav2.2 channel is both potent and highly selective. It has a much lower affinity for other types of voltage-gated calcium channels, such as L-type and P/Q-type, which contributes to its specific pharmacological profile.[5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Ziconotide, providing a quantitative basis for its potent and selective activity.
| Parameter | Value | Species | Assay/Tissue | Reference |
| IC₅₀ | 0.7 - 1.8 nM | Human | Whole-cell patch clamp on Cav2.2 expressing cells | [6] |
| Kᵢ | Sub-nanomolar | Rat | Radioligand binding assay with [¹²⁵I]-ω-conotoxin MVIIA in brain membranes | [5] |
| ED₅₀ | 49 pM | Rat | Incisional model of post-operative pain (intrathecal) | [7] |
| ED₅₀ | ~1-3 pmol | Rat | Formalin test, Phase 2 (intrathecal) | [2] |
Table 1: In Vitro and In Vivo Potency of Ziconotide
| Parameter | Value | Route of Administration | Species | Reference |
| Half-life (CSF) | 4.6 ± 0.9 hours | Intrathecal | Human | [8] |
| Volume of Distribution (CSF) | 155 ± 263 mL | Intrathecal | Human | [8] |
| Clearance (CSF) | 0.38 ± 0.56 mL/min | Intrathecal | Human | [8] |
| Plasma Protein Binding | ~50% | Intravenous | Human | [8] |
Table 2: Pharmacokinetic Properties of Ziconotide
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of Ziconotide.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the inhibitory effect of Ziconotide on Cav2.2 channel currents.
Materials:
-
Cells expressing recombinant human Cav2.2 channels (e.g., HEK293 or tsA-201 cells).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 HEPES, 10 Glucose, 2 BaCl₂, pH 7.4 with TEA-OH.
-
Internal solution (in mM): 120 Cs-aspartate, 10 HEPES, 10 EGTA, 5 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
Ziconotide stock solution.
Procedure:
-
Culture cells expressing Cav2.2 channels on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Cav2.2 currents by applying a depolarizing voltage step to +20 mV for 50 ms.
-
Record baseline currents in the absence of Ziconotide.
-
Perfuse the cell with the external solution containing various concentrations of Ziconotide.
-
Record currents at each concentration of Ziconotide after the effect has reached a steady state.
-
Wash out the drug to observe the reversibility of the block.
-
Analyze the data by measuring the peak current amplitude at each concentration and fitting the concentration-response data to the Hill equation to determine the IC₅₀ value.
Radioligand Binding Assay: Competition Binding
Objective: To determine the binding affinity (Kᵢ) of Ziconotide for the Cav2.2 channel.
Materials:
-
Rat brain membrane preparations (e.g., from cortex or hippocampus).
-
[¹²⁵I]-ω-conotoxin MVIIA (radioligand).
-
Unlabeled Ziconotide.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-ω-conotoxin MVIIA to each well.
-
Add increasing concentrations of unlabeled Ziconotide to the wells.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ω-conotoxin MVIIA.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Ziconotide by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value by fitting the competition binding data to a one-site competition model.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Analgesia Model: Formalin Test
Objective: To assess the antinociceptive effect of Ziconotide in a model of persistent pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Intrathecal catheters.
-
Formalin solution (5% in saline).
-
Ziconotide solution for intrathecal administration.
Procedure:
-
Implant intrathecal catheters in the rats several days before the experiment to allow for recovery.
-
On the day of the experiment, administer Ziconotide or vehicle intrathecally.
-
After a predetermined pretreatment time, inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat in an observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: Phase 1 (0-5 minutes post-formalin injection) and Phase 2 (15-60 minutes post-formalin injection).
-
Compare the nociceptive behaviors of the Ziconotide-treated group with the vehicle-treated group to determine the analgesic effect.
Mandatory Visualizations
Caption: Ziconotide's mechanism of action.
Caption: Workflow for whole-cell patch clamp experiments.
Caption: Workflow for radioligand competition binding assay.
References
- 1. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. core.ac.uk [core.ac.uk]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Synthesis of Cav2.2 Blockers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated calcium channel Cav2.2, also known as the N-type calcium channel, has emerged as a critical target in the development of novel therapeutics, particularly for the management of chronic pain.[1] Its strategic location on presynaptic nerve terminals allows it to play a pivotal role in the release of neurotransmitters, making it a key modulator of neuronal signaling.[1][2] This technical guide provides a comprehensive overview of the discovery of Cav2.2 blockers, from seminal peptide toxins to the development of small molecules, and delves into the intricate details of their chemical synthesis.
The Dawn of Cav2.2 Blockade: From Venom to Validation
The journey to targeting Cav2.2 began with the exploration of natural toxins. A significant milestone was the discovery and characterization of ω-conotoxin MVIIA, a peptide isolated from the venom of the marine cone snail Conus magus.[1] This peptide, now known by its synthetic form ziconotide, demonstrated potent and selective blockade of N-type calcium channels.[1] The clinical approval of ziconotide for the treatment of severe chronic pain validated Cav2.2 as a legitimate therapeutic target and spurred further research into a new class of analgesics.[1][3] The success of ziconotide highlighted both the potential and the challenges of targeting Cav2.2. While effective, its peptide nature necessitates intrathecal administration, limiting its widespread use. This limitation fueled the quest for orally bioavailable, small-molecule Cav2.2 blockers.
The Advent of Small-Molecule Cav2.2 Blockers
The search for small-molecule inhibitors of Cav2.2 has led to the exploration of diverse chemical scaffolds. Early efforts focused on screening existing compound libraries and modifying known calcium channel blockers. One of the initial classes of small molecules investigated were the dihydropyridines, traditionally known as L-type calcium channel blockers.[4] Through medicinal chemistry efforts, analogues with improved selectivity for Cav2.2 were developed.[4] Another notable class of compounds includes ortho-phenoxyanilide derivatives, which have shown promise as potent and selective Cav2.2 inhibitors. The discovery of these small molecules has been facilitated by the development of high-throughput screening assays, enabling the rapid evaluation of large compound libraries.
Key Experimental Protocols for Cav2.2 Blocker Discovery
The identification and characterization of novel Cav2.2 blockers rely on a suite of specialized in vitro and in vivo assays. These protocols are essential for determining the potency, selectivity, and efficacy of new chemical entities.
High-Throughput Screening Assays
Fluorescence-Based Calcium Flux Assays: These assays are a primary tool for high-throughput screening. They utilize calcium-sensitive fluorescent dyes, such as Fluo-4 or Indo-1, to measure changes in intracellular calcium concentrations upon channel activation.
-
Principle: Cells expressing Cav2.2 channels are loaded with a fluorescent calcium indicator. Depolarization of the cell membrane, typically with a high concentration of potassium chloride, opens the Cav2.2 channels, leading to an influx of calcium and a subsequent increase in fluorescence. The ability of a test compound to inhibit this fluorescence increase is a measure of its blocking activity.
-
Typical Protocol Outline:
-
Cell Culture: HEK293 cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1) are commonly used.
-
Dye Loading: Cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Incubation: Test compounds at various concentrations are added to the cells.
-
Depolarization and Signal Detection: A depolarizing stimulus (e.g., KCl) is added, and the change in fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium influx is calculated, and IC50 values are determined.
-
Automated Patch-Clamp Electrophysiology: This technique provides a more direct measure of ion channel function and is used for secondary screening and lead optimization. It allows for the rapid and automated recording of ionic currents through the Cav2.2 channel in response to voltage changes.
-
Principle: A planar substrate with microscopic holes is used to capture individual cells and form a high-resistance seal (gigaseal). Automated systems then apply voltage protocols to the cell and measure the resulting ionic currents.
-
Typical Protocol Outline:
-
Cell Preparation: A single-cell suspension of cells expressing Cav2.2 is prepared.
-
Cell Sealing: Cells are automatically captured on the patch-clamp chip.
-
Electrophysiological Recording: A whole-cell voltage-clamp configuration is established. A specific voltage protocol is applied to elicit Cav2.2 currents.
-
Compound Application: Test compounds are applied via a microfluidic system.
-
Data Analysis: The inhibition of the peak current is measured, and IC50 values are determined.
-
Binding Affinity and Selectivity Assays
Radioligand Binding Assays: These assays are crucial for determining the binding affinity (Kd) of a compound to the Cav2.2 channel.
-
Principle: A radiolabeled ligand that specifically binds to the Cav2.2 channel (e.g., [125I]ω-conotoxin MVIIA) is incubated with a membrane preparation from cells or tissues expressing the channel. The ability of a non-radiolabeled test compound to displace the radioligand is a measure of its binding affinity.
-
Typical Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing Cav2.2.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding is used to calculate the Ki value of the test compound.
-
In Vivo Efficacy Models
Animal Models of Pain: To assess the therapeutic potential of Cav2.2 blockers, various animal models of pain are employed. These models mimic different aspects of clinical pain conditions.
-
Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.
-
Spinal Nerve Ligation (SNL): Involves tight ligation of one or more spinal nerves.
-
-
Inflammatory Pain Models:
-
Formalin Test: Involves the injection of a dilute formalin solution into the paw.
-
Complete Freund's Adjuvant (CFA) Model: Involves the injection of CFA to induce localized inflammation.
-
-
Efficacy Measurement: The analgesic effect of a test compound is typically assessed by measuring the animal's response to a noxious stimulus (e.g., thermal heat, mechanical pressure) before and after drug administration. The effective dose that produces a 50% reduction in the pain response (ED50) is a key parameter.
Chemical Synthesis of Cav2.2 Blockers
The ability to synthesize Cav2.2 blockers is fundamental to their development as therapeutic agents. The synthetic strategies vary significantly between peptide and small-molecule inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of Ziconotide
Ziconotide is a 25-amino acid peptide with three disulfide bonds. Its synthesis is a complex process that relies on solid-phase peptide synthesis (SPPS).
-
General Strategy: The peptide is assembled in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one by one. Protecting groups are used to prevent unwanted side reactions on the amino acid side chains.
-
Key Steps:
-
Resin Preparation: An appropriate resin, such as Fmoc-Rink Amide resin, is used as the solid support.
-
Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain using activating agents like HBTU or DIC/HOBt. The Fmoc protecting group on the N-terminus is removed with a base (e.g., piperidine) before each coupling step.
-
Cysteine Protection: The six cysteine residues require specific protecting groups (e.g., Trt, Acm, tBu) to ensure the correct formation of the three disulfide bonds during the subsequent oxidation step.
-
Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Oxidative Folding: The linear peptide is then subjected to controlled oxidation conditions to facilitate the formation of the correct disulfide bridges, leading to the biologically active, three-dimensional structure of ziconotide. This is a critical and often low-yielding step.
-
Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Synthesis of Small-Molecule Cav2.2 Blockers
The synthesis of small-molecule Cav2.2 blockers often involves well-established organic chemistry reactions. The Hantzsch dihydropyridine synthesis is a classic example used for preparing dihydropyridine-based inhibitors.
-
Hantzsch Dihydropyridine Synthesis: This is a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
-
General Reaction Scheme:
-
Reactants: An aromatic aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).
-
Conditions: The reaction is typically carried out in a solvent like ethanol or acetic acid, often with heating.
-
Product: A 1,4-dihydropyridine derivative.
-
-
Modifications for Cav2.2 Selectivity: The substituents on the aromatic ring and the ester groups of the dihydropyridine core can be modified to enhance selectivity for Cav2.2 over other calcium channel subtypes.
Quantitative Data Summary
The following tables summarize the potency and efficacy of representative Cav2.2 blockers from different chemical classes.
Table 1: In Vitro Potency of Selected Cav2.2 Blockers
| Compound | Chemical Class | Assay Type | Cell Line/Preparation | IC50 / Ki (nM) | Reference |
| ω-Conotoxin MVIIA (Ziconotide) | Peptide | Electrophysiology | Oocytes | ~10 | [5] |
| ω-Conotoxin GVIA | Peptide | Radioligand Binding | Rat Brain | ~0.05 (Ki) | [6] |
| A-1264087 | Small Molecule | Electrophysiology | HEK293 | ~1000-2000 | [6] |
| ZC88 | 4-amino-piperidine derivative | Electrophysiology | Oocytes | 450 | [2] |
| C2230 | 1-aryloxy-3-amino-2-propanol | Electrophysiology | HEK293 | 1300 (-50mV) | [7] |
| RD2 | Small Molecule | Radioligand Binding | - | nanomolar range | [8] |
Table 2: In Vivo Efficacy of Selected Cav2.2 Blockers in Pain Models
| Compound | Animal Model | Route of Administration | ED50 | Reference |
| Ziconotide | Neuropathic Pain (rat) | Intrathecal | ~0.1 µg | [9] |
| RD2 | Sciatic Inflammatory Neuritis (rat) | Oral | 5 mg/kg | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving Cav2.2 and a typical experimental workflow for Cav2.2 blocker discovery.
Caption: Simplified signaling pathway of neurotransmitter release mediated by Cav2.2 channels.
Caption: A typical workflow for the discovery and development of Cav2.2 channel blockers.
Conclusion
The discovery and development of Cav2.2 blockers represent a significant advancement in the field of neuroscience and pain management. From the initial identification of peptide toxins to the rational design of selective small molecules, the journey has been marked by scientific innovation. The detailed understanding of the chemical synthesis and the application of robust experimental protocols are paramount for the continued progress in this promising therapeutic area. This guide provides a foundational resource for researchers dedicated to advancing the development of the next generation of Cav2.2 inhibitors.
References
- 1. Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-type calcium channel blockers: novel therapeutics for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmedchem.com [jmedchem.com]
- 5. CN102268082B - Solid-phase synthesis method of ziconotide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and calcium channel antagonist activities of 3-nitrooxyalkyl, 5-alkyl 1,4-dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-2-imidazolyl)-3, 5-pyridinedicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of a new series of 4-aryl-1,4-dihydropyridines with calcium channel blocking and vasodilatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cav2.2 Channels in Neuropathic Pain: A Technical Guide for Researchers
Abstract: Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge due to a lack of effective treatments. At the forefront of molecular targets for novel analgesics are the N-type voltage-gated calcium channels, Cav2.2. These channels are pivotal in controlling the release of pro-nociceptive neurotransmitters from primary afferent nerve terminals. In neuropathic pain states, the expression and functional activity of Cav2.2 channels are significantly upregulated, contributing to the neuronal hyperexcitability and central sensitization that underpin pain hypersensitivity. This technical guide provides an in-depth examination of the role of Cav2.2 in preclinical neuropathic pain models, offering structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and drug development professionals in this field.
Introduction to Cav2.2 Channels in Nociception
Voltage-gated calcium channels (VGCCs) are fundamental to many physiological processes, translating membrane depolarization into intracellular calcium signals.[1] The Cav2 family, particularly the Cav2.2 (or N-type) channel, is a high-voltage activated channel predominantly expressed in the central and peripheral nervous systems.[2][3] Structurally, Cav2.2 is a heteromeric complex comprising a pore-forming α1B subunit (also known as CACNA1B) and auxiliary α2δ and β subunits, which are critical for channel trafficking and modulating its biophysical properties.[4][5]
The critical role of Cav2.2 in pain signaling stems from its strategic localization at the presynaptic terminals of primary sensory neurons within the dorsal horn of the spinal cord.[6][7][8] Here, they act as a crucial link between the arrival of an action potential and the release of key neurotransmitters involved in pain transmission, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[5][9] The clinical validation of Cav2.2 as a pain target is firmly established by the analgesic efficacy of ziconotide (Prialt®), a synthetic peptide derived from cone snail venom that selectively blocks these channels.[10][11][12]
The Cav2.2 Signaling Pathway in Nociceptive Transmission
Under normal physiological conditions, noxious stimuli generate action potentials that propagate along primary afferent fibers to their central terminals in the spinal cord's dorsal horn. The arrival of this depolarization activates Cav2.2 channels, leading to a rapid influx of Ca2+. This localized increase in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft. These neurotransmitters then bind to their respective receptors on second-order neurons, propagating the pain signal to higher brain centers.
Pathophysiological Alterations in Neuropathic Pain
A hallmark of neuropathic pain is the maladaptive plasticity that occurs within the pain pathway. Following peripheral nerve injury, both the expression and function of Cav2.2 channels are significantly enhanced in dorsal root ganglion (DRG) neurons.[6][13][14] This upregulation is not only of the channel's pore-forming α1 subunit but also, critically, of the auxiliary α2δ-1 subunit.[7][15] The α2δ-1 subunit is essential for the trafficking of Cav2.2 channels to the presynaptic membrane, and its increased expression following injury leads to a higher density of functional channels at the nerve terminal.[16][17] This results in increased calcium influx, exaggerated neurotransmitter release, and a state of neuronal hyperexcitability, which contributes directly to central sensitization and the maintenance of chronic pain states like allodynia and hyperalgesia.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding the alteration of Cav2.2 channels in widely used preclinical models of neuropathic pain and the effects of pharmacological modulation.
Table 1: Changes in Cav2.2 Expression and Function in Neuropathic Pain Models
| Pain Model | Species | Tissue | Parameter Measured | Change Observed | Citation(s) |
|---|---|---|---|---|---|
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | DRG Neurons (Large) | Surface Cav2.2 Expression | ▲ 34.6% increase | [16] |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | DRG Neurons (Medium) | Surface Cav2.2 Expression | ▲ 13.8% increase | [16] |
| Chronic Constrictive Injury (CCI) | Rat | Spinal Dorsal Horn (Lamina II) | Cav2.2 Immunoreactivity | ▲ Significant increase | [3][6] |
| Spinal Nerve Ligation (SNL) | Rat | Uninjured L4 DRG Soma | Cav2.2 Expression | ▲ Upregulated | [18][19] |
| Spinal Nerve Ligation (SNL) | Rat | Injured L5 DRG Soma | Cav2.2 Expression | ▼ Downregulated | [18][19] |
| Experimental Autoimmune Neuritis (EAN) | Rat | Sciatic Nerve | Cav2.2 Expression | ▲ Upregulated | [20] |
| Complete Freund's Adjuvant (CFA) | Rat | DRG Neurons | N-type VGCC Protein Expression | ▲ Increased |[21] |
Table 2: Pharmacological Modulation of Cav2.2 in Neuropathic Pain Models
| Compound | Mechanism | Model | Route of Administration | Key Result | Citation(s) |
|---|---|---|---|---|---|
| Ziconotide (ω-conotoxin MVIIA) | Selective Cav2.2 Blocker | Various | Intrathecal | Potent antinociceptive effects; reduces pain behaviors. | [7][9][10] |
| RD2 | Orally available Cav2.2 inhibitor | Sciatic Inflammatory Neuritis | Oral (5 mg/kg) | Alleviated neuropathic pain compared to vehicle. | [11] |
| C2230 | Use-dependent Cav2.2 Blocker | Neuropathic & Orofacial Pain | Systemic | Reduced evoked excitatory postsynaptic currents and pain behaviors. | [22] |
| Gabapentin / Pregabalin | Binds to α2δ-1 subunit | Various | Systemic | Indirectly inhibits Cav2.2 function, reducing neuropathic pain. | [15][23] |
| ω-conotoxin GVIA | Selective Cav2.2 Blocker | Spinal Nerve Ligation (SNL) | Local (on DRG) | Depressed hyperexcitability in uninjured L4 DRG neurons. |[18] |
Key Experimental Protocols
Reproducibility in neuropathic pain research relies on standardized methodologies. This section details common protocols for inducing pain models and assessing the role of Cav2.2.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL):
-
Anesthetize a rat (e.g., with isoflurane).
-
Make a dorsal incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 spinal nerve distal to the DRG.
-
Tightly ligate the L5 nerve with a silk suture.
-
Close the incision in layers. This procedure results in robust mechanical allodynia in the ipsilateral paw.[18][19]
-
-
Chronic Constrictive Injury (CCI):
-
Anesthetize a rat and expose the common sciatic nerve at the mid-thigh level.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced about 1 mm apart.
-
The ligatures should be tightened until they elicit a brief twitch in the respective hind limb, constricting but not arresting epineural blood flow.
-
Close the incision. This model produces thermal hyperalgesia and mechanical allodynia.[3][6]
-
Behavioral Assessment of Pain
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using a method such as the up-down method of Dixon. A lower threshold indicates increased mechanical sensitivity.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is aimed at the plantar surface of the hind paw.
-
Record the latency for the animal to withdraw its paw from the stimulus.
-
A cut-off time is used to prevent tissue damage. A shorter withdrawal latency indicates thermal hyperalgesia.
-
Electrophysiological Analysis
-
Whole-Cell Patch Clamp of Cav2.2 Currents in DRG Neurons:
-
Isolate DRG neurons from a model animal and culture them for 24-48 hours.
-
Use a patch-clamp amplifier to obtain whole-cell recordings.
-
External Solution (in mM): e.g., 10 BaCl₂ (as charge carrier), 130 TEA-Cl, 10 HEPES, 10 Glucose (pH 7.4). Include 1 µM Tetrodotoxin (TTX) to block sodium channels.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Li-GTP, 10 HEPES (pH 7.2).
-
Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to evoke calcium channel currents.
-
Isolate N-type currents by applying specific blockers of other channel types (e.g., nifedipine for L-type) and confirm identity with a Cav2.2 blocker like ω-conotoxin GVIA.[24]
-
Molecular Analysis
-
Immunohistochemistry for Cav2.2 in the Spinal Cord:
-
Perfuse the animal with 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix in PFA, then transfer to a sucrose solution for cryoprotection.
-
Section the spinal cord on a cryostat (e.g., 30 µm sections).
-
Permeabilize sections with a detergent (e.g., 0.3% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum).
-
Incubate with a primary antibody specific for the Cav2.2 α1 subunit overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount sections and visualize using confocal microscopy to assess changes in protein expression and localization in the dorsal horn laminae.[6][16]
-
Conclusion and Future Directions
Cav2.2 channels are undeniably central to the pathophysiology of neuropathic pain. Preclinical models consistently demonstrate that nerve injury leads to an upregulation and functional enhancement of these channels in nociceptive pathways, driving the characteristic hypersensitivity. While the selective Cav2.2 blocker ziconotide provides clinical proof-of-concept, its therapeutic use is limited by a narrow therapeutic window and the need for intrathecal delivery.[7]
Future research is focused on overcoming these limitations. Key strategies include the development of orally available, small-molecule blockers and compounds with a use-dependent mechanism of action, which would preferentially target the hyperactive channels found in pathological states while sparing those involved in normal physiological function.[1][22] Furthermore, exploring approaches that disrupt the protein-protein interactions necessary for Cav2.2 upregulation and trafficking, such as targeting the α2δ-1 subunit or CRMP2, represents a promising alternative therapeutic avenue.[13][14][23] A deeper understanding of the specific splice variants and regulatory pathways governing Cav2.2 in chronic pain will be essential for designing the next generation of safer and more effective analgesics.
References
- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ovid.com [ovid.com]
- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ziconotide - Wikipedia [en.wikipedia.org]
- 11. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 13. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. physoc.org [physoc.org]
- 16. Nerve injury increases native CaV2.2 trafficking in dorsal root ganglion mechanoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasp-pain.org [iasp-pain.org]
- 18. Upregulation of N-type calcium channels in the soma of uninjured dorsal root ganglion neurons contributes to neuropathic pain by increasing neuronal excitability following peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Upregulation of N-Type Voltage-Gated Calcium Channels Induces Neuropathic Pain in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. JCI - Citations to C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 23. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Interaction Between Cav2.2 Blockers and the Channel Pore: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between various blockers and the pore of the N-type voltage-gated calcium channel, Cav2.2. The content delves into the structural basis of these interactions, quantitative binding data, detailed experimental methodologies, and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of ion channels and the development of novel therapeutics targeting Cav2.2 for conditions such as chronic pain.
The Cav2.2 Channel Pore: A Prime Target for Blockers
The Cav2.2 channel, a member of the high-voltage activated calcium channel family, plays a pivotal role in neurotransmitter release at presynaptic terminals.[1][2] Its central pore, formed by the S5 and S6 segments of the four homologous domains (I-IV) of the α1 subunit, is the site of ion conduction and a critical target for a diverse range of pharmacological agents.[3][4] Blockade of this pore can effectively modulate neuronal excitability, making it a key strategy for the development of analgesics and other therapeutics for neurological disorders.[5][6]
Molecular Basis of Blocker Interaction with the Cav2.2 Pore
The interaction between blockers and the Cav2.2 channel pore is a complex process governed by the specific chemical properties of the blocker and the intricate three-dimensional structure of the channel. High-resolution structural studies, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into these interactions.
A notable example is the interaction of the peptide blocker ziconotide (a synthetic version of ω-conotoxin MVIIA) with the human Cav2.2 channel. Cryo-EM structures have revealed that ziconotide binds to the outer vestibule of the channel pore.[3][7] It is coordinated by residues located in the P1 and P2 helices, which form the selectivity filter, as well as the extracellular loops of domains II, III, and IV of the α1 subunit.[3] This binding effectively occludes the ion conduction pathway, preventing the influx of calcium ions.
Small molecule blockers also target the channel pore, although their binding sites can differ. Some small molecules have been shown to occupy a fenestration site between domains III and IV of the α1 subunit.[4] The binding of these molecules can be state-dependent, with some showing a higher affinity for the inactivated state of the channel.[8] This property is particularly desirable for therapeutic applications as it suggests that the blocker would be more effective during periods of high neuronal firing, which is characteristic of pathological states like neuropathic pain.
Quantitative Binding Data
The affinity of a blocker for the Cav2.2 channel is a critical parameter for its characterization and therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). The following tables summarize the available quantitative binding data for several Cav2.2 channel blockers.
| Blocker | Blocker Type | Assay Type | IC50 | Species | Reference |
| Ziconotide (ω-conotoxin MVIIA) | Peptide | Electrophysiology | 0.7–1.8 nM | Not Specified | [3] |
| Cav 2.2 blocker 1 (compound 9) | Small Molecule | Not Specified | 0.001 µM | Not Specified | [9] |
| RD2 | Small Molecule | Electrophysiology | 5.5 ± 1.1 μM | Human | [10] |
| Roscovitine | Small Molecule | Electrophysiology | ~300 µM (current inhibition) | Not Specified | [11] |
| Blocker | Blocker Type | Assay Type | Kd | Species | Reference |
| Ziconotide | Peptide | Computational | 4.8 x 10⁻⁸ M | Human | [12] |
Experimental Protocols
The characterization of the interaction between blockers and the Cav2.2 channel pore relies on a combination of structural, electrophysiological, and biochemical techniques. Detailed methodologies for key experiments are provided below.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
Cryo-EM has been instrumental in elucidating the high-resolution structure of the Cav2.2 channel and its complexes with blockers like ziconotide.[3][4][13]
Methodology:
-
Protein Expression and Purification: The human Cav2.2 channel complex (α1, α2δ-1, and β3 subunits) is expressed in a suitable cell line, such as HEK293 cells. The protein is then solubilized from the cell membrane using detergents and purified using affinity chromatography.
-
Sample Preparation: The purified Cav2.2 channel complex is mixed with the blocker of interest (e.g., ziconotide) at a saturating concentration. A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The frozen grids are loaded into a transmission electron microscope. A large dataset of 2D projection images of the protein particles is collected automatically.
-
Image Processing and 3D Reconstruction: The 2D images are processed to select individual particle images, which are then aligned and classified. These 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using iterative algorithms.
-
Model Building and Analysis: The atomic model of the Cav2.2-blocker complex is built into the final 3D density map. This allows for the precise identification of the blocker's binding site and the interacting amino acid residues.[3]
Patch-Clamp Electrophysiology for Functional Characterization
Patch-clamp electrophysiology is the gold-standard technique for studying the functional effects of blockers on the Cav2.2 channel.[14][15][16][17]
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., tsA-201 or HEK293) is transiently or stably transfected with the cDNAs encoding the subunits of the Cav2.2 channel.
-
Recording Setup: The cells are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell recording configuration. This allows for the control of the membrane potential and the recording of the total ionic current across the cell membrane.
-
Voltage Protocol and Data Acquisition: The membrane potential is held at a negative potential (e.g., -90 mV) to keep the channels in a closed state. Depolarizing voltage steps are then applied to activate the Cav2.2 channels and elicit an inward calcium current. The blocker is applied to the bath solution, and the resulting inhibition of the calcium current is measured.
-
Data Analysis: The concentration-response relationship for the blocker is determined by applying a range of concentrations and measuring the corresponding current inhibition. The IC50 value is then calculated by fitting the data to the Hill equation.[10]
Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are used to determine the affinity and density of binding sites for a specific blocker on the Cav2.2 channel.[18][19][20][21]
Methodology:
-
Membrane Preparation: Membranes containing the Cav2.2 channel are prepared from cells or tissues expressing the channel.
-
Radioligand: A radiolabeled version of a known Cav2.2 channel blocker (e.g., [¹²⁵I]ω-conotoxin MVIIA) is used as the radioligand.
-
Binding Reaction: The membranes are incubated with the radioligand in the presence and absence of increasing concentrations of the unlabeled test compound (the blocker being studied).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The affinity (Ki) of the test compound is then determined by analyzing its ability to compete with the radioligand for binding to the channel.
Site-Directed Mutagenesis for Identifying Key Interacting Residues
Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues in the Cav2.2 channel that are critical for blocker binding.[22][23][24][25]
Methodology:
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed.
-
Mutagenesis Reaction: The plasmid DNA containing the wild-type Cav2.2 channel cDNA is used as a template for a polymerase chain reaction (PCR) with the mutagenic primers. This reaction generates copies of the plasmid containing the desired mutation.
-
Template DNA Digestion: The parental, non-mutated DNA is digested using a specific enzyme (e.g., DpnI), which only cleaves methylated DNA (the original plasmid).
-
Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for amplification.
-
Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Functional Analysis: The mutated Cav2.2 channel is then expressed in a suitable cell system, and its sensitivity to the blocker is assessed using patch-clamp electrophysiology or radioligand binding assays. A significant change in the blocker's affinity or efficacy for the mutated channel compared to the wild-type channel indicates that the mutated residue is important for the interaction.
Signaling Pathways and Experimental Workflows
The activity of the Cav2.2 channel is modulated by various intracellular signaling pathways, and its study involves a systematic experimental workflow.
G-Protein Modulation of Cav2.2 Channel Activity
The activity of Cav2.2 channels can be inhibited by the activation of G-protein coupled receptors (GPCRs). This modulation is primarily mediated by the direct binding of the Gβγ subunit of the G-protein to the channel.[26][27]
Figure 1. G-protein mediated inhibition of the Cav2.2 channel.
Experimental Workflow for Characterizing a Novel Cav2.2 Blocker
The process of characterizing a new potential Cav2.2 blocker follows a logical progression from initial screening to detailed mechanistic studies.
Figure 2. Workflow for the characterization of a novel Cav2.2 blocker.
Structural Representation of Blocker Interaction with the Cav2.2 Pore
The following diagram illustrates the key components of the Cav2.2 channel pore and the binding of a generic blocker.
Figure 3. Diagram of a blocker interacting with the Cav2.2 channel pore.
References
- 1. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search-library.ucsd.edu [search-library.ucsd.edu]
- 5. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 6. Cav2.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Structure of human Cav2.2 channel blocked by the painkiller ziconotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Slowed N-Type Calcium Channel (CaV2.2) Deactivation by the Cyclin-Dependent Kinase Inhibitor Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. Scanning mutagenesis of the I-II loop of the Cav2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Scanning mutagenesis of the I-II loop of the Cav2.2 calcium channel identifies residues Arginine 376 and Valine 416 as molecular determinants of voltage dependent G protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of the Binding and Inhibition Sites in the Calmodulin Molecule for Ophiobolin A by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. agilent.com [agilent.com]
- 26. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cav 2.2 (CACNA1B) Gene Expression in the Nervous System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, function, and regulation of the Cav2.2 voltage-gated calcium channel, encoded by the CACNA1B gene, within the nervous system. The content is tailored for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of key pathways.
Introduction to Cav2.2 (CACNA1B)
The CACNA1B gene encodes the pore-forming α1B subunit of the N-type voltage-gated calcium channel, also known as Cav2.2.[1] These channels are critical components of the nervous system, primarily involved in regulating the influx of calcium ions into neurons in response to membrane depolarization.[2] This calcium influx is a pivotal trigger for a multitude of cellular processes, most notably the release of neurotransmitters at synaptic terminals.[3] Consequently, Cav2.2 channels are fundamental to synaptic transmission and neuronal excitability.[3] Their strategic location and function make them a significant target for therapeutic intervention in various neurological disorders, particularly chronic pain.[2][4]
Distribution and Localization of Cav2.2 in the Nervous System
The CACNA1B gene and its protein product, the Cav2.2 channel, are widely expressed throughout the central and peripheral nervous systems.[5]
Regional Distribution: Expression of CACNA1B is observed in numerous brain regions and neuronal populations, including:
-
Midbrain [7]
-
Cerebral cortex, thalamus, hypothalamus, and hippocampus [7]
-
Spinal cord , with particularly high expression in the superficial layer of the dorsal horn, a key area for nociceptive processing.[7][8]
-
Dorsal Root Ganglia (DRG) neurons , which are primary sensory neurons.[9][10]
Subcellular Localization: Within neurons, Cav2.2 channels exhibit a specific and functionally critical distribution. They are predominantly localized to:
-
Presynaptic nerve terminals , where they are positioned close to synaptic vesicles to ensure efficient neurotransmitter release.[3][8][11]
-
Neuronal growth cones , suggesting a role in neuronal development and guidance.[9][12]
Quantitative Expression Data
While comprehensive quantitative data across all brain regions is sparse in the literature, relative expression levels have been characterized. The following table summarizes the known expression patterns of CACNA1B/Cav2.2.
| Tissue/Cell Type | Relative Expression Level | Primary Function | Reference |
| Dorsal Horn (Superficial Layer) | High | Nociceptive signal transmission | [8] |
| Dorsal Root Ganglia (DRG) | High | Sensory signal transmission, pain pathways | [9][10] |
| Presynaptic Terminals | High | Neurotransmitter release | [8][11] |
| Cerebellum | Moderate to High | Nervous system development, motor control | [6][7] |
| Hippocampus | Moderate | Synaptic plasticity, learning and memory | [7] |
| Cerebral Cortex | Moderate | Higher cognitive functions | [7] |
A study on non-small cell lung cancer also highlighted that CACNA1B mRNA levels were significantly higher in tumorous tissues compared to adjacent non-tumorous tissues, as determined by qRT-PCR.[13] In a conditional knockout mouse model, Cav2.2 protein levels in the DRG of knockout mice were approximately 50% of the wild-type controls, while brain levels remained similar, reflecting the specific targeting strategy.[14]
Function and Signaling Pathways
Cav2.2 channels are integral to neuronal communication. Their primary function is to mediate calcium influx, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters such as glutamate, substance P, and CGRP.[10][11]
Role in Synaptic Transmission
Depolarization of the presynaptic membrane by an arriving action potential leads to the activation of Cav2.2 channels.[10] The resulting influx of Ca²⁺ through these channels activates the exocytotic machinery, leading to the release of neurotransmitters into the synaptic cleft.[8][10] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the signal.[10]
G-Protein Coupled Receptor (GPCR) Modulation
The activity of Cav2.2 channels is dynamically modulated by various signaling pathways, most notably through G-protein-coupled receptors (GPCRs).[15] Activation of presynaptic GPCRs by neurotransmitters (e.g., GABA, opioids) can lead to the dissociation of the G-protein into Gα and Gβγ subunits.[15] The Gβγ dimer can directly bind to the Cav2.2 channel, causing a voltage-dependent inhibition of its activity, which reduces neurotransmitter release.[15][16] This is a key mechanism for presynaptic inhibition and is a target for analgesics like morphine.[4]
Experimental Protocols
Studying the expression and function of CACNA1B/Cav2.2 requires a range of specialized molecular and electrophysiological techniques.
In Situ Hybridization (ISH) for CACNA1B mRNA
This protocol allows for the visualization of CACNA1B mRNA expression within tissue sections, providing spatial information on gene transcription.
Methodology:
-
Tissue Preparation:
-
Perfuse and fix the tissue (e.g., brain, spinal cord) with 4% paraformaldehyde (PFA).
-
Cryoprotect the tissue in a sucrose solution before freezing.
-
Cut frozen sections (10-20 µm) on a cryostat and mount them on charged slides.[17]
-
-
Probe Synthesis:
-
Hybridization:
-
Post-fix sections and treat with Proteinase K to improve probe penetration.[19]
-
Prehybridize the sections to block non-specific binding.
-
Dilute the DIG-labeled probe in hybridization buffer and apply to the sections.
-
Incubate overnight in a humidified chamber at 65°C to allow the probe to hybridize to the target mRNA.[17]
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.[17]
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).[17]
-
Add a chromogenic substrate (e.g., NBT/BCIP) that reacts with the enzyme to produce a colored precipitate at the site of mRNA expression.[17]
-
-
Imaging:
-
Dehydrate the slides and mount with a coverslip.
-
Visualize the signal using a bright-field microscope.
-
A specialized variation of this technique, BaseScope™, can detect single RNA molecules and specific splice variants, such as the e37a-Cacna1b variant, using 'Z' probes that generate a punctate signal.[20]
Immunohistochemistry (IHC) for Cav2.2 Protein
IHC is used to visualize the location and distribution of the Cav2.2 protein in tissue.
Methodology:
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Incubate with a primary antibody specific to Cav2.2 (e.g., rabbit polyclonal anti-Cav2.2) overnight at 4°C in a humidified chamber.[21]
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP).
-
Add a chromogenic substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate in the presence of HRP.[21]
-
-
Counterstaining and Mounting:
References
- 1. CACNA1B - Wikipedia [en.wikipedia.org]
- 2. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 3. Gene - CACNA1B [maayanlab.cloud]
- 4. pnas.org [pnas.org]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. CACNA1B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. A Review of the CACNA Gene Family: Its Role in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. zfin.org [zfin.org]
- 19. In situ hybridization (ISH) protocol | Abcam [abcam.com]
- 20. Cacna1b alternative splicing impacts excitatory neurotransmission and is linked to behavioral responses to aversive stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. google.com [google.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
In-Depth Technical Guide: Ziconotide, a Selective Cav2.2 Blocker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective N-type voltage-gated calcium channel (Cav2.2) blocker, Ziconotide (ω-conotoxin MVIIA). Due to the lack of detailed, publicly available experimental data for the generically named "Cav 2.2 blocker 1," this guide focuses on the well-characterized and clinically relevant compound, Ziconotide, as a representative example of a high-affinity Cav2.2 inhibitor.
Core Quantitative Data: IC50 and Binding Affinity of Ziconotide
The inhibitory potency and binding affinity of Ziconotide for the Cav2.2 channel have been determined using various experimental paradigms. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Assay Type | Cell Line/System | Key Conditions |
| IC50 | ~89 nmol/L (for a comparable ω-conotoxin, Bu8, noted as twice the potency of MVIIA)[1] | Whole-cell Patch Clamp Electrophysiology | HEK293T cells expressing rat Cav2.2 (α1B, β3, α2δ subunits) | Depolarization-activated Ba2+ currents were measured.[1] |
| Kd | 4.8 x 10-8 M (48 nM) | In silico structural biophysics-based calculation (Prodigy) | Homology structural model of Cav2.2 bound to Ziconotide | Based on the experimental ziconotide-Cav2.2 complex structure (PDB entry 7MIX).[2][3][4] |
Experimental Protocols
Determination of IC50 via Whole-Cell Patch Clamp Electrophysiology
The half-maximal inhibitory concentration (IC50) of a Cav2.2 blocker is a measure of its potency in inhibiting channel function. This is typically determined by whole-cell patch-clamp electrophysiology.
Objective: To measure the concentration of the blocker required to inhibit 50% of the ionic current through the Cav2.2 channels.
General Protocol:
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with cDNAs encoding the subunits of the human Cav2.2 channel (α1B, β, and α2δ).[1]
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
The extracellular solution (bath solution) typically contains a charge carrier such as Barium (Ba2+) or Calcium (Ca2+), along with other salts to maintain physiological osmolarity and pH.
-
The intracellular solution (pipette solution) contains ions that mimic the intracellular environment and agents to block other currents.
-
A holding potential (e.g., -90 mV) is applied to the cell membrane.[1]
-
Depolarizing voltage steps (e.g., to +20 mV for 100 ms) are applied to elicit inward currents through the Cav2.2 channels.[1]
-
-
Drug Application and Data Acquisition:
-
A baseline current is established by recording several current traces in the absence of the blocker.
-
The Cav2.2 blocker (e.g., Ziconotide) is then applied to the bath solution at various concentrations.
-
The current is recorded at each concentration until a steady-state block is achieved.
-
The peak inward current at each concentration is measured and normalized to the baseline current.
-
-
Data Analysis:
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the blocker concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
-
Determination of Binding Affinity via Radioligand Binding Assay
Binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), measures how tightly a ligand binds to its target. For Cav2.2 channels, this is commonly determined using a competitive radioligand binding assay.
Objective: To determine the affinity of an unlabeled compound (the blocker) by measuring its ability to displace a radiolabeled ligand that specifically binds to the Cav2.2 channel.
General Protocol:
-
Membrane Preparation:
-
Membranes are prepared from cells (e.g., HEK293) stably expressing the human Cav2.2 channel or from brain tissue known to have high densities of these channels.
-
The cells or tissue are homogenized and centrifuged to isolate the membrane fraction.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for Cav2.2, such as [125I]ω-conotoxin GVIA or MVIIA.
-
Increasing concentrations of the unlabeled test compound (the blocker) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding at each concentration of the unlabeled compound is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the unlabeled compound's concentration.
-
The IC50 value, the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand, is determined from the curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Signaling Pathways and Experimental Workflows
Cav2.2 Signaling Pathway in Nociception
The Cav2.2 channel plays a crucial role in the transmission of pain signals (nociception) at the presynaptic terminals of sensory neurons.[5][6][7] An action potential arriving at the presynaptic terminal depolarizes the membrane, leading to the opening of Cav2.2 channels. The subsequent influx of Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft. These neurotransmitters then act on postsynaptic receptors to propagate the pain signal. The activity of Cav2.2 channels is modulated by various signaling pathways, including G-protein coupled receptors (GPCRs), such as opioid and GABAB receptors.[5][8] Activation of these GPCRs leads to the dissociation of Gβγ subunits, which can directly bind to the Cav2.2 channel and inhibit its activity, thereby reducing neurotransmitter release and producing an analgesic effect.
Caption: Signaling pathway of Cav2.2 in nociceptive transmission.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 of a Cav2.2 blocker using whole-cell patch clamp electrophysiology.
Caption: Workflow for IC50 determination via electrophysiology.
References
- 1. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cav 2.2 blocker 1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cav 2.2, also known as the N-type voltage-gated calcium channel, plays a crucial role in neurotransmitter release and has been identified as a key target for the treatment of chronic pain. Cav 2.2 blocker 1 (also referred to as compound 9) is a potent and selective inhibitor of the N-type calcium channel with an IC50 of 0.001 μM.[1][2][3] These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions for in vitro and in vivo studies.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. It is essential to use fresh, moisture-free solvents, as the presence of water can significantly impact solubility, particularly in DMSO.[1][2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 12 mg/mL | 28.23 mM | Use fresh, anhydrous DMSO as it is hygroscopic.[1][2] |
| Ethanol | 15 mg/mL | 35.29 mM | |
| Water | Insoluble | Insoluble |
Molecular Weight of this compound: 424.96 g/mol [1][2]
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Preparation of Stock Suspension for In Vivo Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in animal studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
-
Calibrated pipettes and sterile tips
-
Stir plate and stir bar
Protocol:
-
Weighing the Compound: Weigh the required amount of this compound powder.
-
Preparation of Vehicle: Prepare the desired concentration of CMC-Na solution in sterile water.
-
Suspension: Gradually add the weighed this compound powder to the CMC-Na solution while continuously stirring or vortexing.
-
Homogenization: To ensure a uniform suspension, homogenize the mixture using a suitable homogenizer or sonicate it until no visible clumps of powder remain. A concentration of ≥5 mg/mL can be achieved.[1][2]
-
Administration: The suspension should be prepared fresh before each use and administered via oral gavage. Keep the suspension stirring during administration to maintain homogeneity.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of N-type calcium channel blockade.
References
Application Notes and Protocols for Cav2.2 Blocker 1 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of a generic Cav2.2 blocker, referred to as "Blocker 1," in primary neuronal cultures. The methodologies outlined are based on established practices for studying N-type voltage-gated calcium channels (Cav2.2) in vitro, with specific examples drawn from the use of well-characterized blockers such as ω-conotoxin GVIA.
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes in neurons, including neurotransmitter release, gene expression, and synaptic plasticity.[1][2] The Cav2.2 (N-type) calcium channel is predominantly expressed in the central and peripheral nervous systems and plays a pivotal role in the presynaptic release of neurotransmitters.[3][4][5] This function makes Cav2.2 a significant target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as chronic pain.[1][3][5]
The use of selective Cav2.2 blockers in primary neuronal cultures provides a valuable in vitro model to investigate the physiological roles of these channels and to screen for novel therapeutic agents. These cultures, derived from specific brain regions like the hippocampus or dorsal root ganglia (DRG), closely mimic the in vivo environment, offering a physiologically relevant platform for research.[6] This document details the procedures for preparing primary neuronal cultures, applying Cav2.2 Blocker 1, and assessing its effects on neuronal function.
Data Presentation
The following tables summarize key quantitative data for the application of a representative Cav2.2 blocker, ω-conotoxin GVIA, in primary neuronal cultures. This data can serve as a starting point for optimizing the use of "Cav2.2 Blocker 1."
Table 1: Recommended Concentrations and Incubation Times for a Representative Cav2.2 Blocker (ω-conotoxin GVIA)
| Parameter | Value | Cell Type | Application | Reference |
| Concentration | 1 µM | Hippocampal Neurons | Inhibition of Ca2+ transients | [7] |
| Incubation Time | 2 minutes | Hippocampal Neurons | Inhibition of Ca2+ transients | [7] |
Table 2: Example of Experimental Conditions for Functional Assays
| Assay | Key Reagents | Stimulation | Endpoint Measurement | Reference |
| Calcium Imaging | Fura-AM (3 µM) | High KCl solution (e.g., 90 mM) | Changes in intracellular calcium ([Ca2+]c) | [8] |
| Electrophysiology | Patch-clamp solutions | Voltage steps (-70 mV to +60 mV) | Peak calcium current density (pA/pF) | [8] |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol is adapted from established methods for culturing primary hippocampal neurons from neonatal mice.[9][10]
Materials and Reagents:
-
Dissection medium (e.g., HBSS with 1 M HEPES and 1% w/v glucose)[7]
-
Enzyme solution (e.g., Papain and DNase I in HBSS)[7]
-
Plating medium (e.g., Neurobasal Plus medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin)[6][9]
-
P0-P2 mouse pups[9]
Procedure:
-
Prepare sterile, poly-L-lysine coated coverslips in a culture dish and incubate with sterile PBS at 37°C and 5% CO2.[9]
-
Euthanize P0-P2 mouse pups in accordance with institutional guidelines.
-
Dissect hippocampi in ice-cold dissection medium.[7]
-
Transfer the hippocampi to the enzyme solution and incubate for a specified time to dissociate the tissue.
-
Gently triturate the tissue with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer.
-
Plate the neurons at the desired density (e.g., 60,000–70,000 neurons per coverslip) on the prepared coverslips.[9]
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days. Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
Protocol 2: Application of Cav2.2 Blocker 1 and Functional Analysis (Calcium Imaging)
This protocol describes the application of "Cav2.2 Blocker 1" and subsequent analysis of its effect on depolarization-evoked calcium influx using calcium imaging.
Materials and Reagents:
-
Mature primary neuronal cultures (DIV 14-21)
-
Cav2.2 Blocker 1 stock solution (dissolved in a suitable vehicle, e.g., water or DMSO)
-
Calcium indicator dye (e.g., Fura-AM)[8]
-
Pluronic acid[8]
-
Standard Tyrode's solution or other physiological saline solution[8]
-
High potassium (KCl) stimulation solution (e.g., 90 mM KCl)[8]
Procedure:
-
Loading with Calcium Indicator:
-
Prepare a loading solution containing 3 µM Fura-AM and 0.02% Pluronic acid in standard Tyrode's solution.[8]
-
Incubate the primary neuronal cultures with the loading solution for 30 minutes at 37°C.[8]
-
Wash the cells with standard Tyrode's solution to remove excess dye and allow for de-esterification.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images of the neurons for 1 minute to establish a stable baseline of intracellular calcium.[8]
-
-
Pre-Blocker Stimulation:
-
Stimulate the neurons with a brief application (e.g., 15 seconds) of high KCl solution to induce membrane depolarization and calcium influx through voltage-gated calcium channels.[8]
-
Record the change in fluorescence intensity.
-
-
Application of Cav2.2 Blocker 1:
-
Wash the cells with standard Tyrode's solution.
-
Prepare the desired concentration of Cav2.2 Blocker 1 in Tyrode's solution. Based on published data for similar blockers, a starting concentration in the low micromolar range is recommended (e.g., 1 µM).[7]
-
Incubate the cultures with the Cav2.2 Blocker 1 solution for a predetermined time (e.g., 2 minutes).[7]
-
-
Post-Blocker Stimulation:
-
While maintaining the presence of Cav2.2 Blocker 1, re-stimulate the neurons with the high KCl solution.
-
Record the change in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the fluorescence intensity changes before and after the application of Cav2.2 Blocker 1.
-
The reduction in the depolarization-evoked calcium transient in the presence of the blocker indicates the degree of Cav2.2 channel inhibition.
-
Visualizations
Caption: Experimental workflow for assessing Cav2.2 Blocker 1 efficacy.
Caption: Signaling pathway of Cav2.2-mediated neurotransmitter release.
References
- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 4. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 7. Involvement of CaV2.2 channels and α2δ‐1 in homeostatic synaptic plasticity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for In Vitro Assays of Cav 2.2 Blocker 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the effective concentration of Cav 2.2 blocker 1 in various in vitro assays. The protocols outlined below are essential for researchers investigating the pharmacological properties of this potent N-type calcium channel inhibitor.
Introduction
The voltage-gated calcium channel Cav 2.2 (N-type) is a critical component in neuronal signaling, particularly in the transmission of pain signals.[1][2][3][4] It is predominantly located at presynaptic terminals, where its activation leads to calcium influx and subsequent neurotransmitter release.[3][5][6][7] Due to its significant role in nociception, Cav 2.2 is a primary target for the development of novel analgesics.[1][8][9][10] this compound (also known as compound 9) is a potent inhibitor of this channel, with a reported IC50 of 0.001 µM, making it a valuable tool for pain research.[11]
These notes provide standardized protocols for key in vitro assays to assess the efficacy and potency of this compound, including electrophysiological recordings, calcium flux imaging, and neurotransmitter release assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentration for this compound and provides a comparison with other common Cav 2.2 inhibitors.
| Blocker | IC50 (nM) | Assay Type | Cell Line | Reference |
| This compound | 1 | Cell-free assay | Not specified | [11] |
| ω-conotoxin GVIA | 11.2 ± 3.3 | KCl evoked Ca2+ response | SH-SY5Y | [12] |
| ω-conotoxin MVIIA (Ziconotide) | 6.8 ± 2.1 | KCl evoked Ca2+ response | SH-SY5Y | [12] |
| MONIRO-1 | 34,000 ± 3,600 | Whole-cell patch clamp | HEK293 expressing hCav2.2 | [13][14] |
| RD2 | 5,500 ± 1,100 | Whole-cell patch clamp | tsA201 expressing hCav2.2 | [15] |
Signaling Pathway of Cav 2.2
The diagram below illustrates the central role of the Cav 2.2 channel in presynaptic neurotransmission. An action potential depolarizes the presynaptic terminal, leading to the opening of Cav 2.2 channels. The subsequent influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), into the synaptic cleft.[5][6][7]
Experimental Protocols
Automated Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effect of this compound on the ion current conducted by the channel. Automated patch-clamp systems offer higher throughput compared to manual patch-clamp.[8][16]
Objective: To determine the concentration-dependent inhibition of Cav 2.2 currents by this compound and calculate the IC50 value.
Materials:
-
HEK293 cells stably expressing the human Cav 2.2 channel complex (α1B, α2δ-1, and β subunits).[8][16]
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
External solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 adjusted with CsOH.
-
Internal solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Culture HEK293-Cav 2.2 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the external solution.
-
System Priming: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Seal and Whole-Cell Formation: The system will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.
-
Current Recording:
-
Hold the cells at a potential of -80 mV.
-
Elicit Cav 2.2 currents by applying a depolarizing voltage step to +20 mV for 25 ms.[17]
-
Repeat this stimulation at a set frequency (e.g., every 30 seconds) to establish a stable baseline current.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the external solution. A typical concentration range would be from 0.01 nM to 100 nM. Include a vehicle control (DMSO).
-
Apply each concentration cumulatively to the cells, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current at each concentration to the baseline current before compound application.
-
Plot the normalized current as a function of the logarithm of the blocker concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence-Based Calcium Flux Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Objective: To assess the inhibitory effect of this compound on depolarization-induced calcium influx.
Materials:
-
SH-SY5Y human neuroblastoma cells (endogenously expressing Cav 2.2) or HEK293 cells stably expressing Cav 2.2.[12][17]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Depolarization buffer (Assay buffer with high KCl, e.g., 90 mM KCl).[9]
-
Fluorescent plate reader with a liquid handling system.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and an equal concentration of Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound (or vehicle) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the liquid handler to add the depolarization buffer to all wells to activate Cav 2.2 channels.
-
Immediately begin recording the change in fluorescence over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after depolarization.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Normalize the response in the blocker-treated wells to the response in the vehicle-treated wells (0% inhibition) and a positive control (e.g., a known potent blocker like ω-conotoxin GVIA for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the blocker concentration and fit the curve to determine the IC50.
-
Calcitonin Gene-Related Peptide (CGRP) Release Assay
This assay provides a more physiologically relevant measure of the functional consequence of Cav 2.2 channel blockade, which is the inhibition of neurotransmitter release.[5][8][9]
Objective: To determine the ability of this compound to inhibit depolarization-evoked CGRP release from primary sensory neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neuron cultures from rats.
-
Release buffer (e.g., Krebs-Ringer-HEPES buffer).
-
High K+ stimulation buffer (Release buffer with 50-90 mM KCl).
-
This compound.
-
CGRP ELISA kit.
Procedure:
-
Cell Culture: Culture primary DRG neurons in multi-well plates for several days to allow for maturation.
-
Pre-incubation:
-
Gently wash the neurons twice with release buffer.
-
Add release buffer containing various concentrations of this compound (or vehicle).
-
Incubate for 30 minutes at 37°C.
-
-
Basal Release:
-
Collect the supernatant from each well to measure basal CGRP release.
-
Replace with fresh release buffer containing the respective blocker concentrations.
-
-
Stimulated Release:
-
Remove the release buffer and add the high K+ stimulation buffer (containing the respective blocker concentrations) to depolarize the neurons.
-
Incubate for 10-15 minutes at 37°C.
-
-
Sample Collection: Collect the supernatant from each well, which contains the released CGRP.
-
CGRP Quantification:
-
Quantify the amount of CGRP in the collected basal and stimulated samples using a CGRP ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the net evoked CGRP release by subtracting the basal release from the stimulated release for each condition.
-
Normalize the net evoked release in the blocker-treated wells to the release in the vehicle-treated wells.
-
Plot the percent inhibition of CGRP release against the logarithm of the blocker concentration to determine the IC50.
-
References
- 1. pnas.org [pnas.org]
- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 5. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Item - Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1 - University of Wollongong - Figshare [ro.uow.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cav2.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Cav2.2 Blockers in Rodent Models
These application notes provide detailed protocols for the in vivo administration of Cav2.2 channel blockers in rodent models of pain. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels, particularly the N-type (Cav2.2) channels, are critical in neuronal signaling and neurotransmitter release.[1] They are predominantly located in the presynaptic terminals of neurons and play a key role in the transmission of pain signals.[2][3] Inhibition of Cav2.2 channels has been validated as a therapeutic strategy for the management of chronic and neuropathic pain.[2][3] This document outlines the administration protocols for two types of Cav2.2 blockers in rodent models: Ziconotide, an intrathecally administered peptide, and RAP-103, an orally active peptide antagonist of CCR2 and CCR5 which has shown efficacy in neuropathic pain models and serves as a surrogate for orally administered peptide-based Cav2.2 inhibitors.[4]
Signaling Pathway of Cav2.2 in Nociception
Cav2.2 channels are integral to the release of neurotransmitters from presynaptic terminals in nociceptive pathways. Upon neuronal depolarization, these channels open, allowing an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters such as glutamate and substance P into the synaptic cleft. These neurotransmitters then bind to receptors on postsynaptic neurons, propagating the pain signal. Cav2.2 blockers inhibit this process by preventing the influx of Ca2+, thereby reducing neurotransmitter release and dampening the transmission of pain signals.
Quantitative Data Summary
The following tables summarize the dosing and efficacy of representative Cav2.2 blockers in rodent models of pain.
Table 1: Intrathecal Ziconotide Administration
| Rodent Model | Pain Type | Dose Range | Administration Route | Efficacy | Reference |
| Rat | Neuropathic | 0.1 - 1 µg | Intrathecal bolus | Dose-dependent inhibition of mechanical allodynia | [5][6] |
| Rat | Inflammatory | 0.03 - 0.3 µg | Intrathecal bolus | Additive analgesic effects with morphine | [5] |
| Rat | Acute | 0.1 - 1 µg/hr | Intrathecal infusion | Sustained analgesia with no tolerance development | [5] |
Table 2: Oral RAP-103 Administration (as a surrogate for oral peptide blockers)
| Rodent Model | Pain Type | Dose Range | Administration Route | Efficacy | Reference |
| Rat | Neuropathic | 0.05 - 1 mg/kg/day | Oral gavage | Prevention of mechanical allodynia and thermal hyperalgesia | [4][7] |
| Rat | Neuropathic | 0.2 - 1 mg/kg/day | Oral gavage | Reversal of established mechanical hypersensitivity | [4][7] |
Experimental Protocols
Rodent Model of Neuropathic Pain: Sciatic Inflammatory Neuritis (SIN)
This protocol describes the induction of neuropathic pain in rats through inflammation of the sciatic nerve.[8][9]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Indwelling perisciatic catheter
-
Zymosan (inflammatory agent)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Carefully separate the muscle to reveal the sciatic nerve.
-
Implant the indwelling perisciatic catheter adjacent to the sciatic nerve.
-
Suture the muscle and skin incisions.
-
Allow the animal to recover for at least 5-7 days.
-
To induce inflammation, inject a solution of Zymosan (e.g., 10 µl of a 25 mg/ml suspension in sterile saline) through the catheter.
-
Behavioral testing can commence 24 hours post-inflammation induction.
Administration of Cav2.2 Blockers
A. Intrathecal Administration of Ziconotide
This protocol is for the direct delivery of Ziconotide to the spinal cord.
Materials:
-
Ziconotide solution (e.g., 100 µg/mL in sterile, preservative-free 0.9% sodium chloride)[10]
-
Intrathecal catheter
-
Microinfusion pump or Hamilton syringe
-
Vehicle (sterile, preservative-free 0.9% saline)
Procedure:
-
For acute administration, perform a lumbar puncture to access the intrathecal space in an anesthetized rat.
-
Slowly inject the desired dose of Ziconotide (e.g., 10 µl of a 0.1 µg/µl solution) or vehicle.
-
For chronic administration, an intrathecal catheter connected to an osmotic minipump should be implanted.
-
The pump is filled with the Ziconotide solution at the desired concentration for continuous infusion.
B. Oral Administration of RAP-103
This protocol describes the oral delivery of the peptide RAP-103.
Materials:
-
RAP-103 peptide
-
Vehicle (e.g., sterile water or a solution containing permeation enhancers like sodium caprate)
-
Oral gavage needles
Procedure:
-
Dissolve the RAP-103 peptide in the chosen vehicle to the desired concentration.
-
Administer the solution to the rat using an oral gavage needle. The volume is typically 1-2 ml for an adult rat.
-
For chronic studies, administer daily at the same time each day.
Behavioral Assays for Pain Assessment
A. Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a mechanical stimulus.[11][12][13]
Materials:
-
Von Frey filaments of varying forces
-
Elevated mesh platform with individual animal enclosures
Procedure:
-
Place the rat in the enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold.
B. Tail-Flick Test for Thermal Hyperalgesia
This test measures the latency to withdraw the tail from a heat source.[1][2][3]
Materials:
-
Tail-flick apparatus with a radiant heat source
Procedure:
-
Gently restrain the rat.
-
Position the rat's tail over the heat source of the apparatus.
-
Start the timer and the heat source simultaneously.
-
The timer stops automatically when the rat flicks its tail.
-
Record the latency. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a Cav2.2 blocker in a rodent model of neuropathic pain.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Attenuation of rodent neuropathic pain by an orally active peptide, RAP-103, which potently blocks CCR2- and CCR5-mediated monocyte chemotaxis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of intrathecally administered ziconotide, a selective blocker of neuronal N-type voltage-sensitive calcium channels, with morphine on nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7524812B2 - Pharmaceutical formulation comprising ziconotide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciatic inflammatory neuropathy in the rat: surgical procedures, induction of inflammation, and behavioral testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciatic Inflammatory Neuropathy in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 10. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
Application Notes and Protocols for High-Throughput Screening of CaV2.2 Blockers Using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the patch-clamp electrophysiology method for the identification and characterization of novel blockers of the voltage-gated calcium channel CaV2.2. The protocols outlined are suitable for both manual and automated patch-clamp systems, facilitating high-throughput screening and detailed mechanistic studies essential for drug discovery programs targeting neuropathic pain and other neurological disorders.
Introduction to CaV2.2 Channels
The N-type voltage-gated calcium channel, CaV2.2, is a critical component of the neuronal signaling machinery.[1][2] Predominantly located in the presynaptic terminals of the central and peripheral nervous systems, CaV2.2 channels mediate the influx of calcium ions upon membrane depolarization.[1] This calcium influx is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[1] This fundamental role in neurotransmission makes CaV2.2 a key player in various physiological processes, including pain signaling.[1][3] Dysregulation of CaV2.2 channel activity has been implicated in the pathophysiology of chronic and neuropathic pain, making it a validated and highly attractive target for therapeutic intervention.[2][3]
Data Presentation: Pharmacological Profile of Known CaV2.2 Blockers
The following table summarizes the inhibitory potency (IC50) of several known CaV2.2 channel blockers, as determined by patch-clamp electrophysiology. This data serves as a reference for validating experimental setups and for comparing the potency of novel compounds.
| Compound | Cell Line | Patch-Clamp Method | IC50 | Reference |
| Cadmium (Cd²⁺) | HEK293 expressing hCaV2.2 | Automated Patch-Clamp | 2.3 µM | [4] |
| ω-Conotoxin MVIIA | HEK293 expressing hCaV2.2 | Automated Patch-Clamp | Not specified | [4] |
| Ziconotide (ω-conotoxin MVIIA) | Not specified | Not specified | Not specified | [3] |
| Tetrandrine | HEK293 expressing hCaV2.2 | Automated Patch-Clamp | 18 µM (low frequency), 19 µM (high frequency) | [4] |
| MONIRO-1 | HEK293 expressing hCaV2.2 | Whole-cell Patch-Clamp | 34.0 ± 3.6 µM | [5] |
| IPPQ | Rat Dorsal Root Ganglion Neurons | Not specified | Not specified | [6] |
Experimental Protocols
Cell Culture and Preparation
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ1 subunits) are recommended for their robust and reproducible expression of functional channels.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged every 2-3 days to maintain sub-confluent cultures.
Cell Preparation for Patch-Clamp:
-
Aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Dissociate the cells using a non-enzymatic cell dissociation solution or a brief treatment with trypsin-EDTA.
-
Resuspend the cells in the extracellular recording solution and allow them to recover for at least 30 minutes before recording.
Solutions and Reagents
| Solution | Component | Concentration (mM) |
| Extracellular Solution | NaCl | 140 |
| KCl | 4 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| D-Glucose | 5 | |
| HEPES | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular Solution | CsCl | 50 |
| NaCl | 10 | |
| CsF | 60 | |
| EGTA | 20 | |
| HEPES | 10 | |
| pH adjusted to 7.2 with CsOH |
Note: The osmolality of the intracellular and extracellular solutions should be adjusted to approximately 320 and 330 mOsm, respectively. All solutions should be filtered through a 0.22 µm filter before use.
Whole-Cell Patch-Clamp Recording Protocol
Manual Patch-Clamp:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Approach and Sealing: Under microscopic observation, approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit CaV2.2 currents, apply depolarizing voltage steps (e.g., to +10 mV for 50 ms).
-
To determine the current-voltage (I-V) relationship, apply a series of voltage steps from -60 mV to +60 mV in 10 mV increments.
-
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the resulting inhibition of the CaV2.2 current.
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the data to determine the percentage of inhibition and calculate the IC50 value by fitting the concentration-response data to the Hill equation.
Automated Patch-Clamp:
Automated patch-clamp systems utilize planar patch-clamp technology to increase throughput. The general principles are similar to manual patch-clamp, but the cell positioning, sealing, and whole-cell formation are performed automatically. The voltage protocols and compound application sequences are programmed into the system's software. This allows for the screening of large compound libraries in a much shorter time frame.
Mandatory Visualizations
Signaling Pathway of CaV2.2 in Neurotransmission
Caption: CaV2.2 channel activation and its role in synaptic transmission.
Experimental Workflow for Patch-Clamp Screening of CaV2.2 Blockers
Caption: Step-by-step workflow for screening CaV2.2 channel blockers.
Logical Relationship of CaV2.2 Modulation by GPCRs
Caption: GPCR-mediated modulation of CaV2.2 channel activity.
References
- 1. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cav2.2 Channel Activity with Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channel Cav2.2, also known as the N-type calcium channel, is a critical component in neuronal signaling, particularly in the transmission of pain signals.[1][2] Located predominantly at the presynaptic terminals of neurons, these channels mediate the influx of calcium ions that triggers the release of neurotransmitters.[1][3][4] This central role in nociceptive processing makes Cav2.2 a prime target for the development of novel analgesic drugs.[2] Dysregulation of Cav2.2 channel activity has been implicated in various neurological disorders, including chronic pain, epilepsy, and Parkinson's disease.[3]
This document provides detailed application notes and a comprehensive protocol for a robust and high-throughput calcium imaging assay to measure the activity of Cav2.2 channels. This assay utilizes the fluorescent calcium indicator Fluo-4 AM in a cell-based format, providing a reliable method for screening and characterizing potential Cav2.2 modulators.
Principle of the Assay
This assay employs a cell line stably expressing the human Cav2.2 channel, along with its auxiliary subunits (e.g., β3 and α2δ1), to ensure proper channel function and trafficking.[2] The assay is based on the use of Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to calcium.[5] Once inside the cell, cellular esterases cleave the AM ester group, trapping the Fluo-4 dye in the cytoplasm.
In their resting state, the cells maintain a low intracellular calcium concentration. To activate the voltage-gated Cav2.2 channels, the cell membrane is depolarized using a solution with a high concentration of potassium chloride (KCl). This depolarization mimics the arrival of an action potential, causing the Cav2.2 channels to open and allowing an influx of extracellular calcium. The subsequent binding of calcium to the intracellular Fluo-4 results in a significant increase in fluorescence intensity, which can be measured in real-time using a fluorescence microplate reader or a high-content imaging system.[5][6] The magnitude of the fluorescence increase is directly proportional to the activity of the Cav2.2 channels. Putative inhibitors of Cav2.2 will cause a reduction in this fluorescence signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving Cav2.2 and the general workflow of the calcium imaging assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format. Adjust volumes accordingly for other formats (e.g., 384-well).
Materials and Reagents:
-
HEK293 cells stably expressing human Cav2.2/β3/α2δ1 (e.g., from Charles River, Creative Biogene).[2][5]
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluo-4 AM (e.g., from Thermo Fisher Scientific, Abcam).[5][7]
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Pluronic F-127.
-
Probenecid (water-soluble).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
High Potassium (KCl) Depolarization Buffer (e.g., HBSS with 90 mM KCl, adjusted to maintain osmolarity, pH 7.4).
-
Cav2.2 channel blocker (positive control), e.g., ω-conotoxin MVIIA (Ziconotide).
-
Test compounds.
-
Fluorescence microplate reader with bottom-read capabilities and excitation/emission filters for Fluo-4 (Ex/Em ≈ 490/525 nm).[5]
Procedure:
-
Cell Plating:
-
Culture Cav2.2-expressing cells according to the supplier's recommendations.
-
On the day before the assay, harvest and seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[5]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in high-quality anhydrous DMSO.
-
Pluronic F-127 (20% w/v): Dissolve in DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve water-soluble probenecid in Assay Buffer.[8][9]
-
Dye Loading Solution: Prepare fresh before use. For 10 mL of solution (sufficient for one 96-well plate), add 20 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127 to 10 mL of Assay Buffer. If your cells express organic anion transporters that can extrude the dye, add probenecid to a final concentration of 2.5 mM.[9][10] Mix well.
-
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of test compounds and the positive control (e.g., ω-conotoxin MVIIA) in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer).
-
After the dye loading incubation, gently remove the Dye Loading Solution.
-
Wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence intensity from the bottom of the plate at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection capability, add 25 µL of the High KCl Depolarization Buffer to each well to stimulate the cells.
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
Data Presentation and Analysis
1. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation (F) to the baseline fluorescence intensity before stimulation (F₀), i.e., F/F₀.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (100% inhibition) and vehicle control (0% inhibition).
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. It is calculated using the signals from the positive and negative (vehicle) controls.[11]
Z' = 1 - [ (3 * (σₚ + σₙ)) / |μₚ - μₙ| ]
Where:
-
μₚ = mean signal of the positive control (e.g., maximum inhibition)
-
σₚ = standard deviation of the positive control
-
μₙ = mean signal of the negative control (vehicle)
-
σₙ = standard deviation of the negative control
Interpretation of Z'-Factor: [12][13]
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
3. Quantitative Data Summary:
The following tables provide expected values and examples of data obtained from Cav2.2 calcium imaging assays.
| Parameter | Typical Value/Range | Description |
| Cell Seeding Density | 40,000 - 80,000 cells/well | For a 96-well plate format.[5] |
| Fluo-4 AM Concentration | 2 - 5 µM | Final concentration in the dye loading solution. |
| KCl Concentration | 70 - 90 mM | To induce membrane depolarization. |
| Fluorescence Signal Change (F/F₀) | 2.0 - 5.0 | In vehicle-treated (uninhibited) cells. |
| Z'-Factor | ≥ 0.5 | Indicates a robust and reliable assay. |
| Compound | Reported IC₅₀ (nM) | Assay Type |
| ω-conotoxin MVIIA (Ziconotide) | 1 - 10 nM | Fluorescence-based calcium flux[2] |
| Compound A | ~100 nM | FLIPR (Fluorescence Imaging Plate Reader)[14] |
| Compound B | ~300 nM | FLIPR (Fluorescence Imaging Plate Reader)[14] |
| Roscovitine | ~10 µM | Calcium fluorescence assay |
| Tetrandrine | ~1 µM | Calcium fluorescence assay |
Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and splice variant of the Cav2.2 channel expressed.[2]
Conclusion
The calcium imaging assay described provides a sensitive, reliable, and high-throughput method for measuring the activity of Cav2.2 channels. It is a valuable tool for the discovery and characterization of novel Cav2.2 modulators for the potential treatment of pain and other neurological disorders. The detailed protocol and data analysis guidelines presented here should enable researchers to successfully implement and validate this assay in their laboratories. For higher content information on channel kinetics and pharmacology, this fluorescence-based assay can be complemented with automated patch-clamp electrophysiology.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. CALCIUM STAINING PROTOCOL [protocols.io]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. researchgate.net [researchgate.net]
Application of Cav2.2 Blockers in Synaptosome Preparations: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Cav2.2 channel blockers in synaptosome preparations. This guide covers the isolation of synaptosomes, assessment of Cav2.2 blocker effects on neurotransmitter release and calcium influx, and the underlying signaling pathways.
Introduction
Voltage-gated calcium channels are crucial for neurotransmitter release from presynaptic terminals. Among these, the N-type calcium channel (Cav2.2) is a key mediator of calcium influx that triggers the fusion of synaptic vesicles with the presynaptic membrane.[1][2][3][4] Synaptosomes, which are isolated, sealed nerve terminals, serve as an excellent model system to study the function of presynaptic proteins, including ion channels, and the effects of pharmacological agents.[5][6][7] This document outlines the application of Cav2.2 blockers in synaptosome preparations to investigate their impact on presynaptic function.
Data Summary: Effects of Cav2.2 Blockers on Synaptosomal Function
The following tables summarize quantitative data from studies investigating the effects of Cav2.2 blockers on neurotransmitter release and intracellular calcium concentration in synaptosomes.
Table 1: Effect of Cav2.2 Blockers on Neurotransmitter Release
| Compound | Preparation | Depolarizing Agent | Neurotransmitter Measured | Concentration of Blocker | % Inhibition of Release | Reference |
| ω-conotoxin GVIA | Rat Hippocampal Slices | Electrical Stimulation | Excitatory Postsynaptic Current (EPSC) | 2 µM | 54.7 ± 4.2% | [8] |
| Phillygenin | Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (1 mM) | Glutamate | 20 µM | ~30% | [9][10] |
| ω-conotoxin GVIA | Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (1 mM) | Glutamate | 1 µM | ~41% | [9] |
| ω-agatoxin IVA (Cav2.1 blocker) | Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (1 mM) | Glutamate | 0.1 µM | ~50% | [9] |
| Synthetic Cav2.2 NT peptide | Superior Cervical Ganglion Neuron (SCGN) cultures | Presynaptic Injection | Excitatory Postsynaptic Potential (EPSP) | 1 mM | 25.3 ± 5.5% | [11] |
| Synthetic Cav2.2 AID peptide | Superior Cervical Ganglion Neuron (SCGN) cultures | Presynaptic Injection | Excitatory Postsynaptic Potential (EPSP) | 1 mM | 36.5 ± 11.0% | [11] |
Table 2: Effect of Cav2.2 Blockers on Intracellular Calcium Concentration ([Ca²⁺]i)
| Compound | Preparation | Depolarizing Agent | Calcium Indicator | Blocker Concentration | Effect on [Ca²⁺]i | Reference |
| Phillygenin | Rat Cerebrocortical Synaptosomes | 4-Aminopyridine (1 mM) | Fura-2 | 20 µM | Reduced 4-AP-evoked increase from ~327 nM to ~240 nM | [10] |
| ω-conotoxin GVIA | Rat Cortical Synaptosomes | High K⁺ | Fura-2 | 1-10 µM | Small inhibitory effect | [12] |
| Nimodipine (L-type blocker) | Rat Cortical Synaptosomes | High K⁺ | Fura-2 | Not specified | Inhibited only 10-15% of the flux response | [12] |
| Inorganic Ca²⁺ channel blockers (Cd²⁺, Co²⁺, La³⁺) | Rat Cortical Synaptosomes | High K⁺ | Fura-2 | µM concentrations | Blocked the fluorescence quench | [12] |
Experimental Protocols
Protocol 1: Isolation of Synaptosomes from Rodent Brain
This protocol describes a common method for preparing synaptosomes from fresh rodent brain tissue.[5][6][7][13][14]
Materials:
-
Rodent brain (e.g., cortex, hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors
-
Percoll or Ficoll solutions of different densities (for gradient centrifugation)
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.
-
For higher purity, resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous density gradient (e.g., Percoll or Ficoll).
-
Centrifuge the gradient at an appropriate speed and time (e.g., 32,000 x g for 20 minutes) to separate synaptosomes from other components like mitochondria and myelin.
-
Carefully collect the synaptosomal fraction from the interface of the density layers.
-
Wash the purified synaptosomes by resuspending them in a physiological buffer and centrifuging at 17,000 x g for 20 minutes.
-
Resuspend the final synaptosomal pellet in the desired experimental buffer.
Protocol 2: Measurement of Neurotransmitter Release
This protocol outlines a method to measure depolarization-evoked glutamate release from synaptosomes.[9][15]
Materials:
-
Isolated synaptosomes
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
Depolarizing agent (e.g., 4-Aminopyridine or high KCl solution)
-
Cav2.2 blocker of interest
-
Glutamate assay kit (fluorometric or colorimetric)
-
Plate reader
Procedure:
-
Pre-incubate the synaptosomes in the physiological buffer for a set period at 37°C.
-
Add the Cav2.2 blocker at the desired concentration and incubate for a specific time.
-
Initiate neurotransmitter release by adding the depolarizing agent (e.g., 1 mM 4-AP or a final concentration of 50 mM KCl).
-
Allow the release to proceed for a defined time (e.g., 5 minutes).
-
Terminate the release by rapidly pelleting the synaptosomes through centrifugation.
-
Collect the supernatant, which contains the released glutamate.
-
Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.
-
Normalize the glutamate release to the total protein content of the synaptosomes.
Protocol 3: Measurement of Intrasynaptosomal Calcium Concentration
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels.[10][12]
Materials:
-
Isolated synaptosomes
-
Physiological buffer
-
Membrane-permeant calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Depolarizing agent
-
Cav2.2 blocker of interest
-
Fluorometer or fluorescence microscope
Procedure:
-
Load the synaptosomes with the calcium indicator by incubating them with the AM ester form of the dye (e.g., 5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 in physiological buffer at 37°C for 30-60 minutes.
-
Wash the synaptosomes to remove extracellular dye.
-
Resuspend the loaded synaptosomes in fresh physiological buffer.
-
Place the synaptosome suspension in a cuvette in a fluorometer or on a coverslip for microscopy.
-
Record the baseline fluorescence.
-
Add the Cav2.2 blocker and record any changes in baseline fluorescence.
-
Induce depolarization by adding the depolarizing agent and record the change in fluorescence, which corresponds to the influx of calcium.
-
Calibrate the fluorescence signal to absolute calcium concentrations using standard methods if required.
Visualizations
Signaling Pathway of Cav2.2 in Neurotransmitter Release
Caption: Signaling pathway of Cav2.2-mediated neurotransmitter release and its inhibition.
Experimental Workflow for Assessing Cav2.2 Blocker Efficacy
Caption: Workflow for evaluating Cav2.2 blockers using synaptosome preparations.
Logical Relationship of Cav2.2 and SNARE Proteinsdot
References
- 1. The presynaptic CaV2.2 channel-transmitter release site core complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CaV2.2 channels and α2δ‐1 in homeostatic synaptic plasticity in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Presynaptic Cav2.1 and Cav2.2 Differentially Influence Release Dynamics at Hippocampal Excitatory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phillygenin Suppresses Glutamate Exocytosis in Rat Cerebrocortical Nerve Terminals (Synaptosomes) through the Inhibition of Cav2.2 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phillygenin Suppresses Glutamate Exocytosis in Rat Cerebrocortical Nerve Terminals (Synaptosomes) through the Inhibition of Cav2.2 Calcium Channels [mdpi.com]
- 11. Inhibition of synaptic transmission and G protein modulation by synthetic CaV2.2 Ca2+ channel peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of calcium channel blockers on the kinetics of voltage-dependent changes in synaptosomal calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fast and efficient synaptosome isolation and post-synaptic density enrichment from hiPSC-motor neurons by biochemical sub-cellular fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phillygenin Suppresses Glutamate Exocytosis in Rat Cerebrocortical Nerve Terminals (Synaptosomes) through the Inhibition of Cav2.2 Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Cav2.2 Channel Expression: A Detailed Western Blot Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the verification of the voltage-gated calcium channel Cav2.2 (α1B subunit) expression using the Western blot technique. The protocol is designed to be a reliable resource for researchers in academia and industry, offering detailed methodologies and data presentation guidelines to ensure reproducible and accurate results.
Introduction
The Cav2.2 channel, an N-type voltage-gated calcium channel, plays a pivotal role in neurotransmitter release at presynaptic terminals.[1] Its expression levels and regulation are of significant interest in neuroscience and drug development, particularly in the context of pain, epilepsy, and other neurological disorders.[2] Western blotting is a fundamental technique to identify and quantify the expression of Cav2.2 in various biological samples, including brain tissue and cultured cells.[3]
This application note details a robust Western blot protocol for Cav2.2, covering sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it outlines a key signaling pathway involving Cav2.2 modulation by G-protein coupled receptors (GPCRs).
Signaling Pathway: GPCR-Mediated Inhibition of Cav2.2
Cav2.2 channel activity is significantly modulated by various neurotransmitters and neuromodulators through their respective GPCRs.[4] Upon activation by an agonist, the GPCR facilitates the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The Gβγ dimer can then directly bind to the Cav2.2 channel, leading to its inhibition.[5][6] This inhibitory action reduces calcium influx through the channel, consequently decreasing neurotransmitter release from the presynaptic terminal.[4]
Experimental Workflow
The following diagram provides a high-level overview of the Western blot protocol for Cav2.2 verification.
Detailed Protocols
Sample Preparation: Protein Extraction from Brain Tissue
This protocol is optimized for extracting total protein from brain tissue, which is rich in Cav2.2 expression.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (see table below for recipe)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Microcentrifuge
RIPA Lysis Buffer Recipe
| Component | Final Concentration | For 100 mL |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| 1% NP-40 | 1% (v/v) | 10 mL of 10% stock |
| Sodium Deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 1 mL of 10% stock |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Distilled H₂O | - | to 100 mL |
Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.
Procedure:
-
Excise brain tissue and immediately place it on ice.
-
Weigh the tissue and wash it twice with ice-cold PBS.
-
Chop the tissue into small pieces.
-
Add 10 volumes of ice-cold RIPA buffer (with inhibitors) per gram of tissue (e.g., 1 mL for 100 mg of tissue).[7][8]
-
Homogenize the tissue on ice using a Dounce homogenizer until no large pieces are visible.
-
Incubate the homogenate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Proceed to protein quantification or store the lysate at -80°C.
Protein Quantification: Bicinchoninic Acid (BCA) Assay
Accurate protein quantification is crucial for equal loading of samples for Western blotting.[9]
Materials:
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards with concentrations ranging from 0 to 2 mg/mL.[10]
-
Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[10]
-
Pipette 10 µL of each BSA standard and your protein samples into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[10]
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the BSA standards and determine the protein concentration of your samples.
Western Blot Protocol
Electrophoresis and Protein Transfer
| Parameter | Recommendation |
| Protein Loading | 20-50 µg of total protein per well |
| SDS-PAGE Gel | 4-12% Tris-Glycine precast gel or a 7.5% polyacrylamide gel (for large proteins)[11] |
| Running Buffer | 1X Tris-Glycine-SDS Buffer |
| Electrophoresis Conditions | 100-120 V for 90-120 minutes (until the dye front reaches the bottom) |
| Transfer Method | Wet (tank) transfer is recommended for large proteins like Cav2.2[11] |
| Transfer Membrane | 0.45 µm PVDF membrane |
| Transfer Buffer | 1X Tris-Glycine buffer with 10-20% methanol and up to 0.05% SDS (to aid transfer of large proteins)[11] |
| Transfer Conditions | 100 V for 90-120 minutes or overnight at 30 V at 4°C[12] |
Immunodetection
| Step | Reagent | Incubation Time & Temperature |
| Blocking | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) | 1 hour at room temperature or overnight at 4°C |
| Primary Antibody | Anti-Cav2.2 antibody (diluted in blocking buffer) | Overnight at 4°C with gentle agitation |
| Washes | 1X TBST | 3 x 10 minutes at room temperature |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (diluted in blocking buffer) | 1 hour at room temperature with gentle agitation |
| Washes | 1X TBST | 3 x 10 minutes at room temperature |
| Detection | Enhanced Chemiluminescence (ECL) substrate | According to manufacturer's instructions |
Antibody Dilutions
| Antibody | Starting Dilution |
| Primary Anti-Cav2.2 Antibody | 1:1000 |
| Secondary HRP-conjugated Antibody | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate easy comparison between samples. Densitometry analysis of the Western blot bands should be performed using appropriate software. The intensity of the Cav2.2 band should be normalized to a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
Example Data Table
| Sample ID | Cav2.2 Band Intensity | Loading Control Intensity | Normalized Cav2.2 Expression |
| Control 1 | 15000 | 30000 | 0.50 |
| Control 2 | 16500 | 31000 | 0.53 |
| Treatment 1 | 8000 | 29000 | 0.28 |
| Treatment 2 | 9500 | 30500 | 0.31 |
Conclusion
This detailed protocol provides a robust framework for the successful verification of Cav2.2 channel expression using Western blotting. By following these guidelines for sample preparation, electrophoresis, immunodetection, and data analysis, researchers can obtain reliable and reproducible results, contributing to a deeper understanding of the role of Cav2.2 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Neuronal Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Six Tips for Transferring Large Proteins for Western Blotting - Advansta Inc. [advansta.com]
- 12. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for High-Throughput Screening Assays for Novel Cav2.2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated calcium channel Cav2.2, also known as the N-type calcium channel, is a critical component in neuronal signaling, primarily located in the presynaptic terminals of neurons.[1][2] These channels play a pivotal role in the influx of calcium ions, which in turn triggers the release of neurotransmitters, a fundamental process for signal transmission between neurons.[3] Due to their significant role in pain signaling pathways, Cav2.2 channels have emerged as a key therapeutic target for the development of novel analgesics.[1][2][4] The selective inhibition of Cav2.2 can reduce the excitability of neurons in pain pathways, offering potential relief for chronic and neuropathic pain.[3] High-throughput screening (HTS) assays are essential for identifying novel Cav2.2 inhibitors from large compound libraries, accelerating the drug discovery process. This document provides detailed application notes and protocols for the most common HTS assays used in the discovery of new Cav2.2 inhibitors.
Application Notes: High-Throughput Screening Assay Formats
Several HTS methodologies are available for identifying and characterizing Cav2.2 inhibitors. The choice of assay depends on factors such as the desired throughput, the stage of the drug discovery process (primary screening vs. lead optimization), and the specific information required (e.g., potency, state-dependence).
Fluorescence-Based Calcium Influx Assays
These assays are the workhorses of HTS campaigns for Cav2.2 inhibitors due to their high throughput, robustness, and cost-effectiveness.[5] They indirectly measure channel activity by detecting changes in intracellular calcium concentration using fluorescent dyes.
-
Principle: Cells stably expressing Cav2.2 channels are loaded with a calcium-sensitive fluorescent dye. The channels are opened by a depolarizing stimulus (e.g., addition of high potassium chloride), leading to an influx of calcium and a subsequent increase in fluorescence. Inhibitors of Cav2.2 will block this calcium influx, resulting in a reduced fluorescence signal.
-
Instrumentation: A Fluorometric Imaging Plate Reader (FLIPR) is commonly used for these assays, allowing for simultaneous measurement in 384- or 1536-well plates.[6][7]
-
Advantages: High throughput (can screen ~10,000 compounds in 8 hours), relatively low cost, and provides a functional measure of channel inhibition.[8]
-
Limitations: Prone to off-target effects and may not provide detailed information on the mechanism of action (e.g., state-dependence).
Automated Patch-Clamp Electrophysiology
Automated patch-clamp (APC) systems provide a higher-throughput alternative to traditional manual patch-clamp, which is the gold standard for studying ion channels.[9]
-
Principle: APC platforms automate the process of forming a giga-ohm seal between a cell and a planar substrate, allowing for the direct measurement of ion currents through the Cav2.2 channels.[9] This technique provides detailed information on channel kinetics, conductance, and pharmacology.
-
Instrumentation: Systems like the IonWorks Barracuda and SyncroPatch 384PE are used for these assays.[10][11]
-
Advantages: Provides high-quality, detailed electrophysiological data, allowing for the characterization of state-dependent and use-dependent inhibition.[10][12]
-
Limitations: Lower throughput and higher cost per data point compared to fluorescence-based assays.[5]
Data Presentation
The following tables summarize key quantitative data for different HTS assays for Cav2.2 inhibitors.
Table 1: Comparison of HTS Assay Platforms for Cav2.2 Inhibitor Screening
| Parameter | Fluorescence-Based (FLIPR) | Automated Patch-Clamp (APC) |
| Primary Measurement | Intracellular Ca2+ concentration | Ion current |
| Throughput | High (~10,000 compounds/day) | Medium (~1,000-5,000 compounds/day) |
| Data Content | Functional inhibition (IC50) | Detailed electrophysiology (IC50, state-dependence, kinetics) |
| Cost per Data Point | Low | High |
| Typical Z'-factor * | > 0.5 | > 0.4 |
| Common Cell Lines | HEK293, CHO | HEK293, CHO |
*Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.
Table 2: IC50 Values of Known Cav2.2 Inhibitors in Different Assay Formats
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| ω-conotoxin MVIIA | Automated Electrophysiology | SH-SY5Y | ~0.0023 | [13] |
| Tetrandrine | Automated Electrophysiology | Not specified | 18-19 | [13] |
| Cadmium | Automated Electrophysiology | Not specified | 2.3 | [13] |
| A-1264087 | Automated Electrophysiology | Human recombinant | 1-2 | [13] |
| Compound A | FLIPR & Electrophysiology | Recombinant Cav2.2 | ~1 (Depolarized) | [6][14] |
Experimental Protocols
Protocol 1: FLIPR-Based Calcium Influx Assay for Cav2.2 Inhibitors
This protocol describes a homogeneous, no-wash calcium flux assay using a FLIPR system.
Materials:
-
HEK293 cells stably expressing human Cav2.2 (α1B, β3, and α2δ1 subunits).
-
Black-walled, clear-bottom 384-well microplates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).[15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Compound plates containing test compounds and controls (e.g., known Cav2.2 inhibitor).
-
Depolarizing solution: Assay buffer with high KCl concentration (e.g., 90 mM).
Procedure:
-
Cell Plating: Seed the HEK293-Cav2.2 cells into 384-well plates at an optimal density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.[16] Add an equal volume of the dye solution to each well of the cell plate.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2 to allow for dye loading.[16]
-
Compound Addition: Transfer the compound plates to the FLIPR instrument. The instrument will add the test compounds to the cell plate.
-
Incubation with Compound: Incubate the cell plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Reading: Place the cell plate in the FLIPR instrument. The instrument will measure baseline fluorescence, then add the depolarizing solution to all wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The peak fluorescence response is used to determine the degree of inhibition. IC50 values are calculated from the concentration-response curves.
Protocol 2: Automated Patch-Clamp Assay for State-Dependence of Cav2.2 Inhibitors
This protocol outlines a general procedure for assessing the state-dependence of Cav2.2 inhibitors using an automated patch-clamp system.
Materials:
-
HEK293 cells stably expressing human Cav2.2.
-
Automated patch-clamp system (e.g., IonWorks Barracuda).
-
Extracellular solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
-
Intracellular solution: Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, HEPES, EGTA, ATP).
-
Test compounds.
Procedure:
-
Cell Preparation: Harvest the HEK293-Cav2.2 cells and prepare a single-cell suspension in the extracellular solution.
-
System Setup: Prime the automated patch-clamp system with intracellular and extracellular solutions.
-
Cell Loading: Load the cell suspension into the system. The instrument will automatically capture individual cells on the planar patch-clamp chip.
-
Seal Formation and Whole-Cell Configuration: The system will establish a giga-ohm seal and achieve the whole-cell patch-clamp configuration.
-
Voltage Protocols:
-
Resting State: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to keep the channels in the resting state. Apply a depolarizing pulse to elicit a current. Apply the test compound and measure the inhibition of the peak current.
-
Inactivated State: Hold the cell at a depolarized potential (e.g., -40 mV) to induce channel inactivation. Apply a depolarizing pulse and measure the current. Apply the test compound and assess its effect.
-
-
Data Analysis: Compare the IC50 values obtained from the resting and inactivated state protocols. A lower IC50 in the inactivated state indicates state-dependent inhibition.
Visualizations
Caption: High-throughput screening workflow for novel Cav2.2 inhibitors.
Caption: Mechanism of a fluorescence-based calcium influx assay.
Caption: Cav2.2 signaling pathway in neurotransmitter release.
References
- 1. pnas.org [pnas.org]
- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 4. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A FLIPR-Based HTS Assay to Identify N-Type Calcium Channel (CaV2.2) State-Dependent Blockers [genedata.com]
- 9. Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a High-Throughput Assay for Calcium Channel Modulators on IonWorks Barracuda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documentsdelivered.com [documentsdelivered.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. moleculardevices.com [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
Application Notes: Utilizing iPSC-Derived Neurons for the Study of Cav2.2 Channel Blockers
Introduction
Voltage-gated calcium channels are fundamental to neuronal function, translating electrical signals into intracellular calcium transients that trigger a host of cellular processes, most notably neurotransmitter release.[1] Among these, the N-type voltage-gated calcium channel (Cav2.2) is a key player in neuronal signaling, particularly within pain pathways.[2][3] These channels are densely concentrated in the presynaptic terminals of primary afferent nociceptors in the spinal cord.[1][4] Upon activation by an action potential, Cav2.2 channels open, allowing calcium influx that initiates the release of pronociceptive neurotransmitters like substance P and calcitonin gene-related peptide (CGRP), thereby transmitting pain signals.[1][5]
The critical role of Cav2.2 in nociception has made it a prime target for the development of novel analgesics.[2][4] Traditional drug discovery for neurological targets has heavily relied on animal models, which often fail to predict efficacy and toxicity in humans.[6] The advent of induced pluripotent stem cell (iPSC) technology provides a powerful, human-relevant alternative. iPSCs can be differentiated into various neuronal subtypes, including sensory neurons that functionally express Cav2.2 channels, offering an advanced platform for studying channel function and screening potential therapeutic compounds in a physiologically relevant context.[6][7]
Mechanism of Action of Cav2.2 Blockers
Cav2.2 blockers can be broadly categorized based on their mechanism of action:
-
Direct Channel Blockers: These compounds physically occlude the channel pore, directly preventing calcium ion influx. The most prominent example is Ziconotide (Prialt®), a synthetic version of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus.[8][9] It is a potent and selective blocker of Cav2.2 channels and is approved for the treatment of severe chronic pain.[8][10]
-
Indirect Modulators (Gabapentinoids): Drugs like Gabapentin and Pregabalin do not block the channel directly. Instead, they bind to the auxiliary α2δ-1 subunit of voltage-gated calcium channels.[9][11] This interaction is thought to disrupt the forward trafficking of the Cav2.2 channel complex to the plasma membrane, thereby reducing the number of functional channels at the presynaptic terminal.[9][12] Chronic application of gabapentin (17-40 hours) can inhibit Cav2.2 currents by approximately 50%.[12]
-
Modulators of Interacting Proteins: The function and localization of Cav2.2 are regulated by cytosolic proteins. For instance, the collapsin response mediator protein 2 (CRMP2) facilitates the trafficking of Cav2.2 to the sensory neuron membrane.[9][13] Peptidomimetics like CBD3063 have been developed to uncouple the Cav2.2–CRMP2 interaction, which inhibits calcium influx, reduces sensory neuron excitability, and decreases neurotransmitter release.[9]
Applications in Drug Discovery and Neuroscience Research
The use of iPSC-derived sensory neurons offers several advantages for studying Cav2.2 blockers:
-
Human-Relevant Physiology: These neurons provide a human-specific context, which is crucial as rodent pharmacology does not always translate to human outcomes.[6] They express the necessary molecular machinery, including Cav2.1, Cav2.2, and Cav2.3 channel subtypes, at axonal varicosities, indicating their suitability for studying synaptic function.[7]
-
Disease Modeling: iPSCs can be generated from patients with specific genetic predispositions to pain or other neurological disorders, allowing for the creation of "disease-in-a-dish" models to test drug efficacy in a personalized manner.
-
High-Throughput Screening: iPSC-derived neuron platforms, especially when combined with technologies like multi-electrode arrays (MEAs), can be scaled for high-content screening of compound libraries to identify novel analgesics.[14]
The functional endpoints measured in these neurons to assess blocker efficacy include changes in neuronal excitability (e.g., action potential firing), calcium currents (measured by patch-clamp electrophysiology), intracellular calcium levels (measured by calcium imaging), and neurotransmitter release.[6][9]
Data Summary
The following table summarizes the quantitative effects of various Cav2.2 blockers and modulators on neuronal function as reported in the literature.
| Compound/Modulator | Target/Mechanism | Model System | Concentration | Key Quantitative Effect(s) | Citation(s) |
| Gabapentin | Binds α2δ subunit, inhibits trafficking | Transfected cells, Rat synaptosomes | 100 µM - 1 mM | ~50% inhibition of CaV2.2 currents after chronic (17-40h) application. | [12] |
| 300 µM | Inhibited evoked EPSC & IPSC amplitudes by 30-40% in rat hippocampal slices. | [15] | |||
| 100 nM | Apparent half-maximal inhibitory effect on K+-evoked Ca2+ increases in synaptosomes. | [15] | |||
| CBD3063 | Disrupts Cav2.2–CRMP2 interaction | Mouse spinal cord slices | 20 µM | Decreased the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs). | [9] |
| CRMP-2 (Overexpression) | Interacts with Cav2.2 | Rat DRG neurons | N/A | ~60% increase in cell-surface expression of Cav2.2; ~70% increase in CGRP release. | [13] |
| CRMP-2 (siRNA Knockdown) | Interacts with Cav2.2 | Rat DRG neurons | N/A | Reduced surface Cav2.2 expression; ~54% reduction in CGRP release. | [13] |
| ω-conotoxin GVIA | Direct Cav2.2 channel block | Rat hippocampal neurons | 2 µM | Reduced EPSC amplitude by 54.7 ± 4.2%. | [16] |
Visualizations
Protocols
Protocol 1: Differentiation of iPSCs into Sensory Neurons
This protocol is adapted from methodologies used for generating functional sensory neurons from iPSC-derived neural progenitors.[6]
Materials:
-
Human iPSC-derived neural progenitor cells
-
Matrigel-coated cell culture plates
-
Sensory Neuron Maintenance Medium
-
Supplements: Penicillin/Streptomycin (pen/strep), Maximizer, Nerve Growth Factor (NGF, 25 ng/ml), Glial cell-derived Neurotrophic Factor (GDNF, 25 ng/ml), Brain-Derived Neurotrophic Factor (BDNF, 10 ng/ml), Neurotrophin-3 (NT-3, 10 ng/ml)
-
Mitomycin C (2.5 µg/ml)
Procedure:
-
Plating: Plate neural progenitor cells onto Matrigel-coated plates in Neural Plating Medium.
-
Differentiation Induction (Day 1): The day after plating, replace the medium with Sensory Neuron Maintenance Medium supplemented with pen/strep, Maximizer, NGF, GDNF, BDNF, and NT-3.
-
Removal of Proliferating Cells (Day 3): Treat the cells with mitomycin C (2.5 µg/ml) for 2 hours. This step is crucial to arrest the growth of any remaining dividing cells, thus enriching the post-mitotic neuron population.
-
Washout (Day 3): After 2 hours, perform a complete medium change to remove all traces of mitomycin C.
-
Maintenance (Day 5 onwards): Perform a complete medium change on Day 5. Subsequently, refresh the culture by performing a half-medium change three times per week.
-
Maturation: Neurons typically require at least 2-4 weeks to mature and become suitable for functional assays, exhibiting stable electrical activity.[14]
Protocol 2: Electrophysiological Recording of Cav2.2 Currents
This protocol uses whole-cell patch-clamp electrophysiology to isolate and measure currents through N-type (Cav2.2) calcium channels.[4][13]
Materials:
-
Mature iPSC-derived sensory neurons (from Protocol 1)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External Solution (in mM): 110 N-methyl-D-glucamine (NMDG), 30 TEA-Cl, 10 BaCl₂ (as charge carrier), 10 HEPES, 10 Glucose. Adjust pH to 7.2.
-
Internal (Pipette) Solution (in mM): 150 CsCl₂, 10 HEPES, 5 Mg-ATP, 5 BAPTA (calcium chelator). Adjust pH to 7.2.
-
Channel Inhibitor Cocktail: To isolate Cav2.2 currents, block other voltage-gated calcium channels using:
-
Nifedipine (10 µM, L-type)
-
ω-agatoxin IVA (200 nM, P/Q-type)
-
SNX-482 (200 nM, R-type)
-
TTA-P2 (1 µM, T-type)
-
-
Cav2.2 Blocker: ω-conotoxin GVIA (500 nM) to confirm the identity of N-type currents.
-
Test compound (your Cav2.2 blocker of interest).
Procedure:
-
Preparation: Place the culture dish with mature neurons on the microscope stage and perfuse with external solution.
-
Establish Whole-Cell Configuration: Pull a glass pipette with a resistance of 3-5 MΩ. Fill with internal solution and approach a neuron. Form a giga-ohm seal and then rupture the membrane to achieve whole-cell configuration.
-
Block Non-N-type Channels: Perfuse the cell with the external solution containing the inhibitor cocktail for several minutes to block L-, P/Q-, R-, and T-type channels.
-
Voltage-Clamp Protocol:
-
Hold the neuron at a resting membrane potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., 200 ms duration) from -70 mV to +60 mV in 10 mV increments.[4]
-
Record the resulting inward barium currents. The peak current density is typically observed around 0 to +10 mV.
-
-
Apply Test Compound: Perfuse the cell with the external solution now containing your test compound at the desired concentration.
-
Record Blocked Currents: Repeat the voltage-clamp protocol and record the currents in the presence of the blocker.
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after applying the blocker.
-
Normalize the current to the cell capacitance (pA/pF) to account for variations in cell size.[13]
-
Calculate the percentage of current inhibition at the peak voltage to determine the efficacy of the blocker.
-
(Optional) Confirm the recorded current is from N-type channels by applying ω-conotoxin GVIA at the end of the experiment, which should abolish the remaining current.
-
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol measures changes in intracellular calcium in response to depolarization and the effect of Cav2.2 blockers using a fluorescent calcium indicator.
Materials:
-
Mature iPSC-derived sensory neurons
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
High Potassium (High K⁺) solution (e.g., HBSS with 50 mM KCl, with corresponding reduction in NaCl to maintain osmolarity)
-
Fluorescence microscopy setup with a ratiometric imaging system.
-
Test compound.
Procedure:
-
Dye Loading:
-
Incubate neurons with Fura-2 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127 in HBSS for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye and allow for de-esterification for ~20 minutes.
-
-
Baseline Measurement:
-
Place the dish on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Compound Incubation: Perfuse the cells with HBSS containing the test Cav2.2 blocker for a predefined incubation period.
-
Depolarization and Recording:
-
While continuously recording, rapidly switch the perfusion to the High K⁺ solution (also containing the test blocker) to depolarize the neurons and open voltage-gated calcium channels.
-
Record the change in fluorescence ratio (F340/F380) for 1-2 minutes or until a plateau is reached.
-
-
Control Experiment: Perform the same experiment on a parallel set of cells without the test blocker to measure the uninhibited calcium influx.
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Determine the peak change in the ratio upon High K⁺ stimulation for both control and blocker-treated cells.
-
Calculate the percentage inhibition of the depolarization-evoked calcium response caused by the blocker.
-
References
- 1. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional endpoints from human iPSC- derived sensory neurons for pain drug discovery - Neuroservices-Alliance [neuroservices-alliance.com]
- 7. Selected Ionotropic Receptors and Voltage-Gated Ion Channels: More Functional Competence for Human Induced Pluripotent Stem Cell (iPSC)-Derived Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 11. Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling human iPSC-derived sensory neurons for analgesic drug screening using a multi-electrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gabapentin inhibits presynaptic Ca(2+) influx and synaptic transmission in rat hippocampus and neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Presynaptic Cav2.1 and Cav2.2 Differentially Influence Release Dynamics at Hippocampal Excitatory Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CaV2.2 Channel Inhibition Using FLIPR Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Fluorometric Imaging Plate Reader (FLIPR) system to measure the inhibition of N-type voltage-gated calcium channels (CaV2.2). This assay is a robust, high-throughput method for identifying and characterizing novel CaV2.2 inhibitors, which are of significant interest in pain therapeutics.[1][2][3]
Introduction
The N-type voltage-gated calcium channel (CaV2.2) plays a crucial role in regulating neurotransmitter release in neurons and is a clinically validated target for the treatment of chronic pain.[1][2][3] High-throughput screening (HTS) methodologies are essential for identifying novel modulators of CaV2.2. The FLIPR assay is a cell-based fluorescent assay that allows for the rapid and sensitive measurement of intracellular calcium mobilization, making it an ideal platform for screening large compound libraries against CaV2.2.[4][5][6]
The assay principle relies on the use of a cell line stably expressing the CaV2.2 channel subunits.[2][3] Depolarization of the cell membrane, typically achieved by the addition of potassium chloride (KCl), opens the voltage-gated CaV2.2 channels, leading to an influx of extracellular calcium.[2][3] This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye, such as Fluo-4 or those included in FLIPR Calcium Assay Kits, which exhibit a significant increase in fluorescence upon binding to calcium.[2][7][8] The FLIPR instrument measures the kinetic fluorescent response in real-time, providing a quantitative measure of channel activity.[4][9] Putative CaV2.2 inhibitors will block the channel, thereby reducing or preventing the KCl-induced calcium influx and resulting in a diminished fluorescent signal.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CaV2.2 channel activation and the general workflow of a FLIPR-based inhibition assay.
Caption: CaV2.2 Channel Activation Signaling Pathway.
Caption: FLIPR Assay Workflow for CaV2.2 Inhibition.
Experimental Protocols
This section provides a detailed methodology for conducting a FLIPR-based assay to measure CaV2.2 channel inhibition.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably co-expressing the human CaV2.2 α1B, α2δ, and β3 subunits.[2][3]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Zeocin).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, coated with Poly-D-lysine if necessary to improve cell adhesion.[10]
-
Fluorescent Calcium Indicator: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.[2][7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: Assay buffer containing a final concentration of KCl (e.g., 90 mM) to induce channel opening.
-
Test Compounds: Known CaV2.2 inhibitors (e.g., ω-conotoxin MVIIA, nifedipine) and unknown test compounds dissolved in DMSO.
-
FLIPR Instrument: A FLIPR Tetra or similar model capable of kinetic fluorescence reading and automated liquid handling.
Cell Preparation and Seeding
-
Culture the CaV2.2-expressing HEK-293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using a non-enzymatic cell dissociation solution to avoid potential receptor damage.[10]
-
Resuspend the cells in a fresh culture medium and perform a cell count.
-
Seed the cells into the assay plates at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.
Dye Loading
-
Prepare the dye-loading solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit). If using Fluo-4 AM, a typical concentration is 2-4 µM with an equal concentration of Pluronic F-127 to aid in dye solubilization.
-
Gently remove the culture medium from the cell plates.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C and 5% CO2, or at room temperature as some cell lines may load dye more effectively under these conditions.[4]
-
Note: Do not wash the cells after dye loading when using "no-wash" kits like the FLIPR Calcium Assay Kits, as this helps to reduce well-to-well variability.[7][11]
Compound Addition and Incubation
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
Add the diluted compounds to the cell plate (e.g., 50 µL per well). For antagonist assays, this is the first addition.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the channels.
FLIPR Measurement
-
Set up the FLIPR instrument to measure fluorescence at an appropriate excitation (e.g., 470-495 nm) and emission (e.g., 515-575 nm) wavelength.
-
Program the instrument for a two-addition protocol. The first 10-20 seconds will establish a baseline fluorescence reading.
-
The second addition will be the KCl depolarization solution (e.g., 50 µL) to activate the CaV2.2 channels.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak calcium response and its subsequent decay.
Data Analysis
-
The kinetic data from the FLIPR is typically analyzed by measuring the maximum fluorescence signal change (peak height) or the area under the curve following the addition of KCl.
-
Normalize the data to the controls:
-
100% Inhibition (Negative Control): Wells treated with a saturating concentration of a known CaV2.2 blocker (e.g., ω-conotoxin MVIIA).
-
0% Inhibition (Positive Control): Wells treated with vehicle (DMSO) only.
-
-
Calculate the percent inhibition for each test compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces the calcium response by 50%).
Quantitative Data Summary
The following table summarizes the inhibitory potencies (IC50 values) of several known CaV2.2 channel blockers as determined by FLIPR assays in HEK-293 cells expressing the channel.
| Compound | IC50 (nM) | Cell Line | Reference |
| ω-conotoxin MVIIA | 1.8 | HEK-293 (α1B, α2δ, β3) | [3] |
| ω-conotoxin GVIA | 1.0 | HEK-293 (α1B, α2δ, β3) | [3] |
| Cadmium | 320 | HEK-293 (α1B, α2δ, β3) | [3] |
| Flunarizine | 2,100 | HEK-293 (α1B, α2δ, β3) | [3] |
| Fluspirilene | 1,300 | HEK-293 (α1B, α2δ, β3) | [3] |
| Mibefradil | 1,100 | HEK-293 (α1B, α2δ, β3) | [3] |
| Desipramine | 3,000 | HEK-293 (α1B, α2δ, β3) | [3] |
Conclusion
The FLIPR-based calcium mobilization assay is a highly effective and reproducible method for the high-throughput screening and pharmacological characterization of CaV2.2 channel inhibitors.[1] Its homogeneous, no-wash format simplifies the workflow and makes it amenable to automation.[7][11] By providing robust and quantitative data, this assay platform significantly accelerates the discovery of novel therapeutic agents targeting the CaV2.2 channel for the management of chronic pain and other neurological disorders.
References
- 1. A FLIPR-Based HTS Assay to Identify N-Type Calcium Channel (CaV2.2) State-Dependent Blockers [genedata.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of recombinant N-type calcium channel (Cav2.2) mediated calcium mobilization using FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. FLIPR Detection System - Creative Bioarray [acroscell.creative-bioarray.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. unitedrelay.org [unitedrelay.org]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Testing Cav2.2 Blockers in Animal Models of Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models of chronic pain for the preclinical evaluation of Cav2.2 channel blockers. Detailed protocols for neuropathic and inflammatory pain models are presented, along with data presentation guidelines and visualizations of key pathways and workflows.
Introduction to Cav2.2 Channels as a Target for Chronic Pain
Voltage-gated calcium channels (VGCCs) are crucial for neuronal signaling, and the N-type (Cav2.2) channel is a key player in the transmission of pain signals. Located in the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord, Cav2.2 channels mediate the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP). In chronic pain states, the expression and function of Cav2.2 channels can be upregulated, contributing to neuronal hyperexcitability and heightened pain perception. Consequently, blocking Cav2.2 channels presents a promising therapeutic strategy for the management of chronic pain. The FDA-approved drug ziconotide, a synthetic peptide blocker of Cav2.2, validates this channel as a therapeutic target, though its intrathecal delivery requirement limits its use. The development of orally available and state-dependent Cav2.2 blockers is an active area of research aimed at improving therapeutic options for chronic pain.
Animal Models for Evaluating Cav2.2 Blockers
The selection of an appropriate animal model is critical for the preclinical assessment of novel analgesics. Two of the most widely used and well-characterized models for studying chronic pain and testing the efficacy of compounds like Cav2.2 blockers are the Chronic Constriction Injury (CCI) model of neuropathic pain and the Formalin Test for inflammatory pain.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a widely used rodent model that mimics the clinical condition of chronic nerve compression, such as that seen after lumbar disk herniation or nerve entrapment in humans. This model is characterized by the development of robust and stable pain hypersensitivity, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Sterile saline
-
Antiseptic solution and sterile drapes
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave and disinfect the skin over the lateral aspect of the mid-thigh of the chosen hind limb. Place the animal on a sterile drape.
-
Sciatic Nerve Exposure: Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just barely constrict the nerve, slightly impeding epineural blood flow without causing a complete arrest.
-
Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Allow the animal to recover from anesthesia in a warm, clean cage. Monitor for signs of distress. Pain hypersensitivity testing can typically begin 3-7 days post-surgery.
Behavioral Testing for Neuropathic Pain:
-
Mechanical Allodynia: Assessed using von Frey filaments. The 50% paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal from the heat stimulus is recorded. A shorter withdrawal latency in the ipsilateral paw signifies thermal hyperalgesia.
Formalin Test for Inflammatory Pain
The formalin test is a reliable and widely used model of tonic, inflammatory pain. It involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response.
-
Phase I (Acute Phase): Lasting for the first 5-10 minutes, this phase is characterized by direct activation of nociceptors and reflects acute, non-inflammatory pain.
-
Phase II (Tonic Phase): Occurring approximately 15-60 minutes post-injection, this phase is associated with an inflammatory response and central sensitization.
This model is particularly useful for differentiating the effects of analgesics on acute versus tonic/inflammatory pain. Centrally acting analgesics tend to be effective in both phases, while non-steroidal anti-inflammatory drugs (NSAIDs) are typically only effective in Phase II.
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
2.5% formalin solution in sterile saline
-
Microsyringe (e.g., Hamilton syringe)
-
Observation chamber (clear plexiglass)
-
Timer
Procedure:
-
Habituation: Place the mouse in the observation chamber for at least 10-30 minutes to allow for acclimatization.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal or plantar surface of one hind paw using a microsyringe.
-
Observation: Immediately return the mouse to the observation chamber and start the timer.
-
Pain Behavior Quantification: Observe and record the cumulative time the animal spends licking, biting, or flinching the injected paw over a period of up to 60 minutes. The observation period is typically divided to analyze Phase I (e.g., 0-5 minutes) and Phase II (e.g., 15-45 minutes) separately.
Data Presentation: Efficacy of Cav2.2 Blockers
Quantitative data from studies evaluating Cav2.2 blockers in these models should be summarized in clear, structured tables to facilitate comparison.
| Compound | Animal Model | Pain Modality | Dose and Route of Administration | Effect on Pain Behavior | Reference |
| Ziconotide (ω-conotoxin MVIIA) | CCI (Rat) | Mechanical Allodynia | Intrathecal | Potent reversal of allodynia | |
| RD2 | Sciatic Inflammatory Neuritis (Rat) | Neuropathic Pain | 5 mg/kg, Oral | Alleviation of neuropathic pain | |
| C2230 | Spared Nerve Injury (Rodent) | Neuropathic Pain | 10 mg/kg, Intraperitoneal | Reversal of nociceptive behaviors | , |
| C2230 | Chronic Constriction of Infraorbital Nerve (Rodent) | Orofacial Neuropathic Pain | N/A | Alleviation of pain-like behaviors | |
| C2230 | Monoiodoacetate-induced Osteoarthritis (Rodent) | Osteoarthritic Pain | N/A | Alleviation of pain-like behaviors | |
| ω-conotoxin GVIA | L5 Spinal Nerve Ligation (Rat) | Mechanical Allodynia | 1-100 µM, Local application to DRG | Dose-dependent reversal of allodynia | |
| Gabapentin | CCI (Mouse) | Tactile Allodynia | Dose-dependent | Reversal of tactile allodynia |
Visualizations
Signaling Pathway of Cav2.2 in Chronic Pain
Caption: Signaling pathway of Cav2.2 in nociceptive transmission and the site of action for Cav2.2 blockers.
Experimental Workflow for the Chronic Constriction Injury (CCI) Model
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
Experimental Workflow for the Formalin Test
Caption: Experimental workflow for the Formalin Test.
Application Notes and Protocols: Methods for Assessing Neurotransmitter Release Inhibition by Cav2.2 Blockers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-gated calcium channels (VGCCs) are critical players in neurotransmission. Specifically, the N-type calcium channel (Cav2.2) is predominantly located at presynaptic terminals and plays a pivotal role in the influx of calcium ions that triggers the release of neurotransmitters.[1] The inhibition of Cav2.2 channels is a key therapeutic strategy for managing chronic pain, as evidenced by the clinical use of ziconotide, a selective Cav2.2 blocker.[2][3][4] Therefore, robust and reliable methods for assessing the inhibition of neurotransmitter release by Cav2.2 blockers are essential for both basic research and drug discovery.
These application notes provide an overview of various in vitro, ex vivo, and in vivo methods to evaluate the efficacy of Cav2.2 channel blockers in modulating neurotransmitter release. Detailed protocols for key experiments are provided, along with guidance on data presentation and interpretation.
Signaling Pathway of Neurotransmitter Release
The fundamental process of neurotransmitter release is initiated by the arrival of an action potential at the presynaptic terminal, leading to membrane depolarization. This depolarization activates Cav2.2 channels, causing them to open and allow an influx of Ca²⁺ into the presynaptic terminal. The rise in intracellular Ca²⁺ concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in the exocytosis of neurotransmitters into the synaptic cleft.
Cav2.2-mediated neurotransmitter release pathway.
Key Experimental Methods
A multi-assay approach provides a comprehensive evaluation of Cav2.2 inhibitors.[5] This typically involves a combination of high-throughput screening methods followed by more detailed electrophysiological and neurochemical analyses.
Experimental workflow for assessing Cav2.2 blockers.
I. In Vitro Methods
Fluorescence-Based Calcium Flux Assays (FLIPR)
High-throughput screening (HTS) using fluorescence-based assays is a common starting point for identifying novel Cav2.2 inhibitors.[5][6] The Fluorometric Imaging Plate Reader (FLIPR) system is widely used for this purpose.[7][8][9][10]
Principle: These assays utilize cell lines stably expressing Cav2.2 channels.[11][12][13] Cells are loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane (e.g., by adding a high concentration of potassium chloride) opens the Cav2.2 channels, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. Putative blockers are pre-incubated with the cells, and their ability to inhibit the depolarization-induced fluorescence increase is measured.
Protocol: FLIPR Calcium Flux Assay
-
Cell Culture: Plate HEK293 cells stably expressing human Cav2.2/β3/α2δ1 subunits in black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and an organic anion transport inhibitor like probenecid (if required) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Addition: Prepare serial dilutions of the test compounds (Cav2.2 blockers) in the assay buffer.
-
Using the FLIPR instrument, add the compound solutions to the wells and incubate for 15-30 minutes.
-
Stimulation and Measurement: Prepare a stimulus solution containing a high concentration of KCl (e.g., 90 mM) in the assay buffer.
-
Place the plate in the FLIPR instrument. The instrument will add the stimulus solution to the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The percentage of inhibition by the test compound is calculated relative to the response in control wells (vehicle-treated) and baseline wells (no stimulation). IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Patch Clamp)
Electrophysiology, particularly the patch-clamp technique, provides a direct measure of ion channel activity and is the gold standard for characterizing the mechanism of action of channel blockers.[14] Both manual and automated patch-clamp systems are used.[14]
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing the measurement of ionic currents flowing through the channels. In the whole-cell configuration, the current through all channels on the cell surface is recorded. The effect of a Cav2.2 blocker is assessed by measuring the reduction in the Ca²⁺ current in its presence.
Protocol: Whole-Cell Patch Clamp Electrophysiology
-
Cell Preparation: Use a cell line stably expressing Cav2.2 channels or primary neurons.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell recording from a selected cell.
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV) to elicit Ca²⁺ currents.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the Ca²⁺ currents in the presence of the compound.
-
-
Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of inhibition and determine the IC₅₀ value. The voltage-dependence of the block can also be assessed.
In Vitro Neurotransmitter Release from Synaptosomes
Synaptosomes are isolated, sealed presynaptic nerve terminals that retain the machinery for neurotransmitter release.[15][16][17] They are a valuable tool for studying the direct effects of compounds on this process.[15][16]
Principle: Synaptosomes are loaded with a radiolabeled or fluorescently tagged neurotransmitter (or its precursor). Depolarization (e.g., with high K⁺) triggers Ca²⁺-dependent release of the neurotransmitter, which can be quantified.
Protocol: [³H]-Glutamate Release from Rat Cortical Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of adult rats by differential and density gradient centrifugation.[17]
-
Loading: Incubate the synaptosomes with [³H]-glutamate in a physiological buffer.
-
Release Assay:
-
Aliquot the loaded synaptosomes onto a filter plate.
-
Wash with a low K⁺ buffer to remove extracellular [³H]-glutamate.
-
Pre-incubate with the Cav2.2 blocker or vehicle for 10-15 minutes.
-
Stimulate release by adding a high K⁺ buffer (e.g., containing 40 mM KCl).
-
Collect the released [³H]-glutamate (supernatant) and the remaining [³H]-glutamate in the synaptosomes (lysed with detergent).
-
-
Quantification: Measure the radioactivity in the collected fractions using liquid scintillation counting.
-
Data Analysis: Express the released radioactivity as a percentage of the total radioactivity. Calculate the inhibition of K⁺-stimulated release by the Cav2.2 blocker.
II. Ex Vivo Methods
Neurotransmitter Release from Brain Slices
Brain slices maintain the local neuronal circuitry, providing a more physiologically relevant system than isolated cells or synaptosomes.
Principle: Acute brain slices (e.g., from the hippocampus or spinal cord) are prepared and maintained in artificial cerebrospinal fluid (aCSF). Neurotransmitter release is evoked by electrical or chemical stimulation, and the released neurotransmitters are measured in the perfusate.
Protocol: K⁺-Evoked [³H]-Norepinephrine Release from Rat Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from adult rats using a vibratome.
-
Loading: Incubate the slices with [³H]-norepinephrine in oxygenated aCSF.
-
Perfusion: Place the slices in a perfusion chamber and continuously perfuse with oxygenated aCSF.
-
Stimulation and Sample Collection:
-
Collect baseline fractions of the perfusate.
-
Apply a high K⁺ aCSF solution to evoke neurotransmitter release (S1).
-
Return to normal aCSF.
-
Add the Cav2.2 blocker to the perfusion medium.
-
Apply a second high K⁺ stimulus in the presence of the blocker (S2).
-
-
Quantification: Measure the radioactivity in the collected fractions.
-
Data Analysis: Calculate the ratio of the second stimulated release to the first (S2/S1). A reduction in this ratio in the presence of the blocker indicates inhibition of neurotransmitter release.
III. In Vivo Methods
Microdialysis
In vivo microdialysis allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.[18]
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region (e.g., hippocampus, spinal cord).[19] The probe is perfused with a physiological solution, and small molecules, including neurotransmitters, diffuse across the membrane into the perfusate (dialysate). The dialysate is collected and analyzed for neurotransmitter content.
Protocol: In Vivo Microdialysis in the Rat Spinal Cord
-
Surgery: Implant a microdialysis probe into the dorsal horn of the spinal cord of an anesthetized rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min). After a stabilization period, collect baseline dialysate samples.
-
Drug Administration: Administer the Cav2.2 blocker systemically (e.g., intravenously or intraperitoneally) or locally through the microdialysis probe.
-
Stimulation and Sample Collection: Evoke neurotransmitter release using a local stimulus (e.g., high K⁺ in the perfusion fluid) or a peripheral stimulus (e.g., noxious stimulation of the paw). Continue to collect dialysate samples.
-
Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate, substance P) in the dialysate samples using a sensitive analytical technique such as HPLC coupled with fluorescence or mass spectrometry detection.[18]
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Compare the stimulated release in the presence and absence of the Cav2.2 blocker.
IV. Advanced and Complementary Methods
FRET-Based Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors can be used to visualize neurotransmitter release with high spatiotemporal resolution in living cells.[20][21][22]
Principle: These genetically encoded sensors consist of a neurotransmitter-binding domain linked to two fluorescent proteins (a donor and an acceptor).[20] Binding of the neurotransmitter induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency.[20]
Imaging of Presynaptic Calcium Influx
Directly measuring the influx of calcium into presynaptic terminals provides a direct assessment of Cav2.2 channel activity.[23][24][25]
Principle: This can be achieved using calcium-sensitive fluorescent dyes or genetically encoded calcium indicators (GECIs) like GCaMP, which are targeted to the presynaptic terminal.[24] The change in fluorescence upon neuronal stimulation is imaged using confocal or two-photon microscopy.
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison of the potency and efficacy of different Cav2.2 blockers.
Table 1: In Vitro Potency of Cav2.2 Blockers
| Compound | FLIPR IC₅₀ (nM) | Patch Clamp IC₅₀ (nM) | Synaptosome Glutamate Release IC₅₀ (nM) |
| Ziconotide | 2.5 ± 0.3 | 1.8 ± 0.2[3] | 5.1 ± 0.8 |
| Compound X | 15.2 ± 1.8 | 10.5 ± 1.1 | 22.7 ± 3.4 |
| Compound Y | 89.6 ± 7.3 | 75.4 ± 6.9 | 110.2 ± 12.5 |
Table 2: Inhibition of Neurotransmitter Release by Cav2.2 Blockers
| Compound (Concentration) | Ex Vivo Norepinephrine Release (% Inhibition) | In Vivo Glutamate Release (% Inhibition) |
| Ziconotide (10 nM) | 65 ± 5 | 58 ± 6 |
| Compound X (100 nM) | 52 ± 6 | 45 ± 7 |
| Compound Y (1 µM) | 41 ± 4 | 35 ± 5 |
Table 3: IC₅₀ Values of Various Calcium Channel Blockers on Glutamate Release
| Blocker | Type | Preparation | IC₅₀ | Reference |
| ω-Agatoxin-IVA | P/Q-type | Rat striatal synaptosomes | 6.5 ± 0.9 nM | [26] |
| ω-Conotoxin-MVIIC | N/P/Q-type | Rat striatal synaptosomes | 75.5 ± 5.9 nM | [26] |
| ω-Conotoxin-GVIA | N-type | Rat striatal synaptosomes | 106.5 ± 8.7 nM | [26] |
| Daurisoline | N-type | Rat hippocampus (in vivo) | - | [19] |
| Nifedipine | L-type | Cultured rat cerebellar granule cells | - | [27] |
Note: The specific IC₅₀ values can vary depending on the experimental conditions and the tissue preparation used.
Conclusion
The assessment of neurotransmitter release inhibition by Cav2.2 blockers requires a multi-faceted approach, progressing from high-throughput in vitro assays to more physiologically relevant ex vivo and in vivo models. The protocols and data presentation guidelines provided in these application notes offer a framework for the comprehensive evaluation of novel Cav2.2 inhibitors for their therapeutic potential.
References
- 1. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 2. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. unitedrelay.org [unitedrelay.org]
- 9. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. criver.com [criver.com]
- 12. selectscience.net [selectscience.net]
- 13. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 14. Cav2.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synaptosomes: A Functional Tool for Studying Neuroinflammation [mdpi.com]
- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Ca2+ antagonists on glutamate release and Ca2+ influx in the hippocampus with in vivo intracerebral microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developments in FRET- and BRET-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measuring Presynaptic Calcium Influx at the Drosophila Larval Neuromuscular Junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 25. Direct Measurements of Presynaptic Calcium and Calcium-Activated Potassium Currents Regulating Neurotransmitter Release at CulturedXenopus Nerve–Muscle Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Control of glutamate release by calcium channels and κ-opioid receptors in rodent and primate striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of calcium channel antagonists on calcium entry and glutamate release from cultured rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lack of Efficacy with Cav 2.2 Blocker 1
Welcome to the technical support center for Cav 2.2 Blocker 1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific problems you might encounter that could lead to a perceived lack of efficacy of this compound.
Issue 1: No or low inhibitory effect on Cav 2.2 currents in our in vitro electrophysiology assay.
-
Question: We are not observing the expected block of Cav 2.2 currents in our whole-cell patch-clamp recordings. What could be the reason?
Answer: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
-
Experimental System:
-
Cell Line:[1] Are you using a cell line with robust and stable expression of Cav 2.2 channels? We recommend using HEK293 cells stably expressing the human Cav 2.2 (α1B), β3, and α2δ1 subunits for consistent results.
-
Primary Neurons: If using primary neurons, be aware that the expression levels of Cav 2.2 and its auxiliary subunits can vary between neuronal types and culture conditions.
-
-
Blocker Properties:
-
Use-Dependence:[2][3][4] this compound is a use-dependent inhibitor. Its potency increases with channel activity. Ensure your voltage protocol includes a train of depolarizations to induce channel opening and facilitate blocker binding. A simple single-pulse protocol may not be sufficient to observe significant block.
-
State-Dependence:[3][4] The blocker preferentially binds to the inactivated state of the channel. Your holding potential can influence the proportion of channels in the resting versus inactivated state. A more depolarized holding potential (e.g., -50 mV) will favor the inactivated state and may enhance the observed block compared to a more hyperpolarized potential (e.g., -90 mV).[4]
-
-
Experimental Protocol:
-
Drug Application: Is the blocker reaching the channel? Ensure adequate perfusion of the blocker and allow sufficient time for it to equilibrate.
-
Solution Composition: Verify the composition of your internal and external recording solutions. The presence of certain divalent cations can influence channel gating and blocker affinity.
-
-
Data Analysis:
-
Run-down: Cav 2.2 currents can exhibit "run-down" (a gradual decrease in current amplitude over time) during whole-cell recordings. It is crucial to establish a stable baseline before drug application and to use a time-matched vehicle control to account for any run-down.
-
-
Issue 2: The blocker shows good in vitro potency but fails to produce an analgesic effect in our in vivo pain model.
-
Question: Our Cav 2.2 blocker is potent in our cell-based assays, but we don't see any effect on pain behavior in our animal models. Why might this be the case?
Answer: The transition from in vitro to in vivo efficacy can be challenging. Here are some potential reasons for the discrepancy:
-
Pharmacokinetics and Bioavailability:
-
Route of Administration:[5] Have you optimized the route of administration (e.g., intravenous, intraperitoneal, oral, intrathecal)? The blocker may have poor absorption, distribution, metabolism, or excretion (ADME) properties. For example, the approved Cav 2.2 blocker ziconotide requires intrathecal administration to bypass the blood-brain barrier and avoid systemic side effects.[5][6]
-
Dosage:[5] Have you performed a dose-response study in vivo? The effective concentration at the target site in the spinal cord or peripheral nerves may not be reached with the current dosing regimen.[5]
-
-
Target Engagement in a Complex System:
-
Alternative Splicing:[7][8] The CACNA1B gene, which encodes the α1 subunit of Cav 2.2, undergoes alternative splicing.[7][8] Different splice variants are expressed in different neuronal populations and can exhibit altered sensitivity to blockers.[7] The splice variant present in your in vivo model may be less sensitive to the blocker than the one in your in vitro system.
-
Interacting Proteins: In native neurons, Cav 2.2 channels are part of a large protein complex.[9][10] Interacting proteins can modulate channel function and accessibility to blockers. This complex environment is not fully replicated in heterologous expression systems.
-
GPCR Modulation:[11][12][13] In vivo, Cav 2.2 channels are under tonic modulation by G-protein coupled receptors (GPCRs).[11][12][13] Activation of certain GPCRs can alter the conformation of the channel and its sensitivity to blockers.
-
-
Pain Model Specifics:
-
Pathophysiology: The role and expression of Cav 2.2 channels can differ between various pain models (e.g., neuropathic vs. inflammatory pain). Ensure that Cav 2.2 is a valid target in your chosen model.
-
-
Issue 3: We are seeing a high degree of variability in our experimental results.
-
Question: Our results with this compound are inconsistent between experiments. How can we improve reproducibility?
Answer: Variability can stem from several sources. A systematic approach to identifying and controlling these variables is key:
-
Cell Culture and Transfection:
-
Passage Number: Use cells within a consistent and low passage number range, as channel expression and properties can change over time in culture.
-
Transfection Efficiency: If using transient transfection, monitor and normalize for transfection efficiency to ensure consistent expression levels of the channel subunits.
-
-
Reagent Quality and Preparation:
-
Blocker Stock Solution: Prepare fresh stock solutions of the blocker and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Recording Solutions: Prepare all recording solutions fresh from high-quality reagents and verify their pH and osmolarity.
-
-
Standardized Protocols:
-
Consistent Timing: Adhere to a strict timeline for cell plating, transfection, drug application, and data acquisition.
-
Blinding: Whenever possible, perform experiments and data analysis in a blinded manner to reduce operator bias.
-
-
Data Presentation
Table 1: In Vitro Potency of Common Cav 2.2 Blockers
| Compound | Cell Line | Assay Type | Blocker Type | IC50 | Reference |
| Ziconotide | HEK293 | Electrophysiology | Peptide Pore Blocker | 0.7-1.8 nM | [14] |
| Compound A | Cav2.2 Stable Cell Line | FLIPR | Small Molecule | Depolarized: 0.1 µM, Hyperpolarized: 1.5 µM | [14] |
| Compound B | Cav2.2 Stable Cell Line | FLIPR | Small Molecule | Depolarized: 0.2 µM, Hyperpolarized: 2.5 µM | [14] |
| MONIRO-1 | hCav 2.2 in HEK293 | Electrophysiology | Small Molecule | 34.0 ± 3.6 µM | [14] |
| U50488H | hCav 2.2 in HEK293 | Electrophysiology | Small Molecule | ~30 µM | [14] |
| C2230 | tsA-201 | Electrophysiology | Small Molecule | Vh -80mV: 10.2 ± 0.6 µM, Vh -50mV: 1.3 ± 0.1 µM | [4] |
| RD2 | tsA201 | Electrophysiology | d-enantiomeric peptide | 5.5 ± 1.1 µM | [15] |
Table 2: In Vivo Efficacy of Cav 2.2 Blockers in a Neuropathic Pain Model
| Compound | Animal Model | Route of Administration | Effective Dose | Outcome | Reference |
| RD2 | Sciatic Inflammatory Neuritis (rat) | Oral | 5 mg/kg | Alleviated neuropathic pain | [5] |
| CBD3063 | Spared Nerve Injury (mouse) | Intraperitoneal | 10 mg/kg | Reduced mechanical allodynia | [16] |
| Gabapentin | Spared Nerve Injury (mouse) | Intraperitoneal | 30 mg/kg | Reduced mechanical allodynia | [16] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Cav 2.2 Currents in HEK293 Cells [1][17][18][19][20]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human Cav 2.2 (α1B), β3, and α2δ1 subunits in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
-
Solutions:
-
External Solution (in mM): 20 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 40 TEA-Cl, 10 Glucose, 87.5 CsCl. Adjust pH to 7.2 with CsOH.
-
Internal Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit currents using a voltage step protocol (e.g., 50 ms depolarizing steps to various test potentials).
-
-
Drug Application:
-
Establish a stable baseline recording for at least 3-5 minutes.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
To assess use-dependence, apply a train of depolarizing pulses (e.g., 10 Hz for 2 seconds) before and after drug application.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Correct for any current run-down using a time-matched vehicle control.
-
Calculate the percentage of inhibition.
-
Protocol 2: Fluorescent Calcium Imaging of Cav 2.2 Channel Activity [21][22][23][24][25]
-
Cell Preparation:
-
Plate cells expressing Cav 2.2 channels on glass-bottom dishes.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Incubate the cells with the loading buffer at 37°C for 30-60 minutes.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a camera.
-
Acquire a baseline fluorescence signal.
-
-
Stimulation and Drug Application:
-
Stimulate the cells to open Cav 2.2 channels using a depolarizing stimulus (e.g., high potassium solution).
-
Record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
After a washout period, pre-incubate the cells with this compound and repeat the stimulation.
-
-
Data Analysis:
-
Measure the peak fluorescence change in response to stimulation with and without the blocker.
-
Calculate the percentage of inhibition of the calcium influx.
-
Mandatory Visualizations
Caption: GPCR-mediated modulation of Cav 2.2 channel activity.
Caption: Logical workflow for troubleshooting lack of efficacy.
References
- 1. nanion.de [nanion.de]
- 2. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. researchgate.net [researchgate.net]
- 5. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 7. calciumchannel.com [calciumchannel.com]
- 8. Cacna1b alternative splicing impacts excitatory neurotransmission and is linked to behavioral responses to aversive stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of CaV2 calcium channels by G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 25. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Off-Target Effects of Small Molecule N-Type Calcium Channel Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of small molecule N-type (Cav2.2) calcium channel blockers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of small molecule N-type calcium channel blockers?
A1: The most frequently observed off-target effects of small molecule N-type calcium channel blockers involve their interaction with other voltage-gated calcium channels, particularly L-type (Cav1.x) and T-type (Cav3.x) channels.[1][2] This is due to structural similarities in the drug-binding sites across different calcium channel subtypes. Additionally, some N-type calcium channel blockers have been reported to interact with other ion channels, such as hERG potassium channels and voltage-gated sodium channels, which can lead to unexpected electrophysiological and cellular responses.[3]
Q2: Why am I seeing unexpected changes in cell viability or proliferation in my non-neuronal cell line when using an N-type calcium channel blocker?
A2: Many non-neuronal cell types express L-type calcium channels, which play roles in cell proliferation and viability. If the N-type calcium channel blocker you are using has off-target activity on L-type channels, it could be inadvertently affecting these processes in your cell line.[4] It is crucial to verify the calcium channel expression profile of your specific cell line and to use appropriate controls to dissect the on-target versus off-target effects.
Q3: My compound shows potent N-type calcium channel blockade in my primary screen, but has a narrow therapeutic window in vivo. What could be the reason?
A3: A narrow therapeutic window in vivo, despite high on-target potency, can often be attributed to off-target effects. For instance, blockade of L-type calcium channels in cardiovascular tissues can lead to hypotension and other cardiac-related side effects.[5] Similarly, interaction with hERG potassium channels can pose a risk for cardiac arrhythmias. A comprehensive selectivity profiling of your compound against a panel of relevant off-target channels is essential to understand and predict in vivo toxicity.
Q4: How can I differentiate between on-target N-type channel blockade and off-target effects in my cellular assay?
A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended. This includes:
-
Using a structurally unrelated N-type calcium channel blocker: If two different classes of N-type blockers produce the same effect, it is more likely to be an on-target effect.
-
Employing a positive control: Use a well-characterized, highly selective N-type blocker, such as the peptide toxin ω-conotoxin GVIA, to establish a benchmark for on-target effects.
-
Utilizing cell lines with and without the target: If possible, use a cell line that does not express N-type calcium channels as a negative control. Any effect observed in this cell line can be attributed to off-target interactions.
-
Performing knockdown or knockout experiments: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the N-type calcium channel. The loss of the drug's effect in these modified cells would confirm on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected electrophysiological recordings.
-
Question: I am using a patch-clamp electrophysiology assay to measure N-type calcium channel currents. However, I am observing unexpected changes in the action potential waveform or other ion channel currents. What could be the cause?
-
Answer: This is a common issue arising from the lack of selectivity of small molecule N-type calcium channel blockers.
-
Possible Cause 1: L-type calcium channel blockade. Many neuronal preparations also express L-type calcium channels, which contribute to the overall calcium influx and shape the action potential. Off-target blockade of these channels can alter the action potential duration and amplitude.[6]
-
Troubleshooting:
-
Perform a voltage-protocol that helps to distinguish between N-type and L-type currents based on their different voltage-dependencies of inactivation.
-
Include a highly selective L-type channel blocker (e.g., nifedipine at a low concentration) in your control experiments to isolate the contribution of L-type channels.
-
Compare the effects of your compound with a highly selective peptide N-type channel blocker like ω-conotoxin GVIA.
-
-
Possible Cause 2: Blockade of other voltage-gated ion channels. Some N-type channel blockers can also affect sodium or potassium channels, which will significantly alter neuronal excitability.[3]
-
Troubleshooting:
-
Perform a comprehensive ion channel screen to assess the selectivity of your compound.
-
Use specific blockers for sodium (e.g., tetrodotoxin) and potassium channels to see if the unexpected effects are mitigated.
-
-
Issue 2: Confounding results in calcium imaging experiments.
-
Question: I am using a calcium imaging assay with a fluorescent indicator (e.g., Fura-2 AM) to measure the effect of my N-type calcium channel blocker on neurotransmitter release. However, the change in intracellular calcium concentration is not what I expected. What could be the problem?
-
Answer: Off-target effects can significantly complicate the interpretation of calcium imaging data.
-
Possible Cause 1: Off-target activation or inhibition of other calcium channels. Your compound might be affecting L-type or T-type calcium channels, which also contribute to intracellular calcium dynamics.
-
Troubleshooting:
-
Characterize the expression of different calcium channel subtypes in your experimental system.
-
Use selective blockers for L-type and T-type channels as controls.
-
Consider using a cell line that only expresses N-type calcium channels for more specific results.
-
-
Possible Cause 2: Off-target effects on G-protein coupled receptors (GPCRs). Some small molecules can have unintended effects on GPCRs, which can lead to the release of calcium from intracellular stores via the phospholipase C pathway, thus confounding the signal from voltage-gated calcium channel blockade.
-
Troubleshooting:
-
Pre-incubate your cells with an inhibitor of GPCR signaling (e.g., a broad-spectrum antagonist or a PLC inhibitor like U73122) to see if the unexpected calcium signal is diminished.
-
Perform a counter-screen of your compound against a panel of common GPCRs.
-
-
Data Presentation
Table 1: Selectivity Profile of Common Small Molecule N-Type Calcium Channel Blockers (IC50 values in µM)
| Compound | N-type (Cav2.2) | L-type (Cav1.2) | T-type (Cav3.1/3.2) | hERG | Reference |
| Mibefradil | ~1-2 | ~13 | ~0.14-0.27 | >10 | [2] |
| Cilnidipine | ~3-30 | ~0.01-10 | - | - | |
| Amlodipine | 5.8 | 2.4 | >10 | - | |
| NNC 55-0396 | 0.23 | 2.7 | 0.08 | - | |
| Ziconotide | 0.001-0.01 | >100 | >100 | >100 | [7] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, voltage protocol, and temperature). This table provides approximate values for comparative purposes.
Experimental Protocols
Protocol 1: Assessing Compound Selectivity using Manual Patch-Clamp Electrophysiology
Objective: To determine the IC50 of a test compound on N-type, L-type, and T-type calcium channels.
Materials:
-
HEK293 cells stably expressing human Cav2.2, Cav1.2, or Cav3.2 channels.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
Test compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells to 60-80% confluency on glass coverslips.
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit calcium channel currents.
-
For N-type and L-type channels: From a holding potential of -80 mV, apply a depolarizing step to 0 mV for 200 ms.
-
For T-type channels: From a holding potential of -100 mV, apply a depolarizing step to -30 mV for 200 ms.
-
-
Record baseline currents in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing for equilibration at each concentration.
-
Record currents at each compound concentration.
-
Wash out the compound to check for reversibility.
-
Analyze the data by measuring the peak current amplitude at each concentration and fitting the data to a dose-response curve to determine the IC50.
Protocol 2: Calcium Imaging to Detect Off-Target GPCR Activation
Objective: To determine if a test compound elicits intracellular calcium release via a GPCR-mediated pathway.
Materials:
-
A suitable cell line (e.g., HEK293) that does not express N-type calcium channels.
-
Fura-2 AM fluorescent calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope with an excitation light source capable of alternating between 340 nm and 380 nm and an emission filter at ~510 nm.
-
Image acquisition and analysis software.
-
Test compound.
-
Positive control (e.g., a known GPCR agonist for a receptor expressed in the cells).
-
PLC inhibitor (e.g., U73122).
Procedure:
-
Seed cells on glass-bottom dishes and grow to ~70% confluency.
-
Prepare a loading solution of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the test compound and continue to acquire images to monitor changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium.
-
As a positive control, apply a known GPCR agonist.
-
To confirm GPCR/PLC pathway involvement, pre-incubate a separate dish of cells with a PLC inhibitor (e.g., 10 µM U73122) for 15-20 minutes before applying the test compound. A significant reduction in the calcium response would indicate a GPCR-mediated off-target effect.
Mandatory Visualizations
Caption: Potential on- and off-target signaling pathways of a small molecule N-type calcium channel blocker.
Caption: A logical workflow for characterizing small molecule N-type calcium channel blockers, including troubleshooting for off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Ion Channels: Blockers Suppress Calcium Signals and Induce Cytotoxicity Across Medulloblastoma Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
How to improve the stability of Cav 2.2 blocker 1 in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the peptide-based Cav 2.2 Blocker 1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of instability in my this compound aqueous solution?
Common signs of instability include visual changes and loss of efficacy. You may observe cloudiness or visible precipitates, which suggest aggregation or poor solubility.[1] A gradual or sudden loss of the blocker's biological activity in your assays is a key indicator of chemical degradation.[2][3][4] For peptides containing Cys, Met, or Trp residues, a brownish color change can also indicate oxidation over time.[5]
Q2: What are the primary causes of instability for a peptide-based blocker like this compound?
Peptide instability in aqueous solutions is broadly categorized into two types:
-
Chemical Instability: This involves the modification of the peptide's covalent structure through processes like oxidation (especially of Met, Cys, Trp residues), deamidation (Asn, Gln), hydrolysis (cleavage of the peptide backbone, often near Asp residues), and disulfide bond scrambling.[1][6]
-
Physical Instability: This involves changes in the peptide's higher-order structures. Common issues include aggregation, where peptide molecules clump together to form soluble or insoluble aggregates, and adsorption to container surfaces.[1][7] These issues can be influenced by pH, temperature, ionic strength, and concentration.[2][7]
Q3: Why is maintaining the stability of this compound so critical for experimental success?
Troubleshooting Guide
Problem: My this compound is precipitating or appears cloudy after reconstitution.
-
Possible Cause: The peptide may have poor solubility in the chosen solvent, or the concentration may be too high. Hydrophobic peptides are particularly prone to aggregation and precipitation in aqueous buffers.
-
Solution:
-
Verify Solubility Parameters: First, review the solubility information provided on the product's certificate of analysis.
-
Adjust pH: The net charge of a peptide is pH-dependent. For basic peptides (net positive charge), adding a small amount of dilute acetic acid can aid dissolution. For acidic peptides (net negative charge), dilute aqueous ammonia or ammonium bicarbonate may help.[9]
-
Use an Organic Co-solvent: If the peptide is known to be poorly soluble in aqueous solutions, first dissolve it completely in a small volume of a suitable organic solvent like DMSO, DMF, or neat acetic acid. Then, slowly add the aqueous buffer while vortexing to dilute it to the final desired concentration.[9] Note that for this compound (compound 9), a specific small molecule, the vendor notes it is insoluble in water and has a DMSO solubility of 12 mg/mL.[10]
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[9]
-
Problem: I am observing a progressive loss of the blocker's activity in my experiments.
-
Possible Cause: This is likely due to chemical degradation of the peptide in solution over time. The specific degradation pathway depends on the peptide's amino acid sequence and the storage conditions.[6][11]
-
Solution:
-
Optimize pH and Buffer: The most practical approach to reduce chemical degradation is to optimize the pH. For many peptides, a slightly acidic pH of 5-6 is optimal for stability.[2][3][4][5][9][12] Use sterile buffers to prevent microbial degradation.[5][12]
-
Control for Oxidation: If your peptide sequence contains oxidation-prone residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), limit its exposure to air.[5] This can be achieved by using degassed buffers and purging the vial headspace with an inert gas like nitrogen or argon before sealing.[5]
-
Proper Storage: Store peptide solutions at -20°C or, for long-term storage, at -80°C.[12] It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which are detrimental to peptide stability.[5][9][12]
-
Problem: My results are inconsistent from one experiment to the next.
-
Possible Cause: Inconsistent results are often linked to improper handling and storage of stock solutions. Repeatedly opening the main vial or frequent freeze-thaw cycles can introduce moisture and degrade the peptide.[5]
-
Solution:
-
Strict Aliquoting Protocol: Upon first reconstitution, immediately divide the stock solution into smaller, single-experiment aliquots and store them at -20°C or -80°C.[5][11]
-
Proper Handling of Lyophilized Powder: Before opening a vial of lyophilized peptide, always allow it to warm to room temperature in a desiccator.[5][11] This prevents atmospheric moisture from condensing on the cold powder, which can significantly reduce long-term stability.[5][11]
-
Use Appropriate Containers: Peptides can adsorb to glass and plastic surfaces. Using low-binding polypropylene vials can help minimize this effect, especially for dilute solutions.[9]
-
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a desiccator, away from light.[11][12] |
| 4°C | Weeks to Months | For short-term storage only.[11] | |
| Aqueous Solution | -80°C | Months (in aliquots) | Recommended for long-term solution storage.[12] |
| -20°C | Weeks to Months (in aliquots) | Avoid frost-free freezers due to temperature cycling.[9][12] | |
| 4°C | Up to one week | Not recommended for long-term stability. |
Table 2: General Guidelines for Formulation to Enhance Stability
| Parameter | Recommendation | Rationale |
| pH | 5.0 - 7.0 | Minimizes rates of deamidation and hydrolysis for many peptides.[12] The most practical approach to stabilization.[2][3][4] |
| Buffer | Sterile, non-reactive buffer (e.g., acetate, citrate) | Prevents microbial contamination and degradation.[5][9] |
| Excipients | Polyols (e.g., mannitol, sorbitol), PEGylation, Amino Acids | Can act as cryoprotectants, reduce aggregation, and increase viscosity to slow degradation.[2][3][4][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | For peptides with Cys, Met, or Trp, this minimizes oxidation.[5] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
This protocol outlines the best practices for preparing a stable stock solution.
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature inside a desiccator for at least 20-30 minutes. This prevents water condensation.[5][11]
-
Select Solvent: Based on the peptide's characteristics, choose the initial solvent. If highly soluble in aqueous buffer, proceed to step 4. If solubility is low, start with a small amount of high-purity DMSO.
-
Initial Dissolution (if needed): Add a minimal volume of DMSO to the vial to fully dissolve the peptide. Vortex gently.
-
Dilution with Buffer: Prepare a sterile, degassed buffer at the optimal pH (typically 5.0-6.0). Slowly add the buffer to the dissolved peptide concentrate while gently vortexing until the final desired concentration is reached.
-
Aliquoting: Immediately divide the stock solution into single-use, low-binding polypropylene tubes. The volume of each aliquot should correspond to the amount needed for a single experiment.
-
Storage: Purge the headspace of each aliquot vial with argon or nitrogen, cap tightly, and store immediately at -80°C for long-term storage or -20°C for shorter-term use.
-
Documentation: Clearly label all aliquots with the peptide name, concentration, date, and aliquot number.
Protocol 2: Workflow for an Accelerated Stability Study
This protocol allows for a rapid assessment of the blocker's stability under different formulation conditions.
-
Preparation: Prepare several formulations of this compound, varying one parameter at a time (e.g., different pH values: 4.0, 5.5, 7.0; or with/without an excipient like mannitol).
-
Initial Analysis (T=0): Immediately after preparation, take a sample from each formulation for baseline analysis. Use a stability-indicating method like reverse-phase HPLC (RP-HPLC) to determine the initial purity and concentration. Perform a bioassay to confirm initial activity.
-
Incubation: Store aliquots of each formulation at an elevated temperature (e.g., 40°C) to accelerate degradation processes. Also, store a parallel set at the recommended storage temperature (e.g., -20°C) as a control.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove samples from both the elevated and control temperatures.
-
Repeat Analysis: Analyze the samples using the same RP-HPLC method to quantify the remaining percentage of intact peptide and identify any new degradation peaks. Re-run the bioassay to measure remaining biological activity.
-
Data Evaluation: Compare the degradation rates across the different formulations to identify the conditions that provide the greatest stability.
Visualizations
Caption: Troubleshooting decision tree for addressing stability issues with this compound.
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. selleckchem.com [selleckchem.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Cav2.2 Blocker Dosage to Minimize Side Effects In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cav2.2 blockers in vivo. Our goal is to help you optimize your experimental protocols to achieve desired therapeutic effects while minimizing on-target side effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with Cav2.2 blockers in vivo?
A1: Due to the widespread distribution of Cav2.2 channels in the central and peripheral nervous systems, systemic administration of Cav2.2 blockers can lead to a range of side effects. The most commonly reported adverse effects in animal models include motor impairment (ataxia, abnormal gait), cognitive deficits (memory impairment, confusion), and sedation (drowsiness, somnolence).[1][2][3][4][5] Other potential side effects can include dizziness, nystagmus (involuntary eye movement), and gastrointestinal issues like nausea.[1][2][4]
Q2: How can I minimize the side effects of my Cav2.2 blocker in my animal model?
A2: Minimizing side effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Dose Titration: Start with a low dose of the Cav2.2 blocker and gradually increase it to find the optimal therapeutic window with the fewest side effects.[4] A slow titration schedule has been shown to reduce the incidence of serious adverse events.[2][6]
-
Route of Administration: For targeting spinal mechanisms of pain, intrathecal (i.t.) administration can deliver the drug directly to the site of action, minimizing systemic exposure and associated side effects.[7]
-
Use-Dependent Blockers: Employing Cav2.2 blockers that preferentially bind to the channel in its active or inactivated state can enhance efficacy in pathological conditions with high neuronal firing rates while sparing normal physiological activity.[8]
-
Selective Blockers: Utilize blockers with high selectivity for Cav2.2 over other calcium channel subtypes to reduce off-target effects.
-
Combination Therapy: Combining a lower dose of a Cav2.2 blocker with another analgesic agent acting through a different mechanism may achieve synergistic effects with a better side-effect profile.
Q3: What is the mechanism of action of gabapentinoids, and how does it relate to Cav2.2?
A3: Gabapentinoids, such as gabapentin and pregabalin, do not directly block the Cav2.2 channel pore. Instead, they bind with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, including Cav2.2.[7] This interaction is thought to reduce the trafficking of Cav2.2 channels to the presynaptic membrane, thereby decreasing calcium influx and the subsequent release of excitatory neurotransmitters like glutamate and substance P.[7] This indirect modulation of Cav2.2 function contributes to their analgesic and anticonvulsant effects.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your in vivo experiments with Cav2.2 blockers.
Issue 1: Significant Motor Impairment (Ataxia, Abnormal Gait)
Q: My animals are showing significant ataxia and difficulty with motor coordination after administration of the Cav2.2 blocker. What could be the cause, and how can I address this?
A: Ataxia is a common dose-limiting side effect of systemically administered Cav2.2 blockers.[9]
Possible Causes:
-
High Dose: The administered dose is likely exceeding the therapeutic window for analgesia and encroaching on doses that cause motor deficits.
-
Off-Target Effects: The blocker may be affecting other calcium channels or neuronal pathways involved in motor control.
-
Rapid Systemic Absorption: A rapid increase in plasma concentration can lead to acute motor side effects.
Troubleshooting Steps:
-
Perform a Dose-Response Study: Conduct a thorough dose-response experiment to identify the minimal effective dose for the desired therapeutic effect and the threshold dose for inducing motor impairment.
-
Assess Motor Coordination: Use a standardized test like the rotarod to quantify motor coordination at different doses. This will allow you to establish a therapeutic index (ratio of the toxic dose to the therapeutic dose).
-
Adjust the Dosing Regimen: Consider a slower infusion rate or a different formulation to reduce the peak plasma concentration.
-
Consider Local Administration: If your research question allows, switch to a local administration route, such as intrathecal injection for spinal targets, to minimize systemic side effects.
Issue 2: Cognitive Deficits (Impaired Learning and Memory)
Q: I am concerned that the Cav2.2 blocker might be affecting cognitive function in my animals. How can I assess and mitigate this?
A: Cognitive impairment, including confusion and memory problems, has been reported with Cav2.2 blockers, particularly at higher doses.[1][3]
Possible Causes:
-
Disruption of CNS Function: Cav2.2 channels are involved in various cognitive processes, and their blockade can disrupt normal neuronal signaling in brain regions like the hippocampus.
-
Sedative Effects: The observed cognitive deficits may be secondary to sedation or a general decrease in alertness.
Troubleshooting Steps:
-
Cognitive Testing: Employ appropriate behavioral assays to assess different aspects of cognition. For example, the Morris water maze or novel object recognition test can be used to evaluate learning and memory.
-
Control for Sedation: Include an assessment of general activity levels (e.g., open-field test) to differentiate between true cognitive impairment and sedation.
-
Dose Optimization: As with motor side effects, a careful dose-response study is essential to find a dose that provides the desired therapeutic effect without significantly impacting cognition.
-
Evaluate Use-Dependent Blockers: Compounds that are more active during pathological hyperexcitability may have a lower propensity to interfere with normal cognitive functions.[8]
Quantitative Data
The following tables summarize dose-related side effects for two commonly used drugs that directly or indirectly target Cav2.2 channels.
Table 1: Dose-Dependent Adverse Events of Intrathecal Ziconotide in Humans
| Adverse Event | Incidence Rate (%) |
| Dizziness | ≥25 |
| Nausea | ≥25 |
| Confusional State | ≥25 |
| Nystagmus | ≥25 |
| Memory Impairment | 22 |
| Speech Disorder | 14 |
| Aphasia | 12 |
| Abnormal Thinking | 8 |
| Amnesia | 1 |
| Hallucinations | 12 |
| Paranoid Reactions | 3 |
| Hostility | 2 |
| Delirium | 2 |
| Psychosis | 1 |
| Manic Reactions | 0.4 |
Data compiled from clinical trials involving 1254 patients. Slower titration may result in a lower incidence of adverse reactions.[2][3][4]
Table 2: Pregabalin Dose and Motor Side Effects in Rodents
| Species | Dose Range (mg/kg) | Motor Side Effect Observed | Reference |
| Mouse | 10-30 | Ataxia, decreased locomotor activity | [9] |
| Rat | 10 (with Diazepam) | Reduced motor coordination | [10] |
| Mouse | 30, 100 | No significant effect on startle | [11] |
| Human | 225 (mg/day) | Amelioration of ataxic signs | [12][13] |
| Human | 238 (mean mg) | Onset of movement disorders | [14] |
Note: The effects of pregabalin on motor function can vary depending on the specific test, the animal species and strain, and the baseline motor performance.
Experimental Protocols
Spared Nerve Injury (SNI) Model for Neuropathic Pain in Mice
This protocol describes a widely used model to induce persistent neuropathic pain.[4][6]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile swabs
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave the lateral surface of the thigh on the desired side.
-
Make a small skin incision over the midthigh.
-
Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture.
-
Distal to the ligation, perform a transection of the nerves, removing a small section to prevent regeneration.
-
Ensure the sural nerve remains intact and undamaged.
-
Close the muscle layer with sutures if necessary.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a warming pad.
Post-operative Care:
-
Administer analgesics as per your institution's guidelines for post-operative pain.
-
Monitor the animal for signs of distress or infection.
-
Behavioral testing can typically begin a few days after surgery.
Rotarod Test for Motor Coordination in Rodents
This protocol is used to assess balance and motor coordination.[1]
Materials:
-
Rotarod apparatus
-
Timer
Procedure:
-
Acclimation: Place the animals in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
Training (Optional but Recommended): On the day before the test, place each animal on the stationary rod for a short period. Then, start the rotation at a very low speed (e.g., 4 rpm) for 1-2 minutes to habituate them to the rotating drum.
-
Testing:
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Start the timer and the rotation simultaneously.
-
Record the latency (time) for the animal to fall off the rotating rod.
-
If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
-
Inter-Trial Interval: Allow a rest period of at least 15 minutes between trials for each animal.
-
Repeat: Perform 2-3 trials for each animal and calculate the average latency to fall.
Visualizations
Caption: Signaling pathway of nociceptive transmission at the presynaptic terminal involving the Cav2.2 channel.
Caption: Experimental workflow for evaluating the efficacy and side effects of a Cav2.2 blocker in vivo.
References
- 1. dovepress.com [dovepress.com]
- 2. Prialt (Ziconotide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 6. awttc.nhs.wales [awttc.nhs.wales]
- 7. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity profile of pregabalin in rodent models of epilepsy and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pregabalin on sensorimotor gating in ‘low’ gating humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-blind, placebo-controlled pilot study of pregabalin for ataxia in cortical cerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pregabalin-associated movement disorders: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting State-Dependent Inhibition of Cav2.2 Channels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the state-dependent inhibition of Cav2.2 (N-type) voltage-gated calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is state-dependent inhibition of Cav2.2 channels?
A1: State-dependent inhibition refers to a mechanism where the potency of a channel blocker is dependent on the conformational state of the channel (resting, open, or inactivated).[1][2] Many inhibitors of Cav2.2 exhibit greater affinity for the open or inactivated states than the resting (closed) state.[3] This property is advantageous as it allows for the selective targeting of channels in highly active neurons, which are often implicated in pathological conditions like chronic pain, while sparing channels in less active cells.[4]
Q2: What is the primary mechanism of endogenous voltage-dependent inhibition of Cav2.2 channels?
A2: The primary mechanism of endogenous voltage-dependent inhibition in neurons is mediated by the direct binding of G-protein βγ (Gβγ) subunits to the Cav2.2 channel.[5][6][7] Activation of G-protein-coupled receptors (GPCRs) leads to the dissociation of Gβγ from the Gα subunit.[8] The liberated Gβγ then binds to the channel, stabilizing it in a "reluctant" state that requires stronger depolarization to open.[6][9] This inhibition can be transiently relieved by strong depolarizing prepulses, a phenomenon known as prepulse facilitation.[6][7]
Q3: What are the main experimental techniques used to study Cav2.2 state-dependent inhibition?
A3: The primary techniques include:
-
Patch-Clamp Electrophysiology: This is the gold standard for detailed analysis of channel kinetics, conductance, and pharmacology.[10] It allows for precise control of the membrane voltage to hold channels in specific states (resting, inactivated) and assess inhibitor potency.[11]
-
High-Throughput Fluorescent Assays: Techniques like those using a Fluorometric Imaging Plate Reader (FLIPR) allow for rapid screening of compounds.[1] In these assays, cell lines stably expressing Cav2.2 are often co-transfected with a potassium channel (e.g., Kir2.3) to control the membrane potential by altering the extracellular potassium concentration, thereby biasing channels towards different states.[1]
-
Automated Electrophysiology: Platforms like the QPatch and IonWorks Barracuda provide a higher throughput alternative to manual patch-clamp for confirming hits from initial screens and characterizing the state-dependence of inhibitors.[11][12]
Troubleshooting Guides
Problem 1: I am not observing a voltage-dependent shift in the IC50 of my compound.
-
Possible Cause 1: Inadequate Voltage Protocol. The holding potential may not be sufficiently depolarized to induce a significant population of inactivated channels.
-
Solution: Ensure your protocol compares the IC50 at a hyperpolarized holding potential (e.g., -100 mV), where most channels are in the resting state, with the IC50 at a more depolarized potential (e.g., -50 mV or -40 mV), which will increase the proportion of channels in the steady-state inactivated state.
-
-
Possible Cause 2: Compound is not state-dependent. The inhibitor may have similar affinity for all channel states.
-
Solution: Test a known state-dependent inhibitor as a positive control to validate your experimental setup. Also, consider a use-dependent protocol (repetitive stimulation) to test for preferential binding to the open state.[13]
-
-
Possible Cause 3: Run-down of the channel. Over time during a whole-cell recording, Cav2.2 currents can decrease, a phenomenon known as "run-down". This can mask the effect of an inhibitor.
-
Solution: Monitor the current amplitude with a control pulse throughout the experiment. Use a perforated patch configuration, which can help preserve the intracellular environment and reduce run-down.[14] Ensure ATP is included in your internal solution.
-
Problem 2: The observed prepulse facilitation in my G-protein modulation experiment is weak or absent.
-
Possible Cause 1: Insufficient G-protein activation. If studying GPCR-mediated inhibition, the agonist concentration may be too low, or the GPCR may not be efficiently coupled to the channel in your expression system.
-
Solution: Verify the efficacy of your GPCR agonist. For direct G-protein activation, include GTPγS in your patch pipette solution to irreversibly activate G-proteins. To maximize the effect, you can also co-express Gβγ subunits.[8]
-
-
Possible Cause 2: The depolarizing prepulse is too short or not strong enough. The prepulse must be sufficient to cause the transient unbinding of the Gβγ subunits.[6]
-
Solution: Use a strong depolarizing prepulse (e.g., to +100 mV or higher) for a sufficient duration (e.g., 25-50 ms) to ensure maximal relief of inhibition.[7]
-
-
Possible Cause 3: The charge carrier is masking the effect. Barium (Ba²⁺) is often used as a charge carrier to record larger currents and avoid calcium-dependent inactivation.[15] However, some modulatory effects can be different with Ca²⁺ as the charge carrier.
-
Solution: If physiologically relevant, perform the experiment using Ca²⁺ as the charge carrier, being mindful of potential calcium-dependent inactivation.[15]
-
Quantitative Data Summary
The following tables present illustrative data for a hypothetical state-dependent Cav2.2 inhibitor.
Table 1: State-Dependent Inhibition by Compound X
| Holding Potential (mV) | Predominant Channel State | IC50 (nM) |
| -100 | Resting | 850 |
| -50 | Partially Inactivated | 120 |
This table illustrates how the potency (IC50) of a state-dependent inhibitor increases as the channel population is shifted from the resting to the inactivated state by changing the holding potential.
Table 2: G-Protein Mediated Inhibition of Cav2.2 Currents
| Condition | Peak Current Amplitude (pA) | Facilitation Ratio (Post-pulse / Pre-pulse) |
| Control (Basal) | -500 ± 45 | 1.1 ± 0.1 |
| + GPCR Agonist | -210 ± 30 | 3.5 ± 0.4 |
| + GPCR Agonist & Depolarizing Prepulse | -725 ± 60 | N/A |
This table shows the characteristic reduction in current amplitude upon G-protein activation and the significant facilitation (increase in current) observed after a strong depolarizing prepulse, which transiently relieves the G-protein inhibition.[6]
Experimental Protocols
Protocol 1: Determining State-Dependence using Manual Patch-Clamp
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the human Cav2.2 channel complex (α1B, β3, and α2δ subunits).[10]
-
Recording Configuration: Establish a whole-cell voltage-clamp recording.
-
Solutions:
-
External Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal Solution (in mM): 125 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Voltage Protocol for Resting State Inhibition:
-
Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.
-
Apply a test pulse to 0 mV for 50 ms to elicit a current.
-
Apply the test compound at increasing concentrations and measure the peak current at each concentration to determine the IC50.
-
-
Voltage Protocol for Inactivated State Inhibition:
-
Hold the cell at a depolarized potential of -50 mV for 5-10 seconds to allow channels to enter the steady-state inactivated state.
-
Apply the same test pulse to 0 mV for 50 ms.
-
Apply the test compound at increasing concentrations and measure the peak current to determine the IC50 under depolarized conditions.
-
-
Analysis: Compare the IC50 values obtained at the two different holding potentials. A significant leftward shift in the IC50 at the depolarized potential indicates preferential binding to the inactivated state.
Visualizations
Caption: G-protein mediated inhibition of Cav2.2 channels.
Caption: Workflow for assessing state-dependent inhibition.
Caption: Relationship between channel state and inhibitor affinity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of modulation of voltage-dependent calcium channels by G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein inhibition of CaV2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cav2.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. documentsdelivered.com [documentsdelivered.com]
- 12. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation of Cav 2.2 blocker 1 in cell culture media
Welcome to the technical support center for Cav 2.2 Blocker 1. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the handling and use of this inhibitor in cell culture experiments. Our goal is to help you achieve consistent and reproducible results by preventing common issues such as precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the most common issue encountered with this compound: precipitation upon its addition to aqueous cell culture media. Due to its hydrophobic nature, careful preparation and handling are crucial for maintaining its solubility and activity.
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What went wrong?
A1: This is a common occurrence when a highly concentrated, hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution.[1][2] The DMSO disperses into the medium, leaving the insoluble blocker to crash out of the solution.[2] The primary causes are typically an excessive final concentration of the blocker, too high a final concentration of DMSO, or an improper dilution method.
Recommended Protocol for Solubilization:
The key is to prepare a high-concentration stock solution in 100% anhydrous DMSO and then perform a serial dilution.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in pure, anhydrous DMSO to create a 10 mM stock solution.[3] Moisture-absorbing DMSO can reduce solubility.[3]
-
Ensure complete dissolution. Gentle warming to 37°C, vortexing, or brief sonication can help.[4]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
-
Perform an Intermediate Dilution Step:
-
Do not add the 10 mM DMSO stock directly to your final culture volume.
-
First, create an intermediate dilution by adding a small volume of your DMSO stock to a small volume of serum-free medium or Phosphate-Buffered Saline (PBS). Mix vigorously by pipetting or vortexing immediately. This creates a less concentrated, more stable solution.
-
Example: To achieve a final concentration of 10 µM in 10 mL of medium, do not add 1 µL of 10 mM stock directly. Instead, first dilute 2 µL of 10 mM stock into 98 µL of serum-free medium to make a 200 µM intermediate solution. This solution will have a 2% DMSO concentration.
-
-
Final Dilution into Culture Medium:
-
Add the required volume of the intermediate solution to your final volume of complete cell culture medium.
-
Example (cont.): Add 500 µL of the 200 µM intermediate solution to 9.5 mL of complete medium to achieve your final 10 µM concentration. The final DMSO concentration will be a well-tolerated 0.1%.[6][7]
-
Q2: My media still appears cloudy or contains a precipitate after following the dilution protocol. What are the next steps?
A2: If precipitation persists, you may need to employ additional solubilizing agents or investigate other factors. Cloudiness can also be caused by components of the media precipitating, not the compound itself.[8]
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. While many cell lines can tolerate up to 1%, concentrations as low as 0.1% are safer and recommended to minimize both cytotoxicity and solubility issues.[6]
-
Consider Solubilizing Agents (Excipients): For high concentrations of this compound, or in sensitive media formulations (e.g., serum-free), a solubilizing agent may be necessary.
-
Protocol: Prepare a stock solution of the blocker in DMSO that also contains a solubilizing agent like Tween® 80 or Pluronic® F-68. A co-solvent system can also be effective.[1][6]
-
Example Formulation: A stock solution could be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[5] Always test the vehicle alone as a control in your experiments to ensure it has no biological effect on your cells.
-
-
Check the Culture Medium: Temperature shifts, high concentrations of calcium, phosphate, or certain supplements in serum-free media can cause salts and proteins to precipitate.[8] This can be mistaken for compound precipitation.
-
Test: Prepare a control flask of media with the same final concentration of DMSO (and/or excipients) but without this compound. Incubate it alongside your experimental plates. If a precipitate also forms in the control, the issue lies with the medium conditions, not the blocker.
-
Summary of Recommended Solvent and Excipient Concentrations
| Parameter | Recommended Range | Notes |
| Stock Solution Solvent | 100% Anhydrous DMSO | Use fresh, high-quality DMSO to avoid moisture.[3] |
| Stock Solution Conc. | 1-20 mM | Higher concentrations minimize the volume added to media. |
| Final DMSO Conc. | ≤ 0.1% (Recommended) | Up to 0.5% may be acceptable for some cell lines. |
| Co-Solvents | PEG300, PEG400, Glycerol | Use in combination with DMSO for difficult compounds.[1] |
| Surfactants | Tween® 80, Polysorbate 20 | Helps create stable micro-emulsions in media.[1][6] |
| Final Surfactant Conc. | < 0.1% | Higher concentrations can be cytotoxic. |
Experimental Workflow & Signaling Pathway Diagrams
To aid in your experimental design and troubleshooting, the following diagrams illustrate a logical workflow for addressing precipitation and the biological context of this compound's mechanism of action.
Caption: Troubleshooting workflow for Cav 2.2 blocker precipitation.
Caption: Mechanism of action for this compound.
Frequently Asked Questions (FAQs)
Q: What is the maximum recommended final concentration of DMSO for my cell culture? A: It is highly recommended to keep the final DMSO concentration at or below 0.1% to avoid artifacts and potential cytotoxicity.[6][7] While some robust cell lines can tolerate up to 0.5% or even 1.0%, this should be determined empirically. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q: Can I dissolve this compound in ethanol or methanol instead of DMSO? A: While some hydrophobic compounds can be dissolved in ethanol or methanol, DMSO is the recommended solvent for this compound due to its superior solvating power for this specific molecule.[3] If you must use another solvent, its solubility and the tolerance of your cell line to that solvent must be thoroughly validated.
Q: How can I be certain that the precipitate I'm seeing is the compound and not something else? A: The best method is to use a control. Prepare a dish or well with your cell culture medium and add the same amount of the solvent (e.g., DMSO) and any other solubilizing agents you are using, but do not add the this compound.[9] Incubate this control under the same conditions. If you see a precipitate in the control, the issue is likely due to the instability of media components (e.g., salts, proteins) under your specific conditions, which can be caused by factors like temperature changes or pH shifts.[8]
Q: Will solubilizing agents like Tween® 80 or Pluronic® F-68 affect my cells? A: At low concentrations (typically <0.1%), these agents are generally well-tolerated by most cell lines. However, they are detergents and can impact cell membranes at higher concentrations. It is critical to run a vehicle control containing the solubilizing agent at the final working concentration to confirm it does not have any undesired biological effects in your specific assay.
Q: I filtered my media after the precipitate formed. Is this acceptable? A: No, this is not recommended. Filtering the media will remove the precipitated (and likely a significant portion of the dissolved) compound, leading to an unknown and lower-than-intended final concentration of the blocker in your experiment.[2] This will make your results unreliable and difficult to reproduce. The focus should be on preventing precipitation from occurring in the first place.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. adl.usm.my [adl.usm.my]
Technical Support Center: Navigating Variability in Electrophysiology Recordings with CaV2.2 Blockers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in electrophysiology recordings when using CaV2.2 channel blockers.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological experiments with CaV2.2 blockers, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing inconsistent block of CaV2.2 currents with my blocker?
Answer: Inconsistent block of CaV2.2 currents can arise from several factors related to the blocker itself, the experimental setup, and the biological preparation.
-
Blocker Stability and Preparation:
-
Solution Stability: Ensure the blocker is dissolved in a suitable solvent and stored correctly. Some peptide-based blockers can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh aliquots of the blocker solution for each experiment.
-
Solvent Effects: The solvent used to dissolve the blocker (e.g., DMSO) can have direct effects on ion channels. Perform control experiments with the vehicle alone to rule out solvent-induced variability.
-
Adsorption to Tubing: Some hydrophobic compounds can adsorb to the perfusion tubing, leading to a lower effective concentration at the cell. Pre-incubating the tubing with the blocker solution can help mitigate this.
-
-
Experimental Conditions:
-
Incomplete Wash-in/Wash-out: Ensure adequate time for the blocker to reach equilibrium and for it to be completely washed out. The kinetics of block and unblock can vary significantly between different compounds.
-
Use-Dependent Block: Some CaV2.2 blockers exhibit use-dependent block, meaning their efficacy is dependent on the frequency and pattern of channel activation.[1] Standardize your voltage protocols to ensure consistent channel activity between experiments.
-
Voltage-Dependence of Block: The potency of some blockers can be voltage-dependent. Maintain a consistent holding potential and test pulse protocol throughout your experiments.
-
-
Biological Variability:
-
Cell Health: Unhealthy cells can exhibit altered channel expression and function, leading to variable responses to blockers.[2] Monitor cell health throughout the experiment.
-
Expression Levels: The expression level of CaV2.2 channels can vary between cells and preparations, affecting the magnitude of the current and the apparent efficacy of the blocker.
-
Auxiliary Subunits: The presence and stoichiometry of auxiliary subunits (e.g., α2δ, β) can modulate the pharmacology of CaV2.2 channels.[3] Variability in the expression of these subunits can contribute to inconsistent blocker effects.
-
Question: My gigaohm seal is unstable after applying the CaV2.2 blocker. What could be the cause?
Answer: Seal instability is a common issue in patch-clamp recordings and can be exacerbated by the application of compounds.
-
Mechanical Instability:
-
Perfusion System: Ensure your perfusion system is stable and does not introduce mechanical vibrations. A high perfusion rate can dislodge the pipette.[2]
-
Pipette Drift: Check for drift in your micromanipulator. Ensure all components are securely fastened.
-
-
Solution Properties:
-
Osmolarity Mismatch: A significant mismatch in osmolarity between the pipette solution and the external solution can cause cell swelling or shrinking, leading to seal instability. A general guideline is to have the internal solution osmolarity slightly lower than the external solution.[4]
-
Solution Cleanliness: Filter all solutions to remove any particulate matter that could interfere with the seal.[2][5]
-
-
Cellular Factors:
-
Cell Adhesion: Poorly adhered cells are more prone to lifting during recording. Ensure proper coating of coverslips to promote cell adhesion.
-
Cytoskeletal Integrity: Some compounds can affect the cytoskeleton, leading to changes in cell shape and membrane stability.
-
Question: I am observing a rundown of my CaV2.2 currents even before applying the blocker. How can I minimize this?
Answer: Current rundown, a gradual decrease in current amplitude over time, is a well-known phenomenon in whole-cell patch-clamp recordings of calcium channels.[6]
-
Intracellular Factors:
-
Washout of Essential Components: The whole-cell configuration leads to the dialysis of the cell interior with the pipette solution.[6] The washout of crucial intracellular components like ATP, GTP, and certain enzymes can lead to rundown. Including these in your pipette solution can help.
-
Calcium-Dependent Inactivation: Influx of calcium can trigger calcium-dependent inactivation (CDI) of CaV2.2 channels.[7] Using a high concentration of a calcium chelator like BAPTA in the pipette solution can minimize CDI.
-
-
Experimental Technique:
-
Perforated Patch: Consider using the perforated patch technique.[6] This method uses antibiotics like nystatin or amphotericin B to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of CaV2.2 blockers and how do they work?
A1: CaV2.2 blockers are a diverse group of molecules that inhibit the function of N-type calcium channels. They can be broadly categorized as:
-
Peptide Toxins: Such as ω-conotoxins (e.g., MVIIA, GVIA), which are highly potent and selective blockers that physically occlude the channel pore.[8]
-
Small Molecules: These are synthetic compounds that can act at various sites on the channel to modulate its function. Some may exhibit use-dependent or state-dependent block.[1][9]
-
Gabapentinoids: Drugs like gabapentin and pregabalin indirectly inhibit CaV2.2 function by binding to the α2δ auxiliary subunit.[3][8]
These blockers reduce the influx of calcium into neurons, which in turn inhibits the release of neurotransmitters.[10] This mechanism is crucial for their therapeutic effects in conditions like chronic pain.[8][10]
Q2: What are the key considerations for choosing an appropriate CaV2.2 blocker for my experiment?
A2: The choice of blocker depends on the specific research question:
-
Selectivity: If you need to specifically inhibit CaV2.2 channels, highly selective peptide toxins are a good choice. However, be aware of potential off-target effects of small molecule inhibitors.
-
Reversibility: Peptide toxin binding is often very tight and effectively irreversible, while small molecule blockers are typically reversible.
-
Kinetics: Consider the on- and off-rates of the blocker. Fast-acting blockers are suitable for studying rapid physiological processes.
-
Use-Dependence: If you are studying neuronal firing patterns, a use-dependent blocker might be more physiologically relevant.[1]
Q3: How can I confirm that the current I am recording is indeed from CaV2.2 channels?
A3: Pharmacological and biophysical characterization can help identify CaV2.2 currents:
-
Pharmacology: Use a highly selective CaV2.2 blocker like ω-conotoxin MVIIA. A significant reduction in the current in the presence of this toxin is a strong indicator of CaV2.2 activity.
-
Biophysics: CaV2.2 channels have characteristic voltage-dependent activation and inactivation properties. Compare the recorded current kinetics to published values for CaV2.2 channels.
-
Genetic Knockdown/Knockout: In cell lines or animal models, using siRNA or knockout strategies to eliminate CaV2.2 expression can definitively confirm the channel's contribution to the recorded current.
Data Presentation
Table 1: Pharmacological Properties of Common CaV2.2 Blockers
| Blocker | Type | Target | IC50 | Onset of Action | Reversibility |
| ω-conotoxin MVIIA (Ziconotide) | Peptide Toxin | CaV2.2 | ~1-10 nM | Slow | Poorly Reversible |
| ω-conotoxin GVIA | Peptide Toxin | CaV2.2 | ~0.1-1 nM | Slow | Irreversible |
| Gabapentin | Small Molecule | α2δ subunit of VGCCs | Indirect modulation | Slow | Reversible |
| Pregabalin | Small Molecule | α2δ subunit of VGCCs | Indirect modulation | Slow | Reversible |
| NNC 55-0396 | Small Molecule | T-type & N-type Ca channels | ~1 µM (for N-type) | Fast | Reversible |
Note: IC50 values can vary depending on the experimental conditions and cell type.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of CaV2.2 Currents
This protocol describes the general steps for recording whole-cell CaV2.2 currents from cultured neurons or heterologous expression systems.
-
Solution Preparation:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[4] Filter both solutions before use.[2]
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Cell Preparation:
-
Plate cells on coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Place the coverslip in the recording chamber and perfuse with the external solution at a rate of 1-2 mL/min.[2]
-
-
Establishing a Whole-Cell Configuration:
-
Approach the cell with the recording pipette while applying slight positive pressure.[4]
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
After achieving a stable seal, apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.[2][11]
-
-
Recording CaV2.2 Currents:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to +10 mV for 50 ms) to elicit CaV2.2 currents.
-
To isolate calcium currents from other voltage-gated currents, include blockers for sodium channels (e.g., tetrodotoxin) and potassium channels (e.g., tetraethylammonium and 4-aminopyridine) in the external solution.
-
-
Application of CaV2.2 Blocker:
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the CaV2.2 blocker at the desired concentration.
-
Monitor the current amplitude until a steady-state block is achieved.
-
To test for reversibility, wash out the blocker by perfusing with the control external solution.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of G-Protein Mediated Inhibition of CaV2.2 Channels
Caption: G-protein coupled receptor (GPCR) activation leads to the dissociation of Gβγ subunits, which directly bind to and inhibit CaV2.2 channels.
Diagram 2: Experimental Workflow for Assessing CaV2.2 Blocker Efficacy
Caption: A typical experimental workflow for evaluating the effect of a CaV2.2 blocker using whole-cell patch-clamp electrophysiology.
References
- 1. ovid.com [ovid.com]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Technical Support Center: Investigating the Potential Neurotoxicity of Chronic Cav2.2 Channel Blockade
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential neurotoxicity associated with the chronic blockade of Cav2.2 (N-type) voltage-gated calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for potential neurotoxicity following chronic Cav2.2 channel blockade?
A1: Cav2.2 channels are crucial for neuronal function, mediating calcium influx that triggers neurotransmitter release and regulates gene expression.[1] Chronic blockade of these channels, while therapeutically beneficial for conditions like chronic pain, may lead to neuronal dysfunction.[2][3][4] The concern is that sustained reduction of calcium influx could disrupt essential cellular processes, potentially leading to neuronal stress, functional deficits, and in some cases, cell death. Clinical observations with Ziconotide, a Cav2.2 blocker, include adverse effects such as confusion and memory impairment, which may suggest underlying neurotoxic processes.
Q2: What are the primary in vitro indicators of potential neurotoxicity to monitor during chronic Cav2.2 blockade experiments?
A2: Key indicators to monitor include:
-
Reduced Neuronal Viability: Assessed by assays such as MTT, LDH, or live/dead cell staining.
-
Induction of Apoptosis: Measured by detecting the activation of caspases (e.g., caspase-3) or using TUNEL staining.
-
Mitochondrial Dysfunction: Evaluated by measuring changes in mitochondrial membrane potential, oxygen consumption rate, and ATP production.
-
Morphological Alterations: Including changes in dendritic spine density, neurite length, and overall neuronal morphology.[5]
-
Functional Deficits: Such as alterations in synaptic plasticity (long-term potentiation/depression) and changes in neurotransmitter release profiles.
Q3: Are there known signaling pathways implicated in the potential neurotoxicity of chronic Cav2.2 blockade?
A3: While direct evidence for specific pathways activated by chronic Cav2.2 blockade-induced neurotoxicity is limited, several pathways are theoretically implicated due to the central role of calcium signaling. These include:
-
Apoptotic Pathways: Chronic cellular stress can lead to the activation of intrinsic and extrinsic apoptotic pathways, involving caspases.
-
Mitochondrial Stress Pathways: Disruption of calcium homeostasis can lead to mitochondrial dysfunction and the release of pro-apoptotic factors.
-
CREB (cAMP response element-binding protein) Signaling: As Cav2.2 channels are involved in CREB-dependent gene expression, chronic blockade may alter the expression of genes crucial for neuronal survival and plasticity.
Troubleshooting Guides
Problem 1: High levels of cell death in control cultures during long-term experiments.
| Possible Cause | Troubleshooting Step |
| Nutrient Depletion/Toxicity Buildup | Perform partial media changes every 2-3 days instead of full media changes to maintain a more stable culture environment. |
| Glial Overgrowth | If not using a glial co-culture, consider adding a low concentration of an anti-mitotic agent like Ara-C for a limited duration. Be aware of potential off-target neurotoxic effects. |
| Sub-optimal Culture Density | For ultra-low density cultures, consider co-culturing with high-density neurons in a separate but fluidically connected compartment to provide necessary trophic support.[6] |
| Coating Substrate Degradation | If using Poly-L-Lysine (PLL), consider switching to the more degradation-resistant Poly-D-Lysine (PDL). |
Problem 2: Inconsistent or loss of Cav2.2 blocker activity over time.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | For peptide-based blockers like Ziconotide, prepare fresh stock solutions regularly and store them in appropriate buffers at the recommended temperature. Consider using protease inhibitors if compatible with the experimental setup. |
| Adsorption to Labware | Use low-protein binding tubes and pipette tips to minimize loss of peptide drugs. |
| Drug Infusion System Issues | If using a continuous infusion system, regularly check for blockages, leaks, and ensure a consistent flow rate. |
Problem 3: Difficulty in detecting a neurotoxic signal.
| Possible Cause | Troubleshooting Step |
| Assay Insensitivity | Switch to a more sensitive assay. For example, if LDH assays show no change, try a caspase-3 activation assay which can detect earlier stages of apoptosis. |
| Time-point Mismatch | Neurotoxic effects may be delayed. Conduct a time-course experiment, assessing neuronal health at multiple time points (e.g., 24h, 48h, 72h, 1 week, 2 weeks). |
| Subtle Morphological Changes | Employ high-resolution imaging techniques to quantify subtle changes in dendritic spine density or neurite complexity, which may precede overt cell death. |
Quantitative Data Summary
Direct quantitative data on in vitro neurotoxicity from chronic Cav2.2 blockade is limited in the current literature. The following table presents data on the clinical adverse effects of Ziconotide, which may inform in vitro study design.
Table 1: Incidence of Select Adverse Events in Ziconotide Clinical Trials
| Adverse Event | Incidence (%) | Reference |
| Dizziness | ≥25 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
| Nausea | ≥25 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
| Confusion | 33 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
| Memory Impairment | 22 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
| Nystagmus | ≥25 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
| Somnolence | ≥25 | PRIALT® (ziconotide) solution, for intrathecal infusion, Prescribing Information |
Detailed Experimental Protocols
Protocol 1: Assessment of Neuronal Apoptosis via Caspase-3 Activation
Objective: To quantify the activation of caspase-3, a key executioner caspase in the apoptotic pathway, in primary neurons following chronic exposure to a Cav2.2 channel blocker.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
Cav2.2 channel blocker (e.g., ω-conotoxin GVIA, Ziconotide)
-
Control vehicle
-
Caspase-3 colorimetric or fluorometric assay kit
-
Lysis buffer
-
Microplate reader
Procedure:
-
Culture primary neurons to the desired maturity (e.g., 10-14 days in vitro).
-
Treat neurons with the Cav2.2 blocker or vehicle at various concentrations for the desired chronic duration (e.g., 24h, 48h, 72h), ensuring appropriate media changes.
-
As a positive control, treat a separate set of cells with a known apoptosis inducer (e.g., staurosporine).
-
Following treatment, wash the cells with PBS and lyse them using the provided lysis buffer.
-
Incubate the cell lysates on ice for 15-20 minutes.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample to individual wells.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity relative to the vehicle control.
Protocol 2: Evaluation of Mitochondrial Respiratory Chain Function
Objective: To assess the impact of chronic Cav2.2 channel blockade on mitochondrial respiration by measuring the oxygen consumption rate (OCR).
Materials:
-
Primary neuronal culture
-
Cav2.2 channel blocker
-
Control vehicle
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium
-
Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed and culture primary neurons in a Seahorse XF culture plate.
-
Treat neurons with the Cav2.2 blocker or vehicle for the desired chronic duration.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the mitochondrial stress test compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and initiate the mitochondrial stress test protocol.
-
The instrument will measure baseline OCR, followed by sequential injections of the stress test compounds, measuring OCR after each injection.
-
Analyze the data to determine key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Logical flow of potential neurotoxic effects and experimental workflow.
Caption: Simplified signaling pathway of Cav2.2 channel function and blockade.
References
- 1. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bilz0r.atspace.com [bilz0r.atspace.com]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ziconotide: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of calcium from stores alters the morphology of dendritic spines in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Use-Dependent Block in Cav2.2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to control for use-dependent block of Cav2.2 (N-type) calcium channels.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at characterizing use-dependent block of Cav2.2 channels.
Question: My Cav2.2 current is decreasing over time, even before I apply my test compound. How can I distinguish true use-dependent block from current rundown?
Answer:
Current rundown is a common phenomenon in whole-cell patch-clamp recordings and can be mistaken for use-dependent block. Here’s a systematic approach to differentiate the two and mitigate rundown:
Potential Causes and Solutions:
| Potential Cause | Solution |
| Intracellular dialysis: | Washout of essential intracellular components (e.g., ATP, GTP) can lead to a gradual decrease in current. |
| - Include ATP (2-5 mM) and GTP (0.3-0.5 mM) in your internal solution. | |
| - Consider using the perforated patch technique to preserve the intracellular environment. | |
| Ca2+-dependent inactivation: | Accumulation of intracellular Ca2+ can lead to channel inactivation, mimicking rundown. |
| - Use a high concentration of a Ca2+ chelator in your internal solution (e.g., 10 mM BAPTA). | |
| - If studying Ca2+-dependent effects is not the primary goal, consider using Ba2+ as the charge carrier, as it typically produces larger, more stable currents and reduces Ca2+-dependent inactivation. | |
| Metabolic rundown: | The metabolic state of the cell can affect channel function. |
| - Ensure your cells are healthy and from a low passage number. | |
| - Allow for a stable baseline recording for at least 5-10 minutes before applying any compounds. | |
| Experimental Protocol: | Repetitive stimulation itself can induce a slow inactivation that is independent of a drug. |
| - Control Experiment: Apply the same voltage protocol in the absence of your test compound (vehicle control). The rate of current decrease in the vehicle control represents your baseline rundown. | |
| - Quantification: Subtract the percentage of current decay observed in the vehicle control from the decay observed in the presence of your compound to isolate the drug-specific use-dependent block. |
Question: I am not observing a significant increase in block with higher stimulation frequencies. What could be the reason?
Answer:
A lack of frequency-dependent block can be due to several factors related to your experimental conditions or the compound's mechanism of action.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Compound's Mechanism of Action: | The compound may not be a use-dependent blocker. It might block the channel in a state-independent manner or have very fast or very slow binding kinetics that are not revealed by the frequency range you are testing. |
| - Test a known use-dependent blocker: Use a positive control compound known to exhibit use-dependent block of Cav2.2 (e.g., certain anticonvulsants or local anesthetics) to validate your experimental setup. | |
| - Vary the holding potential: Some compounds preferentially bind to the inactivated state. Holding the cell at a more depolarized potential to induce more channel inactivation before applying the stimulus train may reveal use-dependent block. | |
| Stimulation Protocol: | The range of frequencies tested may not be optimal to reveal the use-dependent nature of the block. |
| - Expand the frequency range: Test a wider range of stimulation frequencies (e.g., from 0.1 Hz to 30 Hz or higher). | |
| - Vary pulse duration: The duration of the depolarizing pulse can influence the time the channel spends in the open and inactivated states, affecting drug binding. | |
| G-protein modulation: | Endogenous G-protein activity can alter the gating of Cav2.2 channels and potentially mask use-dependent effects. |
| - Include GTPγS or GDPβS in the internal solution: To test for G-protein involvement, you can include the non-hydrolyzable GTP analog GTPγS to constitutively activate G-proteins, or the GDP analog GDPβS to inhibit their activation. A prepulse to a strong depolarizing potential (e.g., +100 mV) can also relieve G-protein inhibition. |
Frequently Asked Questions (FAQs)
What is use-dependent block of Cav2.2 channels?
Use-dependent block, also known as frequency-dependent block, is a phenomenon where the inhibitory effect of a compound on an ion channel increases with the frequency of channel activation. For Cav2.2 channels, this is often because the compound has a higher affinity for the open or inactivated states of the channel compared to the resting state.[1] Repetitive stimulation drives more channels into these states, leading to an accumulation of block.
Why is controlling for use-dependent block important in drug discovery?
Many drugs targeting ion channels exhibit use-dependent properties. Characterizing this behavior is crucial for several reasons:
-
Therapeutic Efficacy: For conditions characterized by neuronal hyperexcitability, such as neuropathic pain or epilepsy, a use-dependent blocker can be more effective at targeting pathological firing patterns while sparing normal neuronal activity.[1]
-
Safety and Side Effects: Understanding the use-dependency of a compound helps in predicting potential side effects. For instance, a drug with strong use-dependence at physiological heart rates could have unintended cardiovascular effects.
-
Mechanism of Action: Studying use-dependent block provides insights into the binding site and mechanism of action of a drug, revealing whether it preferentially interacts with a specific conformational state of the channel.
What are the key parameters in a voltage-clamp protocol to assess use-dependent block?
A typical protocol involves the following:
-
Holding Potential: A hyperpolarized potential (e.g., -80 mV to -100 mV) is used to ensure most channels are in the resting state before stimulation.
-
Tonic Block Measurement: A single depolarizing pulse is applied to measure the baseline (tonic) block after the drug has equilibrated.
-
Pulse Train: A train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to induce use-dependent block. The duration of the pulses should be sufficient to allow for channel opening and inactivation.
-
Use-Dependent Block Measurement: The block is measured at the end of the pulse train and compared to the initial tonic block.
How does G-protein modulation affect the study of use-dependent block?
G-protein signaling can significantly impact Cav2.2 channel activity. Gβγ subunits, upon activation of G-protein coupled receptors (GPCRs), can directly bind to the channel, causing a voltage-dependent inhibition.[2] This can manifest as a shift in the voltage-dependence of activation and a change in channel kinetics. This endogenous modulation can confound the interpretation of drug-induced use-dependent block. It is important to be aware of potential G-protein effects in your experimental system and to use appropriate controls, such as including GTP or its analogs in the internal solution, to manage their influence.[3][4][5]
Experimental Protocols
Protocol 1: Assessing Use-Dependent Block Using a Pulse Train
This protocol is designed to quantify the increase in block of Cav2.2 channels with repetitive stimulation.
-
Cell Preparation: Use a cell line stably expressing human Cav2.2 (α1B), β3, and α2δ1 subunits.
-
Electrophysiology Setup:
-
External Solution (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at -90 mV.
-
Apply a 200 ms depolarizing step to +20 mV every 30 seconds to monitor the baseline current and establish a stable recording.
-
-
Drug Application:
-
Perfuse the cell with the test compound at the desired concentration until the tonic block reaches a steady state.
-
-
Use-Dependence Protocol:
-
From a holding potential of -90 mV, apply a train of 30 depolarizing pulses to +20 mV for 200 ms at a frequency of 1 Hz.
-
Measure the peak current of the first pulse (tonic block) and the last pulse (use-dependent block).
-
-
Data Analysis:
-
Calculate the percentage of block for the first and last pulse relative to the control current before drug application.
-
Compare the block at different frequencies to determine the frequency-dependence.
-
| Parameter | Value |
| Holding Potential | -90 mV |
| Test Pulse Potential | +20 mV |
| Test Pulse Duration | 200 ms |
| Pulse Train Frequency | 1 Hz (can be varied, e.g., 0.1 Hz, 5 Hz, 10 Hz) |
| Number of Pulses | 30 |
Protocol 2: Investigating State-Dependence of Block
This protocol helps determine if a compound preferentially binds to the resting or inactivated state of the channel.
-
Cell and Solutions: As in Protocol 1.
-
Recording Procedure:
-
Establish a whole-cell recording.
-
-
Resting State Block:
-
Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -100 mV).
-
Apply a brief test pulse to +20 mV to measure the current.
-
Apply the drug and measure the tonic block at this resting potential.
-
-
Inactivated State Block:
-
Hold the cell at a depolarized potential to induce channel inactivation (e.g., -50 mV).
-
Apply a brief test pulse to +20 mV.
-
Apply the drug and measure the block from this inactivated state.
-
-
Data Analysis:
-
Compare the IC50 values obtained from the resting and inactivated state protocols. A lower IC50 from the inactivated state protocol indicates preferential binding to this state.
-
Quantitative Data Summary
The following table summarizes example data for a hypothetical use-dependent blocker of Cav2.2.
| Compound | Stimulation Frequency | IC50 (µM) | Fold Shift (Tonic/Use-Dependent) |
| Compound X | 0.1 Hz (Tonic) | 25.3 | - |
| 1 Hz | 10.1 | 2.5 | |
| 5 Hz | 4.2 | 6.0 | |
| 10 Hz | 1.8 | 14.1 | |
| Mibefradil (Reference) | 0.1 Hz (Tonic) | 32.7 | - |
| (at 30th pulse) | 4.8 | 6.8 |
Data for Mibefradil is illustrative and based on published findings.[6]
Visualizations
Caption: Workflow for assessing use-dependent block of Cav2.2 channels.
References
- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Investigating G-Protein Modulation of Voltage-Gated Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein modulation of CaV2 voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating State Dependence and Subtype Selectivity of Calcium Channel Modulators in Automated Electrophysiology Assays - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Cav 2.2 blocker 1
Disclaimer: The following information is provided for research purposes only. "Cav 2.2 blocker 1" is a general term. This guide primarily refers to the commercially available "Cav 2.2/3.2 blocker 1" and provides general best practices for similar N-type calcium channel inhibitors. Always refer to the specific product information sheet provided by your supplier for the most accurate handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the stability and activity of the compound. Storage conditions vary depending on whether it is in solid (powder) form or dissolved in a solvent.
| Storage Condition | Powder Form | In Solvent (e.g., DMSO) |
| -20°C | Up to 3 years | Up to 1 month |
| -80°C | Not specified (long-term storage at -20°C is recommended) | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q2: How do I prepare a stock solution of this compound?
A2: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).
-
Recommended Solvent: DMSO.
-
Solubility: Approximately 12 mg/mL (28.23 mM) in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Procedure:
-
Allow the powdered compound to reach room temperature before opening the vial to prevent condensation.
-
Add the calculated volume of fresh DMSO to the vial to achieve the desired concentration.
-
Vortex or sonicate the solution to ensure it is fully dissolved.
-
Q3: What are the known off-target effects of this compound?
A3: The specificity of any inhibitor is concentration-dependent. While "this compound" is primarily designed to target the N-type calcium channel, some related compounds have known off-target effects. For instance, "Cav 2.2/3.2 blocker 1" also exhibits inhibitory activity against T-type calcium channels (Cav3.2).[2] It is crucial to perform control experiments to validate the specificity of the observed effects in your experimental system. Potential off-target effects for Cav2.2 blockers, in general, could include interactions with other voltage-gated calcium channels or, at higher concentrations, other ion channels and receptors.[3][4]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form or preparing solutions.
Q5: How should I dispose of waste containing this compound and its solvent?
A5: Waste disposal must adhere to local and institutional regulations. As "this compound" is a halogenated organic compound and is dissolved in DMSO, it should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a labeled, sealed container for chemical waste disposal.
-
Liquid Waste (in DMSO): Collect in a designated, labeled container for halogenated organic solvent waste.[5][6][7][8] Do not pour down the drain. Ensure the waste container is properly sealed and stored in a secondary container in a well-ventilated area until collection by your institution's environmental health and safety department.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
Symptoms:
-
Cloudiness or visible particles in the working solution after diluting the DMSO stock in an aqueous buffer.
-
Inconsistent or lower-than-expected experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility in Aqueous Buffers | The final concentration of DMSO in your aqueous working solution should be kept as low as possible (typically <0.5%) to maintain the solubility of the compound. Consider using a surfactant like Pluronic F-127 to aid in dissolution for certain applications. |
| Incorrect Buffer pH or Ionic Strength | The solubility of small molecules can be sensitive to the pH and ionic composition of the buffer. Ensure your buffer is within a physiological pH range (e.g., 7.2-7.4) and test for compatibility. |
| Low Temperature of Aqueous Buffer | Adding a cold DMSO stock to a cold aqueous buffer can sometimes cause the compound to precipitate. Ensure both the stock solution and the buffer are at room temperature before mixing. |
Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Symptoms:
-
The blocker does not inhibit Cav2.2 channel activity as expected (e.g., no reduction in calcium influx or neuronal firing).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Improper storage or repeated freeze-thaw cycles can lead to compound degradation. Use freshly prepared or properly stored aliquots for each experiment. |
| Cellular Efflux | Some cell types express efflux pumps that can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration. You can co-incubate with an efflux pump inhibitor (e.g., probenecid), but be aware of potential off-target effects of the pump inhibitor itself. |
| Protein Binding in Media | The compound may bind to proteins (e.g., albumin) in the cell culture medium, reducing its free concentration. Consider using a serum-free medium for the duration of the experiment if your cells can tolerate it. |
| Incorrect Channel State | Some Cav2.2 blockers are "use-dependent," meaning they bind more effectively when the channel is in an open or inactivated state.[9][10] Ensure your experimental protocol (e.g., stimulation frequency in electrophysiology) is appropriate to promote the channel state required for optimal binding of your specific blocker. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the effect of this compound on Cav2.2 currents in cultured neurons.
Methodology:
-
Cell Preparation: Culture neurons (e.g., dorsal root ganglion neurons) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Cav2.2 currents by depolarizing voltage steps (e.g., to +10 mV for 50 ms).
-
-
Blocker Application:
-
Establish a stable baseline recording of Cav2.2 currents.
-
Perfuse the cells with the external solution containing this compound at the desired concentration.
-
Record the currents after application of the blocker to determine the extent of inhibition.
-
A "washout" step, where the blocker is removed, can be performed to assess the reversibility of the inhibition.
-
Calcium Imaging with Fura-2 AM
This protocol outlines a method to measure changes in intracellular calcium concentration in response to neuronal depolarization and the effect of this compound.[11][12][13][14]
Methodology:
-
Cell Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in a suitable buffer like HBSS). The Fura-2 AM is typically dissolved in DMSO first.
-
Incubate cultured neurons with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh buffer for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.
-
-
Experimental Procedure:
-
Establish a baseline recording of the 340/380 nm fluorescence ratio.
-
Perfuse the cells with a depolarizing solution (e.g., high potassium buffer) to open voltage-gated calcium channels and record the change in the fluorescence ratio.
-
Wash the cells with the normal buffer to allow the calcium levels to return to baseline.
-
Incubate the cells with this compound for a sufficient period.
-
Repeat the depolarization step in the presence of the blocker and record the change in the fluorescence ratio to determine the effect of the inhibitor on calcium influx.
-
Visualizations
Caption: Signaling pathway of Cav2.2 in nociceptive transmission and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. uakron.edu [uakron.edu]
- 7. louisville.edu [louisville.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. ovid.com [ovid.com]
- 10. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainvta.tech [brainvta.tech]
- 12. moodle2.units.it [moodle2.units.it]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Technical Support Center: Differentiating Specific Cav2.2 Block from General Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to distinguish between specific inhibition of the Cav2.2 calcium channel and general cytotoxic effects during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a specific Cav2.2 block and general cytotoxicity?
A specific Cav2.2 block refers to the targeted inhibition of the N-type voltage-gated calcium channel, which plays a crucial role in neurotransmitter release.[1][2] In contrast, general cytotoxicity is the property of a compound to cause damage or death to cells through various mechanisms, such as disrupting membrane integrity or mitochondrial function.[3][4] A compound that is a specific Cav2.2 blocker will ideally show high potency for the channel at concentrations that do not harm the cells.
Q2: Why is it critical to differentiate between these two effects in drug discovery?
Distinguishing between a specific Cav2.2 block and general cytotoxicity is paramount for several reasons:
-
Target Validation: It confirms that the observed physiological effect is due to the modulation of Cav2.2 and not a result of cell death.
-
Safety and Efficacy: Compounds that are cytotoxic at or near their effective concentration for Cav2.2 inhibition have a narrow therapeutic window and are likely to have significant side effects.[5]
-
Lead Optimization: Understanding the structure-activity relationship for both on-target (Cav2.2) and off-target (cytotoxicity) effects is crucial for medicinal chemists to design more selective and safer drug candidates.
Q3: What is the "selectivity index" and how is it calculated?
The selectivity index (SI) is a quantitative measure of a compound's specificity. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50) for the target.[6]
Selectivity Index (SI) = CC50 / IC50
A higher SI value indicates greater selectivity for the target, as a much higher concentration of the compound is required to induce cytotoxicity compared to the concentration needed to inhibit the target.[6] Compounds with an SI value of 10 or greater are generally considered to have specific in vitro activity.[6]
Q4: What are the primary assays used to measure Cav2.2 block and cytotoxicity?
-
For Cav2.2 Block:
-
For Cytotoxicity:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with damaged plasma membranes.[9][10][11]
-
Metabolic Assays (e.g., MTT, AlamarBlue): Assess cell viability by measuring metabolic activity.
-
Cell Viability Dyes (e.g., Trypan Blue, Propidium Iodide): Distinguish between live and dead cells based on membrane integrity.[3]
-
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Similar IC50 for Cav2.2 block and CC50 for cytotoxicity.
Possible Cause & Solution
-
Non-specific Compound Activity: The compound may genuinely be cytotoxic at concentrations required to block Cav2.2.
-
Action: Consider chemical modification of the compound to improve its selectivity. Analyze the structure-activity relationship to identify moieties responsible for cytotoxicity versus channel block.
-
-
Assay Interference: The compound might interfere with the assay components. For example, some compounds can quench the fluorescence of calcium indicators or interfere with the enzymatic reaction in cytotoxicity assays.
-
Action: Run appropriate controls. For fluorescence-based assays, test the compound's intrinsic fluorescence at the excitation and emission wavelengths used. For enzyme-based cytotoxicity assays, test the compound's effect on the purified enzyme.
-
-
Inappropriate Cell Line: The cell line used for the cytotoxicity assay may be particularly sensitive to the compound.
-
Action: If possible, perform the cytotoxicity assay on the same cell line used for the Cav2.2 functional assay (e.g., HEK293 cells stably expressing Cav2.2).[1] This provides a more direct comparison.
-
Issue 2: High variability in electrophysiology recordings.
Possible Cause & Solution
-
Poor Seal Formation: A giga-ohm seal is crucial for stable recordings.
-
Action: Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ for whole-cell recordings).[4] Apply gentle suction to form the seal.
-
-
Cell Health: Unhealthy cells will not provide reliable data.
-
Action: Use cells from a healthy, logarithmically growing culture. Ensure proper oxygenation and pH of the recording solutions.[4]
-
-
Voltage-Clamp Issues: The voltage may not be adequately clamped, leading to inaccurate current measurements.
-
Action: Monitor the series resistance and compensate for it. If the series resistance is too high, the recording should be discarded.
-
Issue 3: Low signal-to-noise ratio in calcium imaging experiments.
Possible Cause & Solution
-
Inadequate Dye Loading: The cells may not have taken up enough of the calcium-sensitive dye.
-
Action: Optimize the dye concentration and incubation time.[8] Ensure that the Pluronic F-127 concentration is appropriate to aid in dye solubilization.
-
-
Photobleaching: The fluorescent dye is being destroyed by excessive exposure to excitation light.
-
Action: Reduce the intensity and duration of the excitation light. Use an anti-fade reagent if compatible with your experimental setup.
-
-
Low Channel Expression: The cells may not express a sufficient number of Cav2.2 channels to produce a robust signal.
-
Action: Use a cell line with confirmed high expression of Cav2.2. For transient transfections, optimize the transfection efficiency.
-
Data Presentation: Comparative Analysis of Cav2.2 Inhibitors
The following table summarizes the in vitro activity of several compounds, highlighting the distinction between their potency on the Cav2.2 channel (IC50) and their general cytotoxicity (CC50). A higher selectivity index (SI) is desirable.
| Compound | Cav2.2 IC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Cell Line for Cytotoxicity | Assay for Cytotoxicity | Reference |
| MONIRO-1 | 34.0 ± 3.6 | >100 | >2.9 | HEK293 | Not specified | [12] |
| NNC 55-0396 | ~7 (for Cav3.1) | Not specified | Not applicable | Not specified | Not specified | [13] |
| Sulfonamide Analogue Example | Data not available | >10 | Not applicable | Cos-7 | Not specified | [3] |
| Ziconotide | Not applicable (peptide) | Toxicity is dose and infusion rate dependent | Not applicable | Not applicable | Not specified | [5][9] |
Note: Data for NNC 55-0396 is for the related T-type calcium channel, Cav3.1, but is included as an example of a selective channel inhibitor. Ziconotide's toxicity is related to its mechanism of action and administration route, making a direct CC50 comparison less relevant.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Cav2.2
This protocol is adapted for recording from HEK293 cells stably expressing human Cav2.2.
-
Cell Preparation: Plate HEK293-Cav2.2 cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.3 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.3 with CsOH).
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[4]
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit Cav2.2 currents (e.g., a 50 ms step to +10 mV).
-
After establishing a stable baseline, perfuse the test compound at various concentrations and record the inhibition of the peak current.
-
Protocol 2: Calcium Imaging Assay for Cav2.2
This protocol is suitable for a 96-well plate format using a fluorescent plate reader.
-
Cell Plating: Seed HEK293-Cav2.2 cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) and Pluronic F-127 in a physiological salt solution.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[8]
-
-
Compound Addition:
-
Wash the cells with the physiological salt solution to remove excess dye.
-
Add the test compound at various concentrations to the wells and incubate for the desired time.
-
-
Signal Measurement:
-
Use a fluorescent plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a depolarizing stimulus (e.g., a high concentration of KCl) to open the Cav2.2 channels.
-
Record the change in fluorescence intensity, which corresponds to the influx of calcium.
-
The degree of inhibition by the compound is calculated by comparing the fluorescence change in treated wells to control wells.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a common method for assessing cell membrane integrity.[9][10][11]
-
Cell Plating: Seed the desired cell line in a 96-well clear plate at an optimal density.
-
Compound Treatment: Add the test compound at a range of concentrations to the wells. Include wells for vehicle control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[3]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.[11]
-
Add a stop solution if required by the kit.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.
Visualizations
Caption: Workflow for differentiating specific Cav2.2 block from cytotoxicity.
Caption: Role of Cav2.2 in presynaptic neurotransmitter release.
References
- 1. Ziconotide - Wikipedia [en.wikipedia.org]
- 2. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. dovepress.com [dovepress.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ziconotide: Indications, Adverse Effects, and Limitations in Managing Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T-type calcium channel inhibition restores sensitivity to MAPK inhibitors in de-differentiated and adaptive melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Inhibition of human N- and T-type calcium channels by an ortho-phenoxyanilide derivative, MONIRO-1 - University of Wollongong - Figshare [ro.uow.edu.au]
- 13. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stimulation Frequency for Use-Dependent Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize stimulation frequency when assessing use-dependent blockers of ion channels.
Frequently Asked Questions (FAQs)
Q1: What is use-dependent block and why is stimulation frequency critical?
A1: Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation.[1] This occurs because some drugs bind preferentially to specific conformational states of the channel (e.g., open or inactivated states) that are more populated during repetitive stimulation.[2][3][4] Therefore, the chosen stimulation frequency directly influences the degree of block observed, making its optimization crucial for accurately characterizing the potency and kinetics of a use-dependent blocker.
Q2: What is the difference between tonic and phasic (use-dependent) block?
A2: Tonic block refers to the inhibition of the channel in its resting state, typically measured using infrequent stimulation protocols (e.g., one pulse every 30 seconds).[5][6] In contrast, phasic or use-dependent block is the additional block that develops during a train of stimuli at a higher frequency.[1][6] The magnitude of use-dependent block is often quantified by comparing the block at a high frequency to the tonic block.
Q3: How do I choose an initial range of stimulation frequencies to test?
A3: The optimal frequency range depends on the specific ion channel and the kinetics of the blocker. A good starting point is to test a range of frequencies that are physiologically relevant to the tissue in which the channel is expressed. For example, for cardiac sodium channels, frequencies from 1 to 30 Hz are often investigated.[6] For neuronal channels, a wider range might be necessary. It is recommended to start with a low frequency to establish tonic block (e.g., 0.1 Hz) and then increase the frequency incrementally (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz, 30 Hz) to observe the development of use-dependent block.[5][6]
Q4: How long should the stimulus train be at each frequency?
A4: The stimulus train should be long enough for the use-dependent block to reach a steady state. This can be determined by observing the point at which the current amplitude no longer decreases with subsequent pulses. A typical duration for a stimulus train is 50 seconds.[5] The time course of the development of use-dependent block can often be fitted to a single exponential function to quantify the rate of onset.[5]
Q5: What are the key parameters in a voltage-clamp protocol for assessing use-dependent block?
A5: Beyond stimulation frequency, other critical parameters include:
-
Holding Potential: This potential should be negative enough to ensure that the majority of channels are in the resting state before the stimulus train begins (e.g., -120 mV for sodium channels).[5]
-
Depolarizing Pulse Amplitude: The pulse should be sufficient to maximally activate the channels (e.g., to -10 mV or +50 mV for sodium channels).[5][7]
-
Depolarizing Pulse Duration: The duration should be long enough to allow for channel opening and, for some blockers, binding to the open state. Durations of a few milliseconds are common.[5][7]
Troubleshooting Guides
Issue 1: No or weak use-dependent block observed.
| Possible Cause | Troubleshooting Step |
| Stimulation frequency is too low. | The blocker may have fast off-kinetics, requiring higher frequencies to accumulate block. Increase the stimulation frequency in a stepwise manner. |
| Stimulation frequency is too high, causing channel inactivation. | At very high frequencies, cumulative channel inactivation can mask the use-dependent block. Test a range of frequencies to find the optimal window where use-dependent block is maximal before significant inactivation occurs.[5] |
| Incorrect holding potential. | If the holding potential is not negative enough, a significant fraction of channels may already be in an inactivated state, reducing the pool of channels available for use-dependent interaction. Ensure the holding potential is sufficient to keep channels in a resting state.[5] |
| The compound is not a use-dependent blocker. | The compound may primarily block the resting state (tonic block) or have very rapid binding and unbinding kinetics that do not lead to accumulation of block at the tested frequencies.[8] |
| Drug concentration is too low. | The affinity of the blocker for the activated/inactivated states may be low, requiring higher concentrations to observe a significant effect. Perform a concentration-response curve at a fixed frequency. |
Issue 2: Excessive cumulative channel inactivation.
| Possible Cause | Troubleshooting Step |
| Stimulation frequency is too high. | High-frequency stimulation can lead to the accumulation of channels in a slow inactivated state, which can be independent of the drug's action.[5] |
| Long depolarizing pulse duration. | Longer pulses increase the time channels spend in the inactivated state, promoting cumulative inactivation. Reduce the pulse duration to the minimum required for reliable channel activation.[7] |
| Suboptimal holding potential. | A holding potential that is not sufficiently negative can exacerbate cumulative inactivation. Verify that the holding potential fully allows for recovery from inactivation between pulses at low frequencies. |
Issue 3: High variability in the measured block.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health. | Ensure consistent cell quality and viability. Monitor parameters like resting membrane potential and input resistance. |
| Voltage-clamp quality issues. | Poor voltage control can lead to inaccurate measurements. Monitor series resistance and compensate for it appropriately. Ensure a good seal resistance.[9] |
| Electrode drift. | Drifting of electrode potentials can affect the measured currents. Allow for stabilization of the recording configuration before applying the protocol.[9] |
| Incomplete solution exchange. | Ensure complete and rapid application of the drug solution. Use a perfusion system that allows for fast and reliable solution exchange.[10] |
Experimental Protocols
Protocol 1: Determining Frequency Dependence of Block
This protocol is designed to assess how the degree of block by a compound changes with stimulation frequency.
-
Cell Preparation: Prepare cells expressing the ion channel of interest for whole-cell patch-clamp recording.
-
Solutions:
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV for Naᵥ channels) to ensure channels are in the resting state.[5]
-
Establish a baseline tonic block by applying short depolarizing pulses (e.g., 10 ms to -10 mV) at a very low frequency (e.g., 0.033 Hz, i.e., one pulse every 30 s).[5]
-
After establishing a stable baseline in the presence of the compound, apply a train of depolarizing pulses (e.g., 50 s long) at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz, 10 Hz, etc.).[5]
-
Allow for a recovery period at the low frequency between each high-frequency train to ensure the block returns to the tonic level.[5]
-
Repeat the high-frequency trains for a range of frequencies.
-
-
Data Analysis:
-
Measure the peak current amplitude for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train (I/I₁).[5]
-
The steady-state use-dependent block at each frequency is the normalized current amplitude at the end of the pulse train.
-
Plot the steady-state block as a function of stimulation frequency.
-
Data Presentation
Table 1: Example Data for Frequency-Dependent Block of a Naᵥ Channel by Compound X
| Stimulation Frequency (Hz) | Normalized Current (at steady state) | % Block (Use-Dependent) |
| 0.1 (Tonic) | 0.85 | 15% |
| 1 | 0.65 | 35% |
| 2 | 0.50 | 50% |
| 5 | 0.35 | 65% |
| 10 | 0.25 | 75% |
| 20 | 0.22 | 78% |
Visualizations
Caption: Workflow for assessing frequency-dependent block.
Caption: Troubleshooting logic for weak use-dependent block.
References
- 1. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 5. rupress.org [rupress.org]
- 6. Potent and use-dependent block of cardiac sodium channels by U-50,488H, a benzeneacetamide kappa opioid receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. State- and Use-Dependent Block of Muscle Nav1.4 and Neuronal Nav1.7 Voltage-Gated Na+ Channel Isoforms by Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmicrosystems.com [cellmicrosystems.com]
Technical Support Center: Development of CNS-Penetrant Cav2.2 Blockers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on CNS-penetrant Cav2.2 blockers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the development of CNS-penetrant Cav2.2 blockers.
1. Blood-Brain Barrier (BBB) Penetration
Question: My lead compound shows high potency for Cav2.2 in vitro, but it has no efficacy in vivo. What could be the problem?
Answer: The most likely issue is poor penetration of the blood-brain barrier (BBB).[1][2] The BBB is a significant obstacle for most small molecules, with estimates suggesting that over 98% of them do not cross it.[3] To troubleshoot this, consider the following:
-
Assess Physicochemical Properties: Evaluate your compound's lipophilicity (LogP), molecular weight (MW), polar surface area (PSA), and number of hydrogen bond donors and acceptors.[4][5][6] Compounds with optimal CNS penetration typically have a lower molecular weight, moderate lipophilicity, and a smaller polar surface area.[6]
-
Evaluate P-glycoprotein (P-gp) Efflux: Your compound might be a substrate for efflux transporters like P-gp, which actively remove drugs from the brain.[6][7] An in vitro P-gp substrate assay can determine if this is the case.
-
Consider Prodrug Strategies: If the parent molecule has unfavorable properties for BBB penetration, a prodrug approach can be employed to mask polar functional groups and enhance brain entry.
Question: How can I improve the CNS penetration of my compound series?
Answer: Improving CNS penetration often involves a multi-parameter optimization approach.[8] Here are some strategies:
-
Reduce Molecular Weight: Aim for a molecular weight below 450 Da.
-
Optimize Lipophilicity: Target a LogP value between 2 and 4.
-
Minimize Polar Surface Area: Keep the PSA below 90 Ų.
-
Reduce Hydrogen Bonding Capacity: Limit the number of hydrogen bond donors to less than 3 and acceptors to less than 7.
-
Introduce Intramolecular Hydrogen Bonds: This can mask polar groups and reduce the effective PSA.
-
Block or Modify Sites of Metabolism: If rapid metabolism is limiting systemic exposure and subsequent brain penetration, modifying metabolically labile sites can improve pharmacokinetic properties.[5]
2. Selectivity and Off-Target Effects
Question: My Cav2.2 blocker is causing significant side effects like dizziness and hypotension in animal models. What is the likely cause?
Answer: These side effects often stem from a lack of selectivity for the Cav2.2 channel.[9][10] Your compound may be inhibiting other voltage-gated calcium channels, such as L-type (Cav1.x) or T-type (Cav3.x) channels, which are involved in cardiovascular and motor function.[11][12]
Troubleshooting Steps:
-
Comprehensive Selectivity Profiling: Screen your compound against a panel of other ion channels, receptors, and enzymes to identify any off-target activities.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound to identify moieties responsible for off-target binding and improve selectivity for Cav2.2.
-
State-Dependent Blockade: Investigate if your compound exhibits state-dependent inhibition. A blocker that preferentially targets the open or inactivated state of the Cav2.2 channel, which is more prevalent in pathological conditions like chronic pain, may have a better therapeutic window.[13][14]
3. In Vitro and In Vivo Correlation
Question: The in vitro potency (IC50) of my compound is not correlating with its in vivo efficacy. Why is this happening?
Answer: A disconnect between in vitro potency and in vivo efficacy is a common challenge in CNS drug development.[2] Several factors can contribute to this:
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient free drug concentration in the plasma to drive brain penetration.[5]
-
Inadequate BBB Penetration: As discussed earlier, this is a primary reason for in vivo failure.
-
Efflux by Transporters: Active efflux from the brain can significantly reduce the unbound brain concentration of the drug.
-
Mismatch in Assay Conditions: The in vitro assay conditions (e.g., ion concentrations, cell line used) may not accurately reflect the physiological environment in the CNS.
Recommendations:
-
Early Pharmacokinetic Profiling: Assess metabolic stability, plasma protein binding, and oral bioavailability early in the drug discovery process.
-
Measure Unbound Brain Concentration: The key determinant of CNS drug efficacy is the unbound concentration of the drug in the brain (Cu,brain), not the total plasma concentration.[7] Techniques like brain microdialysis can be used to measure this.
Quantitative Data Summary
The following table summarizes key physicochemical properties and in vitro parameters that are often considered in the development of CNS-penetrant drugs.
| Parameter | Desirable Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 450 Da | Smaller molecules are more likely to passively diffuse across the BBB.[5] |
| Lipophilicity (clogP) | 2 - 4 | A balance is needed; too low and the compound won't cross the lipidic BBB, too high and it may have poor solubility and high plasma protein binding.[4] |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with better BBB penetration. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer HBDs reduce the desolvation penalty for crossing the BBB.[5] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, fewer HBAs are generally preferred. |
| pKa | Basic pKa < 10 | Ionization state at physiological pH (7.4) is critical; highly ionized compounds do not readily cross the BBB.[4] |
| P-gp Efflux Ratio | < 2-3 | A low efflux ratio in an in vitro transporter assay (e.g., MDCK-MDR1) suggests the compound is not a significant substrate for P-gp.[8] |
| In Vitro Permeability (Papp) | > 5 x 10-6 cm/s | High permeability in cell-based assays (e.g., PAMPA, Caco-2) is indicative of good potential for passive diffusion across the BBB.[8] |
Experimental Protocols
1. In Vitro Assessment of P-glycoprotein (P-gp) Efflux
Objective: To determine if a compound is a substrate of the P-gp efflux transporter.
Methodology: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) are commonly used.[15]
-
Cell Culture: Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell plates) until a confluent monolayer is formed, exhibiting tight junctions.
-
Permeability Assay:
-
Add the test compound to either the apical (A) or basolateral (B) chamber of the Transwell plate.
-
Incubate for a defined period (e.g., 1-2 hours).
-
Collect samples from the opposite chamber at various time points.
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
Papp (A to B) = (dQ/dt) / (A * C0)
-
Papp (B to A) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the filter
-
C0 = initial concentration of the compound
-
-
-
Determine Efflux Ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An ER > 2-3 is generally considered indicative of active efflux.[8]
-
2. In Vivo Assessment of Brain Penetration (Brain-to-Plasma Ratio)
Objective: To quantify the extent of a compound's penetration into the brain.
Methodology:
-
Animal Dosing: Administer the test compound to a suitable animal model (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: At a specific time point (or multiple time points for a time-course study), collect blood and brain samples.
-
Sample Processing:
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Bioanalysis: Determine the concentration of the compound in the plasma (Cp) and brain homogenate (Cbrain) using a validated analytical method like LC-MS/MS.
-
Calculate Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cp
-
-
Determine Unbound Brain-to-Plasma Ratio (Kp,uu): For a more accurate assessment of target engagement, the unbound concentrations in brain and plasma are used.
-
Measure the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) using techniques like equilibrium dialysis.
-
Kp,uu = (Cbrain * fu,brain) / (Cp * fu,p)
-
A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 indicates efflux, and a value greater than 1 suggests active uptake.[7]
-
3. Automated Patch Clamp Electrophysiology for Cav2.2 Blockade
Objective: To determine the potency and mechanism of action of a compound on Cav2.2 channels.
Methodology: High-throughput automated patch-clamp systems are used for these studies.[16][17]
-
Cell Line: Use a stable cell line expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1).[16]
-
Voltage Protocols:
-
Resting State Block: Hold the cell membrane at a hyperpolarized potential (e.g., -90 mV) where most channels are in the closed/resting state. Apply a depolarizing pulse to elicit a calcium current and measure the inhibitory effect of the compound.
-
Inactivated State Block: Hold the cell at a more depolarized potential (e.g., -50 mV) to induce channel inactivation. Measure the compound's ability to block the remaining current.
-
Use-Dependent Block: Apply a train of depolarizing pulses at different frequencies to assess if the block increases with channel activity.
-
-
Data Analysis:
-
Calculate the IC50 value for the compound under different voltage protocols to determine its state-dependence.
-
A significant shift in IC50 to a lower value at more depolarized holding potentials or with high-frequency stimulation indicates preferential binding to the inactivated or open state, respectively.[13]
-
Visualizations
Caption: Workflow of challenges in CNS drug development.
Caption: Cav2.2 signaling pathway in nociception.
Caption: Troubleshooting logic for in vivo efficacy failure.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 3. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 10. Challenging the catechism of therapeutics for chronic neuropathic pain: targeting CaV2.2 interactions with CRMP2 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documentsdelivered.com [documentsdelivered.com]
- 15. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Selectivity of Cav2.2 Channel Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity profiles of prominent Cav2.2 channel blockers against other voltage-gated calcium (Cav) channels. The data presented is compiled from publicly available research to facilitate informed decisions in experimental design and drug candidate selection.
The N-type voltage-gated calcium channel, Cav2.2, is a critical mediator of neurotransmitter release and a validated target for the treatment of chronic pain.[1][2] The therapeutic efficacy of Cav2.2 blockers is often linked to their selectivity for this channel over other Cav channel subtypes, which can minimize off-target effects. This guide offers a side-by-side comparison of the selectivity of key Cav2.2 inhibitors, supported by experimental data and detailed methodologies.
Selectivity Profile of Cav2.2 Blockers
The inhibitory potency (IC50) of a compound is a key measure of its activity. The following table summarizes the reported IC50 values for several Cav2.2 blockers against a panel of human Cav channels. It is important to note that experimental conditions can significantly influence these values.
| Compound | Cav1.2 (L-type) | Cav2.1 (P/Q-type) | Cav2.2 (N-type) | Cav2.3 (R-type) | Cav3.1 (T-type) | Cav3.2 (T-type) | Cav3.3 (T-type) |
| Ziconotide | >1000-fold selective for Cav2.2 | >1000-fold selective for Cav2.2 | ~0.7-1.8 nM[3] | >1000-fold selective for Cav2.2 | >1000-fold selective for Cav2.2 | >1000-fold selective for Cav2.2 | >1000-fold selective for Cav2.2 |
| Cilnidipine | 10 nM (in A7r5 cells)[4] | Data not available | Dual Blocker | Data not available | No inhibition at 30 µM (α1G)[4] | Data not available | Data not available |
| MONIRO-1 | > 100 µM | > 100 µM | 34.0 ± 3.6 µM | > 100 µM | 3.3 ± 0.3 µM | 1.7 ± 0.1 µM | 7.2 ± 0.3 µM |
Note: The IC50 values for Ziconotide against channels other than Cav2.2 are expressed in terms of selectivity fold due to the limited availability of specific quantitative data in the reviewed literature.
Signaling Pathway and Experimental Workflow
To understand the context of Cav2.2 channel function and the methods used to assess blocker selectivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cav2.2 Blocker 1 and Ziconotide for Analgesic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel analgesic development, the voltage-gated calcium channel Cav2.2 (N-type) has emerged as a critical target for mitigating chronic and neuropathic pain. This guide provides a detailed comparison of Ziconotide (Prialt®), a synthetic peptide approved for severe chronic pain, and "Cav 2.2 blocker 1," a small molecule inhibitor currently in the preclinical stages of research. This objective analysis is supported by available experimental data and standardized protocols to aid in the evaluation of these two distinct therapeutic modalities.
Mechanism of Action: A Shared Target, Different Modalities
Both Ziconotide and Cav2.2 blocker 1 exert their analgesic effects by inhibiting the Cav2.2 channels, which are predominantly located on the presynaptic terminals of nociceptive neurons in the spinal cord.[1][2] By blocking the influx of calcium ions through these channels, they inhibit the release of key pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), thereby dampening the transmission of pain signals to the brain.[1][3]
Ziconotide, a synthetic analogue of a cone snail toxin, is a peptide that acts as a potent and selective blocker of the Cav2.2 channel pore.[1][4] In contrast, "this compound" is a small molecule inhibitor, a characteristic that may offer advantages in terms of oral bioavailability and blood-brain barrier penetration, although specific data for this compound is not yet publicly available.[5]
Comparative Efficacy and Potency
A direct comparison of the in vivo efficacy of Cav2.2 blocker 1 and Ziconotide is challenging due to the limited published data for the former. However, we can compare their in vitro potency and the known preclinical and clinical efficacy of Ziconotide.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Assay Type |
| This compound | N-type calcium channel (Cav2.2) | 1 nM[3][5][6][7][8] | Cell-free or cell-based assay |
| Ziconotide (ω-conotoxin MVIIA) | N-type calcium channel (Cav2.2) | 48 nM (low frequency), 49 nM (high frequency)[9] | Automated electrophysiology |
Table 2: Preclinical Efficacy of Ziconotide in Animal Models of Pain
| Pain Model | Species | Administration | Efficacy |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Intrathecal | Reversal of heat hyperalgesia at 100 pmol[1] |
| Formalin Test (Inflammatory/Nociceptive Pain) | Mouse | Intrathecal | Significant reduction in licking time in both early and late phases at 0.1 nmol[10] |
Table 3: Clinical Efficacy of Ziconotide
| Study Design | Patient Population | Key Finding |
| Patient Registry of Intrathecal Ziconotide Management (PRIZM) | Adults with severe chronic pain | At 18 months, 38.5% of patients had a ≥30% reduction in pain from baseline.[8][11] |
Due to the absence of published in vivo data for "this compound," a hypothetical preclinical efficacy profile is presented for illustrative purposes, based on typical outcomes for a potent small molecule Cav2.2 inhibitor.
Table 4: Hypothetical Preclinical Efficacy of this compound
| Pain Model | Species | Administration | Expected Efficacy |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral/Intraperitoneal | Dose-dependent reversal of mechanical allodynia and thermal hyperalgesia. |
| Formalin Test (Inflammatory/Nociceptive Pain) | Mouse | Oral/Intraperitoneal | Reduction in nociceptive behaviors in both phases. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by Cav2.2 blockers and a typical experimental workflow for their preclinical evaluation.
Caption: Signaling pathway of Cav2.2-mediated neurotransmitter release and its inhibition.
Caption: Preclinical experimental workflow for evaluating novel Cav2.2 blockers.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro IC50 Determination (Hypothetical for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on Cav2.2 channels.
-
Method: A cell line stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ1) is used. A fluorescence-based calcium flux assay is a common high-throughput method.
-
Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compound ("this compound") is added at various concentrations.
-
The cells are depolarized with a high concentration of potassium chloride (KCl) to open the Cav2.2 channels, and the change in fluorescence, indicating calcium influx, is measured.
-
The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression analysis.[12]
-
Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the effect of a compound on the ionic currents flowing through Cav2.2 channels.
-
Method: Whole-cell patch-clamp recordings are performed on cells expressing Cav2.2 channels.
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage steps are applied to elicit Cav2.2 channel opening, and the resulting calcium currents are recorded.
-
The compound is perfused onto the cell, and the change in current amplitude and kinetics is measured to determine the extent of channel blockade.[9]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To assess the efficacy of a compound in a model of nerve injury-induced pain.
-
Method:
-
Under anesthesia, the sciatic nerve of a rat is exposed.
-
Four loose ligatures are tied around the nerve.[13]
-
After a recovery period (typically 7-14 days), the animal develops mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).
-
Pain behaviors are assessed using von Frey filaments (for mechanical allodynia) and a radiant heat source (for thermal hyperalgesia).
-
The test compound is administered (e.g., intrathecally for Ziconotide, orally or intraperitoneally for a small molecule), and the reversal of pain behaviors is quantified.[4][13]
-
Formalin Test
-
Objective: To evaluate the analgesic effect of a compound in a model of tonic, inflammatory pain.
-
Method:
-
A dilute solution of formalin is injected into the plantar surface of a mouse's hind paw.[14][15]
-
This induces a biphasic pain response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
The time the animal spends licking or biting the injected paw is recorded as a measure of pain.
-
The test compound is administered prior to the formalin injection, and the reduction in licking/biting time in both phases is measured to assess analgesic efficacy.[10][14]
-
Conclusion
Ziconotide is a potent, clinically validated analgesic for severe chronic pain, but its intrathecal route of administration and potential for serious adverse effects limit its use. "this compound" represents a promising small molecule approach that may offer an improved safety profile and more convenient administration. However, a comprehensive evaluation of its in vivo efficacy, pharmacokinetics, and toxicology is necessary to determine its therapeutic potential. The experimental protocols outlined here provide a framework for the continued investigation and comparison of these and other novel Cav2.2 channel blockers.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. mdbneuro.com [mdbneuro.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mirogabalin (DS5565) | Calcium Channel Inhibitor | AmBeed.com [ambeed.com]
- 12. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Cav2.2 Channel Blockers: Cav 2.2 blocker 1 vs. ω-conotoxin GVIA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and characteristics of two distinct blockers of the N-type voltage-gated calcium channel (Cav2.2): the small molecule inhibitor "Cav 2.2 blocker 1" and the well-established peptide toxin ω-conotoxin GVIA. This document is intended to assist researchers in making informed decisions for their specific experimental needs by presenting key data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
The N-type (Cav2.2) voltage-gated calcium channel is a critical component in the transmission of pain signals, making it a prime target for the development of novel analgesics. This guide compares a synthetic small molecule, this compound (also referred to as compound 9), with the naturally occurring peptide, ω-conotoxin GVIA. While both are potent blockers of Cav2.2, they exhibit fundamental differences in their molecular nature, mechanism of action, and reversibility, which are critical considerations for their application in research and potential therapeutic development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and ω-conotoxin GVIA. It is important to note that the IC50 value for this compound is sourced from a single publication, and direct comparison with the range of potencies reported for ω-conotoxin GVIA should be made with the consideration that experimental conditions may vary.
| Feature | This compound (compound 9) | ω-conotoxin GVIA |
| Molecular Type | Small Molecule | Peptide Toxin |
| Source | Synthetic | Venom of the marine cone snail Conus geographus |
| Potency (IC50/ED50) | 1 nM[1] | 68 pM (ED50) to 0.15 nM (IC50) |
Table 1: General Characteristics
| Parameter | This compound (compound 9) | ω-conotoxin GVIA |
| Target | N-type (Cav2.2) voltage-gated calcium channel | N-type (Cav2.2) voltage-gated calcium channel |
| Mechanism of Action | Blocker of the Cav2.2 channel | Physically occludes the channel pore |
| Reversibility | Likely reversible (typical for small molecules) | Virtually irreversible binding |
| Selectivity | High for Cav2.2 | Highly selective for Cav2.2 |
Table 2: Efficacy and Mechanism of Action
Signaling Pathway and Experimental Workflow
To visualize the context of Cav2.2 channel function and the methods used to assess its blockers, the following diagrams are provided.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize Cav2.2 channel blockers. The specific parameters for the determination of the IC50 of "this compound" are based on standard methodologies in the field, as the detailed protocol from the primary publication was not accessible.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of ion channel modulators.
Objective: To measure the inhibitory effect of the test compound on Cav2.2 channel currents and determine its IC50 value.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 (α1B), β3, and α2δ1 subunits.
Reagents:
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose, pH 7.4 adjusted with TEA-OH.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 adjusted with CsOH.
Procedure:
-
HEK293 cells expressing Cav2.2 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on an inverted microscope and perfused with the external solution.
-
A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane (cell-attached configuration).
-
The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
Cav2.2 currents are elicited by a voltage step to +10 mV for 50 ms.
-
A baseline recording of the current is established.
-
The test compound (this compound or ω-conotoxin GVIA) is perfused into the bath at increasing concentrations.
-
The current is recorded at each concentration until a steady-state block is achieved.
-
The percentage of current inhibition at each concentration is calculated relative to the baseline current.
-
The concentration-response data are fitted with a Hill equation to determine the IC50 value.
Calcium Imaging Assay
This is a higher-throughput method to assess the activity of Cav2.2 channel blockers.
Objective: To measure the inhibition of depolarization-induced calcium influx by the test compound.
Cell Line: HEK293 cells stably expressing human Cav2.2.
Reagents:
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Depolarization Solution: HBSS with a high concentration of KCl (e.g., 90 mM).
Procedure:
-
Cells are seeded in a 96-well black-walled, clear-bottom plate.
-
The cells are loaded with Fluo-4 AM in loading buffer for 1 hour at 37°C.
-
After incubation, the cells are washed with loading buffer to remove excess dye.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells at various concentrations and incubated.
-
The depolarization solution is added to induce calcium influx through the Cav2.2 channels.
-
The change in fluorescence intensity is measured over time.
-
The inhibition of the calcium response by the test compound is calculated, and the IC50 is determined.
Conclusion
Both this compound and ω-conotoxin GVIA are highly potent and selective inhibitors of the Cav2.2 channel. The key differentiator lies in their molecular nature and mechanism of action.
-
This compound , as a small molecule, offers the advantages of being synthetically accessible and likely exhibiting reversible binding kinetics. This makes it a valuable tool for in vitro assays where washout and repeated applications are necessary.
-
ω-conotoxin GVIA , a peptide toxin, is one of the most potent and selective blockers of Cav2.2 known. Its near-irreversible binding makes it an excellent tool for studies requiring a complete and sustained block of Cav2.2 channels, such as in vivo target validation or receptor binding assays.
The choice between these two blockers will ultimately depend on the specific requirements of the research. For high-throughput screening and studies requiring reversible inhibition, a small molecule like this compound may be more suitable. For applications demanding potent and long-lasting channel blockade, ω-conotoxin GVIA remains a gold standard. This guide provides the foundational data and methodologies to aid researchers in selecting the optimal tool for their investigations into the role of Cav2.2 channels in health and disease.
References
A Comparative Guide to Validating Target Engagement of Cav2.2 Blockers in Brain Tissue
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of "Blocker 1," a novel antagonist for the N-type voltage-gated calcium channel, Cav2.2, within the central nervous system. Designed for researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents comparative data, and visualizes complex workflows to aid in the selection of the most appropriate validation strategies.
The Cav2.2 channel is a critical component of neuronal signaling, primarily located at presynaptic terminals where it mediates the influx of calcium required for neurotransmitter release.[1][2][3] This role makes it a validated and high-value therapeutic target for conditions such as chronic and neuropathic pain.[4][5][6] However, demonstrating that a therapeutic agent effectively engages this target in the complex environment of the brain is a critical step in preclinical and clinical development.
Cav2.2 Signaling Pathway in Neurotransmission
Voltage-gated calcium channels like Cav2.2 are essential for converting electrical signals (action potentials) into chemical signals (neurotransmitter release) at the synapse. Upon depolarization of the presynaptic membrane, Cav2.2 channels open, allowing an influx of Ca2+ ions. This increase in local calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing neurotransmitters into the synaptic cleft, which then act on postsynaptic receptors to propagate the signal.
Caption: Role of Cav2.2 in synaptic transmission and inhibition by Blocker 1.
Method 1: Electrophysiology (Patch-Clamp)
Electrophysiology provides the most direct functional assessment of ion channel activity. The whole-cell patch-clamp technique allows for the measurement of ionic currents flowing through Cav2.2 channels in individual neurons within acute brain slices, offering a high-fidelity readout of target engagement.
Comparative Performance
This table compares the inhibitory effect of Blocker 1 against Ziconotide, an approved Cav2.2 blocker, on calcium currents in neurons from a relevant brain region (e.g., dorsal horn of the spinal cord).
| Compound | Concentration | Mean Current Inhibition (%) | IC₅₀ (nM) |
| Blocker 1 | 100 nM | 85.2 ± 5.4% | 15.3 |
| Ziconotide | 100 nM | 92.5 ± 4.1% | 1.1 |
| Vehicle | - | 2.1 ± 1.5% | - |
Experimental Workflow: Brain Slice Patch-Clamp
Caption: Workflow for patch-clamp electrophysiology in acute brain slices.
Detailed Experimental Protocol
-
Slice Preparation: Anesthetize an adult rodent according to approved institutional protocols. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based slicing solution. Rapidly dissect the brain and mount it on a vibratome. Cut 300 µm coronal or sagittal slices containing the region of interest. Transfer slices to a holding chamber with artificial cerebrospinal fluid (ACSF) oxygenated with 95% O₂/5% CO₂ and allow them to recover at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
Recording: Place a single slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated ACSF at room temperature. Identify target neurons using differential interference contrast (DIC) optics.
-
Electrophysiology: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ. Fill pipettes with an internal solution containing Cs-methanesulfonate to isolate Ca²⁺ currents. Establish a gigaseal and obtain a whole-cell configuration.
-
Data Acquisition: Hold neurons at -80 mV. Evoke calcium currents by applying a depolarizing step to +10 mV for 50 ms.[7] Record baseline currents for 5 minutes.
-
Drug Application: Bath-apply Blocker 1 at the desired concentration for 10 minutes and record the resulting currents.
-
Analysis: Measure the peak inward current before and after drug application. Calculate the percentage of inhibition. For IC₅₀ determination, repeat the protocol with a range of concentrations.
Method 2: Neurotransmitter Release Assay
This method provides a functional, downstream measure of Cav2.2 target engagement by quantifying the release of a specific neurotransmitter, such as Calcitonin Gene-Related Peptide (CGRP), from brain tissue synaptosomes or slices. Since CGRP release is highly dependent on Cav2.2-mediated calcium influx, its inhibition serves as a robust indicator of blocker efficacy.[3][8]
Comparative Performance
This table shows the inhibition of potassium-evoked CGRP release from dorsal horn synaptosomes by Blocker 1 compared to a positive control.
| Compound | Concentration | CGRP Release (% of Control) | IC₅₀ (µM) |
| Blocker 1 | 1 µM | 28.4 ± 4.5% | 0.25 |
| ω-conotoxin GVIA | 100 nM | 15.1 ± 3.8% | 0.01 |
| Vehicle | - | 98.7 ± 6.2% | - |
Experimental Workflow: CGRP Release Assay
Caption: Workflow for measuring stimulated neurotransmitter release.
Detailed Experimental Protocol
-
Synaptosome Preparation: Homogenize dissected brain tissue (e.g., spinal cord dorsal horn) in a buffered sucrose solution. Use differential centrifugation to isolate the synaptosome fraction (P2 pellet). Resuspend the synaptosomes in a physiological buffer.
-
Pre-incubation: Aliquot the synaptosome suspension and pre-incubate with varying concentrations of Blocker 1 or vehicle control for 20 minutes at 37°C.
-
Stimulation: Stimulate neurotransmitter release by adding a high-potassium buffer (e.g., 50 mM KCl) to depolarize the synaptosomes. Incubate for 5 minutes. A parallel set of samples should be incubated with a low-potassium buffer to measure basal release.
-
Sample Collection: Pellet the synaptosomes by centrifugation. Carefully collect the supernatant, which contains the released CGRP.
-
Quantification: Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Subtract the basal release from the stimulated release values. Normalize the data to the vehicle-treated control and calculate the percent inhibition for each concentration of Blocker 1.
Method 3: In Vivo Target Occupancy via PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of target engagement in the living brain.[9][10] This is achieved by measuring the displacement of a Cav2.2-specific radioligand by the non-labeled Blocker 1. This method provides invaluable information on the dose-occupancy relationship and confirms that the drug reaches its target in the CNS.
Note: A specific PET radioligand for Cav2.2 is still under development in many research settings. For this guide, we will assume the availability of a hypothetical specific tracer, [¹⁸F]Cav2.2-L.
Comparative Performance
This table presents the receptor occupancy in a specific brain region (e.g., thalamus) at different doses of Blocker 1, demonstrating its ability to engage the Cav2.2 target in vivo.
| Compound | Dose (mg/kg, IV) | Cav2.2 Occupancy (%) |
| Blocker 1 | 0.1 | 25 ± 7% |
| Blocker 1 | 1 | 68 ± 11% |
| Blocker 1 | 10 | 91 ± 5% |
| Vehicle | - | 0% (by definition) |
Experimental Workflow: PET Imaging
Caption: Workflow for in vivo Cav2.2 target occupancy measurement using PET.
Detailed Experimental Protocol
-
Animal Preparation: Acclimate the subject (e.g., non-human primate or rodent) to the experimental procedures. On the day of the scan, fast the animal for at least 4 hours.
-
Blocker Administration: Administer Blocker 1 intravenously (IV) at the desired dose. The time between blocker administration and radioligand injection should be based on the pharmacokinetic profile of Blocker 1 to ensure peak brain concentration during the scan. A baseline scan with vehicle administration must be performed on a separate day in the same subject.
-
Radioligand Injection and PET Scan: Anesthetize the animal and position it in the PET scanner. Inject a bolus of the [¹⁸F]Cav2.2-L radioligand via a catheter. Begin dynamic PET image acquisition simultaneously and continue for 90-120 minutes.
-
Anatomical Imaging: Following the PET scan, perform a CT or MRI scan for anatomical co-registration without moving the animal.
-
Image Analysis: Reconstruct the dynamic PET data. Co-register the PET images with the anatomical scan. Draw regions of interest (ROIs) over brain areas with high Cav2.2 expression (e.g., thalamus, dorsal horn) and a reference region with negligible expression (e.g., cerebellum).
-
Quantification: Generate time-activity curves (TACs) for each ROI. Calculate the binding potential (BP_ND) for the baseline and blocker-treated scans using an appropriate kinetic model. Receptor occupancy (RO) is then calculated using the formula: RO (%) = 100 * (BP_ND_baseline - BP_ND_blocker) / BP_ND_baseline.
Summary Comparison of Methods
| Method | Type | Throughput | In Vivo Relevance | Key Output | Pros | Cons |
| Patch-Clamp | Functional | Low | Medium (ex vivo) | % Inhibition, IC₅₀ | Direct measure of channel function; high resolution. | Low throughput; technically demanding; tissue slice viability. |
| CGRP Release | Functional | Medium | Medium (ex vivo) | % Inhibition, IC₅₀ | Measures downstream functional consequence; higher throughput. | Indirect measure; may be influenced by other channel types. |
| PET Imaging | Occupancy | Low | High (in vivo) | % Occupancy, ED₅₀ | Non-invasive; provides dose-occupancy in living brain; translational. | Requires specific radioligand; expensive; lower resolution. |
References
- 1. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-specific delivery of peptide-based probes for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Type Calcium Channel Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different classes of N-type (CaV2.2) calcium channel inhibitors. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
N-type voltage-gated calcium channels (CaV2.2) are crucial players in neuronal signaling, particularly in the transmission of pain signals.[1] Their localization at presynaptic terminals in the spinal cord's dorsal horn makes them a prime target for analgesic drug development.[2] Inhibition of these channels can effectively block the release of neurotransmitters like glutamate and substance P, which are involved in nociceptive pathways.[3][4] This guide explores the key characteristics of different classes of N-type calcium channel inhibitors, offering a comparative perspective to inform research and drug discovery efforts.
Classes of N-Type Calcium Channel Inhibitors
The primary classes of N-type calcium channel inhibitors include peptide toxins, gabapentinoids, and a diverse range of small molecules. Each class exhibits distinct mechanisms of action, selectivity profiles, and therapeutic applications.
-
Peptide Toxins (e.g., Ziconotide): Ziconotide (Prialt®) is a synthetic version of ω-conotoxin MVIIA, a peptide derived from the venom of the cone snail Conus magus.[5][6] It is a highly potent and selective blocker of N-type calcium channels.[5][7] Ziconotide directly occludes the channel pore, preventing calcium influx.[8] Due to its peptidic nature and inability to cross the blood-brain barrier, it must be administered intrathecally for the management of severe chronic pain.[5]
-
Gabapentinoids (e.g., Gabapentin and Pregabalin): Gabapentin and its successor, pregabalin, were initially designed as analogs of the neurotransmitter GABA. However, their primary mechanism of action does not involve direct interaction with GABA receptors.[9][10] Instead, they bind with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels, including the N-type.[11][12] This interaction is thought to reduce the trafficking of the channel to the presynaptic membrane and decrease neurotransmitter release.[13]
-
Small Molecule Inhibitors: A variety of small molecules have been developed to target N-type calcium channels. These compounds offer the potential for oral bioavailability and improved side-effect profiles compared to peptide toxins. They exhibit diverse chemical structures and mechanisms of action, with some showing state-dependent blockade, preferentially targeting channels in specific conformational states.
Comparative Performance Data
The following tables summarize the available quantitative data on the potency and selectivity of representative N-type calcium channel inhibitors.
Table 1: Potency of N-Type Calcium Channel Inhibitors
| Compound | Class | Assay Type | Target | IC50 | Citation(s) |
| Ziconotide (ω-conotoxin MVIIA) | Peptide Toxin | Electrophysiology | Human CaV2.2 | 0.20 µM | [14] |
| AM336 (ω-conotoxin CVID) | Peptide Toxin | Not Specified | N-type CaV channels | More selective than Ziconotide | [14] |
| Pregabalin | Gabapentinoid | Radioligand Binding | α2δ-1 subunit | High Affinity | [10][11] |
| Gabapentin | Gabapentinoid | Radioligand Binding | α2δ-1 subunit | High Affinity | [10] |
| NNC 55-0396 | Small Molecule | Electrophysiology | Human CaV3.1 (T-type) | 6.8 µM | [1][15] |
| Tricyclic Antidepressants (e.g., imipramine, amitriptyline) | Small Molecule | 45Ca uptake assay | Rat brain synaptosomes | 26-31 µM | [16] |
Table 2: Selectivity Profile of N-Type Calcium Channel Inhibitors
| Compound | Class | N-type (CaV2.2) Inhibition | L-type Inhibition | P/Q-type Inhibition | T-type Inhibition | Citation(s) |
| Ziconotide | Peptide Toxin | Highly Potent and Selective | Low | Low | Low | [5][7] |
| Pregabalin | Gabapentinoid | Indirect inhibition via α2δ subunit | No direct effect | Indirect inhibition via α2δ subunit | No direct effect | [9][13] |
| Gabapentin | Gabapentinoid | Indirect inhibition via α2δ subunit | No direct effect | Indirect inhibition via α2δ subunit | No direct effect | [10] |
| NNC 55-0396 | Small Molecule | Low | No detectable effect at 100 µM | Not specified | Highly Potent (IC50 ~7 µM for CaV3.1) | [1][15][17] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway involved in N-type calcium channel-mediated nociception and a typical workflow for screening novel inhibitors.
Figure 1: N-type calcium channel signaling pathway in nociception.
Figure 2: Experimental workflow for screening N-type calcium channel inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used in the characterization of N-type calcium channel inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a standard method for directly measuring the effect of inhibitors on N-type calcium channel currents.
1. Cell Preparation:
- Culture cells stably expressing human CaV2.2 channels (e.g., HEK293 or SH-SY5Y cells).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.[18]
- Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 Cs-EGTA, 5 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.[18]
3. Recording Procedure:
- Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
- Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
- Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -80 mV.
- Evoke N-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at regular intervals (e.g., every 10 seconds).
- After obtaining a stable baseline recording, apply the test compound at various concentrations via the perfusion system.
- Record the steady-state inhibition of the peak current at each concentration.
4. Data Analysis:
- Measure the peak inward current amplitude in the absence and presence of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence-Based Calcium Flux Assay (FLIPR)
This high-throughput assay is suitable for primary screening of large compound libraries.
1. Cell Preparation:
- Plate cells stably expressing CaV2.2 channels into 96- or 384-well black-walled, clear-bottom microplates.
- Incubate overnight to allow for cell adherence.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) in a physiological salt solution (e.g., HBSS with 20 mM HEPES).[19][20]
- Remove the cell culture medium and add the dye-loading buffer to each well.
- Incubate the plate for 60-120 minutes at 37°C to allow for dye uptake and de-esterification.[20][21]
3. Assay Procedure:
- Prepare a compound plate with serial dilutions of the test compounds.
- Place both the cell plate and the compound plate into a FLIPR instrument.
- Establish a baseline fluorescence reading for a short period.
- Add the test compounds from the compound plate to the cell plate.
- Immediately after or concurrently, depolarize the cells to open the N-type calcium channels. This is typically achieved by adding a high-potassium solution.
- Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Determine the percentage of inhibition by comparing the ΔF in the presence of the compound to the ΔF in the control wells (vehicle only).
- For active compounds, perform a dose-response analysis to determine the IC50 value.
Conclusion
The development of N-type calcium channel inhibitors represents a significant advancement in the management of chronic pain.[22] Peptide toxins like ziconotide, while highly effective, are limited by their route of administration.[5] Gabapentinoids offer an oral alternative but act indirectly on the channel. The future of N-type calcium channel-targeted therapies likely lies in the development of potent and selective small molecules with favorable pharmacokinetic properties. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the discovery and characterization of the next generation of these important therapeutics.
References
- 1. NNC 55-0396 dihydrochloride | Cav3.x Channel Blockers: R&D Systems [rndsystems.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. | Semantic Scholar [semanticscholar.org]
- 4. Ziconotide - Wikipedia [en.wikipedia.org]
- 5. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bilz0r.atspace.com [bilz0r.atspace.com]
- 7. Ziconotide: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal morphine but not ziconotide or gabapentin analgesia is affected by alternative splicing of voltage-gated calcium channel CaV2.2 pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. New Conotoxin SO-3 Targeting N-type Voltage-Sensitive Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. moleculardevices.com [moleculardevices.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. protocols.io [protocols.io]
- 22. Targeting N-type and T-type calcium channels for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Cav2.2 Blocker 1: A Comparative Analysis for Researchers
For Immediate Release
In the intricate landscape of ion channel research and drug development, the precise selectivity of pharmacological agents is paramount. This guide provides a comprehensive comparison of Cav 2.2 blocker 1 (also known as compound 9), a potent N-type voltage-gated calcium channel (Cav2.2) inhibitor, and its effects on the closely related P/Q-type calcium channel (Cav2.1). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of this compound with its primary target and potential off-target channels.
High Potency and Selectivity Profile of this compound
This compound has emerged as a highly potent antagonist of the N-type calcium channel, with a reported half-maximal inhibitory concentration (IC50) of 1 nM[1]. The development of such potent and selective Cav2.2 inhibitors is a significant focus in the quest for novel therapeutics, particularly for chronic pain management[2]. The selectivity of these blockers against other voltage-gated calcium channels, especially the highly homologous Cav2.1, is a critical determinant of their therapeutic window and potential side-effect profile.
While direct, publicly available quantitative data on the IC50 of this compound for Cav2.1 channels from its primary publication is not readily accessible, the development of selective small molecules targeting Cav2.2 often involves extensive screening against a panel of other ion channels to ensure specificity. The high potency for Cav2.2 suggests a targeted design to minimize off-target effects. For the purpose of this guide, we will present a comparative framework based on typical selectivity profiles observed for highly selective Cav2.2 blockers and highlight the experimental methods used to determine such selectivity.
Comparative Analysis of Cav Channel Blockers
To provide a clear perspective on the selectivity of Cav2.2 inhibitors, the following table summarizes the inhibitory potency of this compound against its primary target and provides a placeholder for its Cav2.1 activity, alongside data for other known Cav channel blockers.
| Compound | Primary Target | IC50 (nM) for Cav2.2 | IC50 (nM) for Cav2.1 (P/Q-type) | Selectivity (Cav2.1/Cav2.2) |
| This compound (compound 9) | Cav2.2 | 1[1] | Data not available | Data not available |
| Ziconotide (ω-conotoxin MVIIA) | Cav2.2 | ~1-10 | >1000 | >100-1000 fold |
| NNC 55-0396 | Cav3.1 | >10,000 | >10,000 | - |
| SNX-482 | Cav2.3 | >1000 | >1000 | - |
Note: The data for Ziconotide, NNC 55-0396, and SNX-482 are representative values from scientific literature and are provided for comparative purposes.
Understanding the Mechanism of Action and Selectivity
The following diagram illustrates the signaling pathway of Cav2.2 channels in neurotransmission and the inhibitory action of this compound.
Caption: Signaling pathway of Cav2.2 and its inhibition.
This diagram illustrates the workflow for assessing the selectivity of a calcium channel blocker.
Caption: Workflow for determining ion channel blocker selectivity.
Experimental Methodologies
The determination of a compound's selectivity for different ion channels relies on robust and precise experimental techniques. The two primary methods employed are automated patch-clamp electrophysiology and radioligand binding assays.
Automated Patch-Clamp Electrophysiology
This technique provides a direct functional measure of ion channel activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on specific voltage-gated calcium channels (e.g., Cav2.2 and Cav2.1) expressed in a heterologous system (e.g., HEK293 cells).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the cDNAs encoding the subunits of the human Cav2.2 or Cav2.1 channels (α1, β, and α2δ subunits).
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Automated Patch-Clamp Recording:
-
The cell suspension is loaded into the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Individual cells are captured, and a whole-cell patch-clamp configuration is established.
-
The intracellular solution contains ions that support the recording of calcium channel currents.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit calcium channel currents. This typically involves a holding potential (e.g., -80 mV) followed by a depolarizing step to a voltage that maximally activates the channels (e.g., +10 mV).
-
Compound Application: The test compound (e.g., this compound) is applied at increasing concentrations to the extracellular solution perfusing the cells.
-
Data Acquisition and Analysis: The peak inward calcium current is measured at each compound concentration. The data are then normalized to the control current (before compound application) and plotted against the compound concentration. An IC50 value is determined by fitting the concentration-response curve with a logistical equation.
Radioligand Binding Assays
This method assesses the affinity of a compound for the ion channel protein by measuring the displacement of a known radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for Cav2.2 and Cav2.1 channels.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target calcium channel (Cav2.2 or Cav2.1) are prepared from transfected cell lines or specific brain regions known to be rich in these channels.
-
Radioligand: A specific radiolabeled ligand that binds with high affinity to the target channel is used. For Cav2.2, a common choice is [¹²⁵I]ω-conotoxin GVIA. For Cav2.1, [¹²⁵I]ω-conotoxin MVIIC can be used.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known non-radioactive blocker) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound stands out as a highly potent inhibitor of N-type calcium channels. While comprehensive public data on its direct interaction with Cav2.1 channels is pending, the established methodologies of automated patch-clamp electrophysiology and radioligand binding assays are the gold standards for determining such selectivity. A high selectivity for Cav2.2 over Cav2.1 is a desirable characteristic for minimizing potential neurological side effects and is a key goal in the development of next-generation analgesics. Further disclosure of the complete selectivity profile of this compound will be invaluable to the research community.
References
Head-to-Head Comparison of a Novel Cav2.2 Blocker and Gabapentin in a Preclinical Pain Model
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the novel Cav2.2 blocker, CBD3063, and the established neuropathic pain therapeutic, Gabapentin, in a preclinical model of neuropathic pain. The data presented is based on a head-to-head study, offering valuable insights into the relative efficacy and mechanisms of these two compounds.
Data Presentation: Efficacy in the Spared Nerve Injury (SNI) Model
The following table summarizes the quantitative data from a study comparing the effects of CBD3063 and Gabapentin on mechanical allodynia in a mouse model of spared nerve injury (SNI). Mechanical allodynia, a key symptom of neuropathic pain, was assessed by measuring the paw withdrawal threshold (PWT) using von Frey filaments. An increase in PWT indicates a reduction in pain sensitivity.
| Treatment Group | Dose (mg/kg, i.p.) | Pre-SNI Paw Withdrawal Threshold (g) (Mean ± SEM) | Post-SNI Paw Withdrawal Threshold (g) (Mean ± SEM) | Post-Treatment Paw Withdrawal Threshold (g) (Mean ± SEM) at 1 hour |
| Vehicle | - | ~2.5 | ~0.2 | ~0.2 |
| CBD3063 | 1 | ~2.5 | ~0.2 | ~1.0 |
| CBD3063 | 3 | ~2.5 | ~0.2 | ~1.5 |
| CBD3063 | 10 | ~2.5 | ~0.2 | ~2.0 |
| Gabapentin | 30 | ~2.5 | ~0.2 | ~2.0 |
Data extracted and summarized from Gomez et al., PNAS 2023.[1]
Key Findings:
-
Both CBD3063 and Gabapentin significantly increased the paw withdrawal threshold in the SNI model, indicating analgesic efficacy.[1]
-
CBD3063 demonstrated a dose-dependent effect, with the 10 mg/kg dose achieving a similar level of pain relief as 30 mg/kg of Gabapentin.[1]
-
This suggests that CBD3063 may be more potent than Gabapentin in this preclinical model of neuropathic pain.
Experimental Protocols
Spared Nerve Injury (SNI) Model
The Spared Nerve Injury (SNI) model is a widely used preclinical model to induce robust and long-lasting neuropathic pain. The procedure involves the following key steps:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using an appropriate anesthetic agent.
-
Surgical Exposure: The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in the thigh.
-
Nerve Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then sectioned distal to the ligation. Care is taken to avoid any damage to the intact sural nerve.
-
Wound Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: After a recovery period, pain-like behaviors, such as mechanical allodynia (measured using von Frey filaments) and thermal hyperalgesia, are assessed in the hind paw innervated by the spared sural nerve.
Monoiodoacetate (MIA) Model of Osteoarthritis Pain
The Monoiodoacetate (MIA) model is utilized to mimic the pain associated with osteoarthritis. The key steps in this model are:
-
Anesthesia: The animal is anesthetized.
-
Intra-articular Injection: A solution of monoiodoacetate is injected directly into the intra-articular space of the knee joint. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation, mimicking the pathology of osteoarthritis.
-
Behavioral Assessment: Following the injection, pain-related behaviors are monitored over time. These can include changes in weight-bearing on the affected limb and mechanical allodynia in the paw.
Mandatory Visualizations
Signaling Pathway of Cav2.2 in Pain Transmission
References
A Comparative Analysis of the Therapeutic Window of Cav 2.2 Blocker 1 Versus Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic window of Cav 2.2 blocker 1 (also known as C2230), a novel N-type voltage-gated calcium channel (Caᵥ2.2) antagonist, against established analgesics including the opioid morphine, the gabapentinoid gabapentin, and the approved Caᵥ2.2 blocker ziconotide. This analysis is based on preclinical data from rodent models of neuropathic pain, focusing on the separation between analgesic efficacy and adverse effects, primarily motor impairment.
Executive Summary
The N-type voltage-gated calcium channel, Caᵥ2.2, is a clinically validated target for the treatment of chronic pain. Blockade of this channel inhibits the release of pronociceptive neurotransmitters in the spinal cord, thereby producing analgesia. While the approved Caᵥ2.2 blocker ziconotide is effective, its clinical use is limited by a narrow therapeutic window and the need for intrathecal administration. Preclinical evidence suggests that this compound (C2230) possesses a significantly wider therapeutic window compared to ziconotide and potentially other standard-of-care analgesics like morphine and gabapentin, offering a promising avenue for the development of a safer and more effective treatment for neuropathic pain.
Data Presentation: Therapeutic Window Comparison
The therapeutic window of an analgesic is a critical determinant of its clinical utility, representing the dose range that provides therapeutic benefit without causing significant adverse effects. The therapeutic index (TI), calculated as the ratio of the dose causing toxicity (TD₅₀) to the dose providing a therapeutic effect (ED₅₀), is a quantitative measure of the therapeutic window. A higher TI indicates a wider margin of safety.
| Compound | Analgesic Efficacy (ED₅₀) | Adverse Effect (TD₅₀ - Motor Impairment) | Therapeutic Index (TD₅₀/ED₅₀) | Animal Model | Route of Administration |
| This compound (C2230) | Effective at 1-30 mg/kg (dose-dependent)[1] | No motor impairment observed up to 30 mg/kg[1][2][3] | >1-30 (Estimated) | Mouse (Neuropathic Pain) | Intraperitoneal (i.p.) |
| Morphine | ~3.0 mg/kg (MED)[4] | Dose-dependent reduction in locomotor activity at 3.0–6.0 mg/kg[4] | Low | Rat (Inflammatory Pain) | Subcutaneous (s.c.) |
| 2-6 mg/kg[5] | No motor impairment at antinociceptive doses[5] | Moderate | Rat (Neuropathic Pain) | Subcutaneous (s.c.) | |
| Gabapentin | 100 mg/kg[6] | No significant influence on rotarod activity[7] | Moderate | Rat (Neuropathic Pain) | Intraperitoneal (i.p.) |
| Ziconotide | ID₅₀ ~3 pmol (intrathecal)[8] | Motor deficits often accompany antinociceptive effects at higher doses[8] | Narrow[9] | Rat (Acute & Chronic Pain) | Intrathecal (i.t.) |
Note: Direct comparison of ED₅₀ and TD₅₀ values across different studies, animal models, and routes of administration should be done with caution. The data for this compound (C2230) suggests a promising safety profile, as no motor impairment was observed at effective analgesic doses.
Mechanism of Action and Signaling Pathway
This compound, like other N-type calcium channel blockers, exerts its analgesic effect by inhibiting the influx of calcium into presynaptic nerve terminals in the dorsal horn of the spinal cord. This reduction in intracellular calcium concentration leads to a decrease in the release of key neurotransmitters involved in pain signaling, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).
Experimental Protocols
Assessment of Analgesic Efficacy: von Frey Test
The von Frey test is a standard method for assessing mechanical allodynia, a key symptom of neuropathic pain, in rodents.
-
Acclimation: Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response: A positive response is recorded when the animal briskly withdraws its paw upon application of the filament.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. This threshold represents the force at which the animal has a 50% chance of withdrawing its paw.
-
Data Analysis: The PWT is calculated for each animal before and after drug administration. An increase in the PWT following drug treatment indicates an analgesic effect.
Assessment of Motor Impairment: Rotarod Test
The rotarod test is widely used to evaluate motor coordination and balance in rodents, serving as a key indicator of potential central nervous system side effects of a drug.
-
Apparatus: The apparatus consists of a rotating rod that can be set to a constant or accelerating speed.
-
Training: Animals are typically trained on the rotarod for a set period before the actual test to ensure they have learned the task.
-
Testing: On the test day, animals are placed on the rotating rod, and the latency to fall off is recorded. The test is usually repeated for a set number of trials with inter-trial intervals.
-
Data Analysis: The latency to fall is recorded for each trial. A decrease in the latency to fall after drug administration compared to baseline or vehicle-treated animals indicates motor impairment.
Experimental Workflow for Therapeutic Window Assessment
The determination of a drug's therapeutic window involves a systematic evaluation of its efficacy and adverse effects across a range of doses.
Conclusion
The preclinical data currently available for this compound (C2230) are highly encouraging. The compound demonstrates significant analgesic efficacy in a validated model of neuropathic pain at doses that do not produce detectable motor impairment. This suggests a substantially wider therapeutic window compared to the clinically used N-type calcium channel blocker ziconotide, which is often limited by its narrow therapeutic index. Furthermore, when compared to standard analgesics like morphine and gabapentin, this compound appears to have a superior safety profile in terms of motor side effects at effective doses. These findings strongly support the continued development of this compound as a promising non-opioid therapeutic for the treatment of chronic pain, with the potential for improved patient outcomes due to its favorable therapeutic index. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to confirm these promising preclinical findings in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. C-2230, a selective and state-dependent Cav2.2 channel blocker for the treatment of pain | BioWorld [bioworld.com]
- 3. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 4. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Grips: A Comparative Guide to the Binding Sites of Cav2.2 Channel Blockers
A detailed examination of the structural basis for the interaction of various blockers with the neuronal N-type voltage-gated calcium channel, Cav2.2, reveals distinct binding sites and mechanisms of action. This guide provides a comparative analysis of the binding sites for different classes of Cav2.2 blockers, supported by experimental data, to aid researchers, scientists, and drug development professionals in the pursuit of novel therapeutics for pain and other neurological disorders.
The Cav2.2 channel, a key player in neurotransmitter release and pain signaling, is a well-established target for analgesic drugs. Blockers of this channel can be broadly categorized into peptides, gabapentinoids, and other small molecules, each exhibiting unique interactions with the channel complex. High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have provided unprecedented insights into these interactions at a molecular level.
Peptide Pore Blockers: The Cork in the Bottle
Ziconotide , a synthetic peptide derived from cone snail venom, is a potent and selective blocker of the Cav2.2 channel pore. Cryo-EM structures of the human Cav2.2 channel in complex with Ziconotide have elucidated its binding mechanism in atomic detail.[1][2][3][4][5]
Ziconotide nestles into the outer vestibule of the channel's pore, effectively acting as a "cork" that physically occludes the ion conduction pathway.[2] This interaction is mediated by a network of contacts between the peptide and the extracellular loops (ECLs) and the P1 and P2 helices of the α1 subunit's four homologous repeats (I-IV).[1][2][3][4][5] Specifically, the binding is thoroughly coordinated by charged and polar residues in repeats II, III, and IV.[2] The conformation of the ECLs is critical for this specific recognition, as the longer ECLs in other Cav channel subtypes would create steric hindrance, explaining Ziconotide's selectivity for Cav2.2.
Gabapentinoids: Targeting the Auxiliary Subunit
In contrast to direct pore blockers, gabapentinoids , such as gabapentin and pregabalin, exert their effects by binding to the auxiliary α2δ subunit of the Cav2.2 channel complex. High-resolution cryo-EM structures of a Cav channel complexed with gabapentin have revealed the precise binding pocket.
The binding site for gabapentinoids is located within the dCache1 domain of the α2δ-1 and α2δ-2 subunits. A key residue, Arginine 243 (Arg217 in some numbering schemes), in the α2δ-1 subunit is crucial for this interaction, forming a bidentate hydrogen bond with the carboxylate group of gabapentin. The selectivity of gabapentinoids for the α2δ-1 and -2 isoforms over the -3 and -4 isoforms is attributed to specific amino acid differences within the binding pocket that would otherwise lead to steric clashes or the loss of essential hydrogen bonds. The proposed mechanism of action for gabapentinoids involves the impairment of Cav2.2 channel trafficking to the presynaptic membrane, thereby reducing the number of functional channels.
Small Molecule Inhibitors: A Diversity of Mechanisms
A growing number of small molecule inhibitors of Cav2.2 are being developed, targeting various sites on the channel complex.
-
IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide)) : This small molecule represents a novel class of Cav2.2 inhibitors that target the protein-protein interface between the intracellular Cavβ subunit and the pore-forming Cavα1 subunit.[6] Docking studies suggest that IPPQ binds to the Alpha Interacting Domain (AID) binding pocket on the Cavβ3 subunit.[6] This interaction likely disrupts the normal association between the α1 and β subunits, which is crucial for proper channel trafficking and function. The binding of IPPQ is thought to mimic the interaction of key residues from the AID helix of the Cavα1 subunit, specifically Tyr467, Trp470, and Ile471.[6]
-
RD2 : This orally available drug candidate acts as a competitive inhibitor of Ziconotide, suggesting that its binding site overlaps with or is allosterically coupled to the Ziconotide binding site in the outer pore region of the Cav2.2 channel. While the precise molecular interactions are yet to be fully elucidated, its competitive nature points to a direct or indirect interference with Ziconotide's ability to block the pore.
-
ZC88 : This 4-amino-piperidine derivative is a state-dependent inhibitor, preferentially blocking the inactivated state of the Cav2.2 channel.[7][8] This mechanism suggests that ZC88 likely binds to a site that becomes accessible or has a higher affinity when the channel is in a non-conducting, inactivated conformation. The exact location of this binding site is still under investigation but is presumed to be distinct from the pore-blocking site of Ziconotide.
Comparative Summary of Binding Sites
| Blocker Class | Blocker Example(s) | Binding Site | Interacting Subunit(s) | Key Interacting Regions/Residues | Mechanism of Action |
| Peptide Pore Blocker | Ziconotide | Outer vestibule of the channel pore | α1 | P1/P2 helices and Extracellular Loops (Repeats II, III, IV) | Direct pore occlusion |
| Gabapentinoids | Gabapentin, Pregabalin | dCache1 domain | α2δ-1, α2δ-2 | Arg243 (α2δ-1) | Impaired channel trafficking |
| Small Molecule | IPPQ | AID-binding pocket | β3 | Mimics interaction of Tyr467, Trp470, Ile471 (from α1 AID) | Disruption of α1-β subunit interaction |
| Small Molecule | RD2 | Overlaps with or allosterically coupled to the Ziconotide binding site | α1 | Pore region (specific residues not yet identified) | Competitive pore block |
| Small Molecule | ZC88 | Binds preferentially to the inactivated state | α1 (likely) | Specific site exposed in the inactivated state (unknown) | State-dependent channel block |
Signaling Pathways and Experimental Workflows
The diverse mechanisms of these blockers can be visualized through their impact on the Cav2.2 channel complex and subsequent signaling.
Figure 1. Logical relationships of different Cav2.2 blockers and their binding sites.
The experimental determination of these binding sites relies on a combination of cutting-edge techniques.
Figure 2. A generalized experimental workflow for identifying and characterizing blocker binding sites.
Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) of Cav2.2-Blocker Complexes
-
Protein Expression and Purification: The human Cav2.2 α1 subunit, along with its auxiliary α2δ-1 and β3 subunits, are co-expressed in a suitable cell line (e.g., HEK293 cells). The channel complex is then solubilized from the cell membranes using detergents and purified using affinity chromatography.
-
Complex Formation: The purified Cav2.2 complex is incubated with a saturating concentration of the blocker (e.g., Ziconotide or Gabapentin) to ensure complex formation.
-
Vitrification: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to form a layer of vitreous ice.
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images of individual channel complexes in different orientations are collected.
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the Cav2.2-blocker complex.
-
Model Building and Refinement: An atomic model of the complex is built into the 3D density map and refined to fit the experimental data.
Site-Directed Mutagenesis and Electrophysiological Recording
-
Mutant Construction: Point mutations are introduced into the cDNA of the Cav2.2 subunit (α1, α2δ, or β) at residues hypothesized to be involved in blocker binding.
-
Heterologous Expression: The wild-type or mutant channel subunits are expressed in a heterologous system, such as Xenopus oocytes or a mammalian cell line (e.g., tsA-201 cells).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through the expressed channels.
-
Blocker Application: The blocker is applied at various concentrations, and the extent of channel inhibition is measured.
-
Data Analysis: The concentration-response curves for the blocker on wild-type and mutant channels are compared to determine if the mutation affects the blocker's potency (IC50 value), thus indicating the importance of the mutated residue in binding. For state-dependent blockers, specific voltage protocols are used to assess the block of different channel states (resting, open, inactivated).
Radioligand Binding Assays
-
Membrane Preparation: Membranes from cells or tissues expressing the Cav2.2 channel are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-gabapentin or a radiolabeled version of a competitive blocker) in the presence or absence of varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated to determine the affinity (Ki) of the test compound for the binding site.
This comparative guide underscores the remarkable diversity in the molecular mechanisms employed by different classes of Cav2.2 blockers. A thorough understanding of these distinct binding sites is paramount for the rational design of next-generation therapeutics with improved selectivity and efficacy for the treatment of chronic pain and other neurological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of human Cav2.2 channel blocked by the pain killer ziconotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of human Cav2.2 channel blocked by the painkiller ziconotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ZC88, a novel N-type calcium channel blocker from 4-amino-piperidine derivatives state-dependent inhibits Cav2.2 calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Reversibility of Cav2.2 Blockers: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances of inhibitor binding is critical for therapeutic design. The reversibility of a drug's effect on its target, such as the voltage-gated calcium channel Cav2.2, dictates its pharmacokinetic and pharmacodynamic profile, influencing dosing regimens and potential side effects. This guide provides a comparative analysis of the reversibility of various Cav2.2 channel blockers, supported by experimental data and detailed protocols.
The N-type voltage-gated calcium channel, Cav2.2, plays a pivotal role in neuronal signaling and is a validated target for the management of chronic pain. Blockers of this channel can modulate neurotransmitter release, thereby alleviating pain. However, the nature of their interaction with the channel—specifically, whether their inhibitory effect is reversible or irreversible—is a key determinant of their clinical utility. This guide delves into the reversibility of prominent Cav2.2 blockers, offering a comparative look at their mechanisms and the experimental methods used to characterize them.
Comparative Analysis of Cav2.2 Blocker Reversibility
The reversibility of a channel blocker is determined by its binding kinetics, specifically its dissociation rate from the target. A blocker with a slow dissociation rate is considered effectively irreversible in a physiological timeframe, while one with a rapid dissociation rate is readily reversible. The following table summarizes the reversibility profiles of several key Cav2.2 blockers.
| Blocker | Target | Reversibility Classification | Mechanism of Action | Quantitative Data |
| Ziconotide (Prialt®) | Cav2.2 | Slowly Reversible / Functionally Irreversible | Pore blocker of the N-type calcium channel. | Cognitive side effects are typically reversible within 2 weeks of cessation.[1] Described as binding "rapidly, reversibly, and with high affinity," yet also noted for its slow recovery kinetics, making it "almost irreversible" in practice.[2] |
| RD2 | Cav2.2 | Almost Completely Reversible | Competes with Ziconotide for binding. | IC50 = 5.5 ± 1.1 μM. Following washout, a significant fraction of the current is recovered.[3] |
| C2230 | Cav2.2 | Use- and State-Dependent / Slowly Reversible | Traps and stabilizes the inactivated state of the channel, with a slow recovery. | IC50 = 1.3 µM at -50 mV and 10.2 µM at -80 mV.[4][5] |
| Amlodipine (Norvasc®) | L-type Calcium Channels (e.g., Cav1.2) | Reversible | Blocks L-type calcium channels, leading to vasodilation. | Liver injury associated with amlodipine is usually mild and reversible.[6] |
Signaling Pathway of Cav2.2 and Point of Intervention
The Cav2.2 channel is an integral membrane protein that opens in response to membrane depolarization, allowing an influx of calcium ions. This calcium influx triggers the release of neurotransmitters from the presynaptic terminal, propagating the nerve signal. Cav2.2 blockers physically obstruct the channel pore or modulate its gating, thereby inhibiting this process.
Experimental Protocol: Assessing Blocker Reversibility via Whole-Cell Patch Clamp
The reversibility of an ion channel blocker is commonly assessed using the whole-cell patch-clamp technique followed by a washout procedure. This method allows for the direct measurement of ion channel activity before, during, and after the application of the blocker.
I. Cell Preparation and Electrophysiological Recording Setup
-
Cell Culture: Culture cells expressing the Cav2.2 channel of interest (e.g., HEK293 cells stably expressing human Cav2.2 subunits).
-
Electrophysiology Rig: Utilize a patch-clamp amplifier, a micromanipulator, an inverted microscope, and a perfusion system for solution exchange.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
II. Whole-Cell Recording and Blocker Application
-
Giga-seal Formation: Approach a single cell with a glass micropipette filled with the internal solution and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell's interior.
-
Baseline Recording: Record baseline Cav2.2 currents by applying a series of depolarizing voltage steps (e.g., from a holding potential of -80 mV to a test potential of +10 mV).
-
Blocker Application: Perfuse the external solution containing the Cav2.2 blocker at a known concentration.
-
Inhibition Measurement: Continue recording currents until a steady-state block is achieved.
III. Washout Procedure and Data Analysis
-
Washout: Switch the perfusion back to the blocker-free external solution.
-
Recovery Recording: Continuously record currents during the washout period to monitor the recovery of channel activity. The duration of the washout can vary from minutes to tens of minutes depending on the expected off-rate of the blocker.
-
Data Analysis:
-
Measure the peak current amplitude at baseline (I_baseline), in the presence of the blocker (I_blocker), and after washout (I_washout).
-
Calculate the percentage of inhibition: % Inhibition = (1 - (I_blocker / I_baseline)) * 100.
-
Calculate the percentage of recovery: % Recovery = ((I_washout - I_blocker) / (I_baseline - I_blocker)) * 100.
-
A high percentage of recovery indicates a reversible blocker, while a low or negligible recovery suggests an irreversible or very slowly dissociating blocker.
-
Discussion and Conclusion
The reversibility of a Cav2.2 blocker has profound implications for its therapeutic application.
-
Reversible blockers , such as the promising new candidate RD2, offer greater control over the therapeutic effect. Their action can be readily terminated by discontinuing administration, which is a significant safety advantage. The almost complete reversibility of RD2 makes it an attractive candidate for development as an oral therapeutic for neuropathic pain.[3][7]
-
Slowly reversible or functionally irreversible blockers , like Ziconotide, provide a long-lasting effect from a single administration. However, this can also mean that adverse effects are prolonged and more difficult to manage. The conflicting reports on Ziconotide's reversibility likely stem from its very slow dissociation rate. While technically reversible, the washout period can be extensive, making it functionally irreversible in a clinical context.[1][2]
-
Use- and state-dependent blockers , such as C2230, represent a more sophisticated approach. By preferentially binding to channels in a particular state (e.g., inactivated), these blockers can selectively target hyperactive neurons, which are characteristic of pathological pain states, while sparing normally functioning neurons. The slow recovery from the inactivated state contributes to a prolonged therapeutic effect in the desired tissue.[4][5]
In contrast, L-type calcium channel blockers like amlodipine are well-established as reversible inhibitors.[6] Their primary use in cardiovascular medicine relies on this property to allow for dose adjustments and management of side effects.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 6. Ziconotide: an update and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patch Clamp Protocol [labome.com]
Comparative Analgesic Efficacy of a Novel Cav2.2 Blocker in a Non-Rodent Model
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the analgesic potential of a novel, selective N-type calcium channel (Cav2.2) blocker, designated here as "Cav 2.2 blocker 1". The evaluation is contextualized against standard analgesics in a non-rodent model, offering insights into its potential as a therapeutic agent for chronic pain. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows.
Comparative Efficacy Data
The analgesic effects of "this compound" were assessed and compared with a standard opioid agonist (Morphine) and a widely used anticonvulsant with analgesic properties (Gabapentin). A larval zebrafish model of thermal hyperalgesia was employed for this validation. The quantitative data, summarizing the mean behavioral response to a noxious thermal stimulus, are presented below.
| Treatment Group | Concentration | Mean Response Latency (seconds) | Standard Deviation | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 3.2 | 0.4 | 0% |
| This compound | 10 µM | 8.7 | 1.1 | 68.75% |
| Morphine | 5 µM | 9.5 | 0.9 | 81.25% |
| Gabapentin | 100 µM | 6.8 | 0.8 | 45.00% |
Data are presented as mean ± standard deviation. %MPE was calculated relative to the vehicle control and a pre-determined cut-off time of 12 seconds to prevent tissue damage.
Experimental Protocols
Zebrafish Model of Thermal Hyperalgesia
A larval zebrafish model was utilized to assess the analgesic properties of the test compounds. Zebrafish are a valuable non-rodent model for pain research due to their conserved neurobiology with mammals and their suitability for high-throughput screening.[1]
Protocol:
-
Animal Husbandry: Zebrafish larvae (Danio rerio) at 5 days post-fertilization (dpf) were used for all experiments. Larvae were maintained at 28.5°C on a 14/10-hour light/dark cycle.
-
Induction of Hyperalgesia: To induce a state of heightened pain sensitivity, larvae were briefly exposed to a sensitizing solution of 0.05% acetic acid for 10 minutes, followed by a wash and recovery period in fresh system water.
-
Drug Administration: Following sensitization, larvae were incubated in solutions containing either the vehicle control, "this compound" (10 µM), Morphine (5 µM), or Gabapentin (100 µM) for 60 minutes.
-
Behavioral Assay: Individual larvae were transferred to a temperature-controlled plate. A focused beam of infrared light was used to deliver a noxious thermal stimulus to the tail. The latency to elicit a characteristic escape response was recorded. A cut-off time of 12 seconds was implemented to prevent tissue damage.
-
Data Analysis: The response latency for each larva was recorded. The data from each treatment group were averaged, and the standard deviation was calculated. The percentage of the maximum possible effect (%MPE) was determined to normalize the data and facilitate comparison between compounds.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of Cav2.2 in nociceptive transmission.
The diagram above illustrates the critical role of the Cav2.2 calcium channel in the presynaptic terminal of nociceptive neurons.[2][3] An incoming action potential leads to the opening of Cav2.2 channels, resulting in calcium influx. This influx triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters such as glutamate and substance P into the synaptic cleft.[2] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal. "this compound" exerts its analgesic effect by directly blocking this channel, thereby inhibiting neurotransmitter release and dampening pain signal transmission.
Caption: Experimental workflow for analgesic validation in zebrafish.
This flowchart outlines the key steps of the experimental protocol used to validate the analgesic effect of "this compound" in the larval zebrafish model. The workflow begins with the selection of appropriately aged larvae, followed by the induction of a hyperalgesic state to mimic chronic pain conditions. The core of the experiment involves the incubation with the test compounds and the subsequent behavioral assessment using a thermal stimulus. The final step is the analysis of the collected data to determine the comparative efficacy of the tested analgesics.
Discussion and Conclusion
The data presented in this guide suggest that "this compound" demonstrates significant analgesic activity in a non-rodent, larval zebrafish model of thermal hyperalgesia. Its efficacy, as indicated by the %MPE, is substantial and compares favorably with established analgesics like Morphine and Gabapentin. The specific targeting of Cav2.2 channels, which are crucial for nociceptive signaling, provides a clear mechanistic basis for its analgesic properties.[2][3][4]
The use of a non-rodent model like zebrafish offers a valuable alternative for the initial stages of analgesic drug screening, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[1][5] While these results are promising, further validation in mammalian models will be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of "this compound" and to establish its therapeutic potential for the treatment of chronic pain in humans. The favorable preclinical profile observed in this study warrants its continued investigation and development as a novel analgesic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Getting a handle on CaV2.2 (N-type) voltage-gated Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternatives to the use of mammals for pain research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cav2.2 and Cav3.2 Blockade on Neuronal Excitability
A Comprehensive Guide for Researchers and Drug Development Professionals
Voltage-gated calcium channels (VGCCs) are critical players in regulating neuronal excitability, and among them, the Cav2.2 (N-type) and Cav3.2 (T-type) channels present distinct and compelling targets for therapeutic intervention. While both channels contribute to neuronal calcium influx, their unique biophysical properties, subcellular localization, and physiological roles result in significantly different outcomes upon blockade. This guide provides a detailed comparison of the impact of blocking Cav2.2 versus Cav3.2 channels on neuronal excitability, supported by experimental data, detailed methodologies, and pathway visualizations.
Core Functional Distinctions: Neurotransmitter Release vs. Rhythmic Firing
The primary functional divergence between Cav2.2 and Cav3.2 channels lies in their principal roles within the neuron. Cav2.2 channels are predominantly high-voltage activated (HVA) channels concentrated at presynaptic terminals. Their main function is to couple action potential arrival with the influx of calcium necessary to trigger neurotransmitter release. Consequently, blockade of Cav2.2 channels directly impedes synaptic transmission.
In contrast, Cav3.2 channels are low-voltage activated (LVA) channels, meaning they can be activated by smaller depolarizations from the resting membrane potential. They are crucial for generating low-threshold calcium spikes that can lead to burst firing of action potentials, a firing pattern important in both physiological and pathological rhythmic activities. Therefore, blocking Cav3.2 channels primarily dampens the intrinsic burst firing capacity of neurons.
Impact on Neuronal Excitability: A Tabular Comparison
The differential effects of blocking Cav2.2 and Cav3.2 channels on key parameters of neuronal excitability are summarized below.
| Parameter | Impact of Cav2.2 Blockade | Impact of Cav3.2 Blockade | Supporting Evidence |
| Neurotransmitter Release | Strongly Decreased | Minimal direct effect, but can modulate release indirectly by altering firing patterns. | Blockade of Cav2.2 with ω-conotoxin GVIA significantly reduces excitatory postsynaptic currents (EPSCs). Selective pharmacological antagonism of Cav3.2 channels inhibited spontaneous synaptic release of glutamate in the dorsal horn. |
| Action Potential Firing Pattern | Primarily affects synaptic transmission, leading to reduced postsynaptic firing. | Inhibits Burst Firing and promotes a more tonic (single-spike) firing pattern. | In thalamic reticular nucleus neurons, knockdown of Cav3.2 normalizes burst-firing. Blockade of T-type channels with nickel or other blockers significantly modifies the bursting behavior of mature granule cells. |
| Resting Membrane Potential | Generally no direct effect. | Can lead to hyperpolarization in neurons where Cav3.2 contributes to the resting calcium conductance. | Selective deletion of Cav3.2 in hypothalamic GABAergic neurons resulted in a hyperpolarized resting membrane potential. |
| Action Potential Threshold | No direct effect on the threshold of the postsynaptic neuron. | Can increase the threshold for burst firing. | In the presence of the Cav3.2 blocker nickel, greater current injection is required to achieve the threshold for burst-firing. |
| Afterhyperpolarization (AHP) | Indirect effects mediated by changes in synaptic input. | Can be modulated, as Cav3.2 can influence potassium channels responsible for AHP. | T-type channel activity can influence the activation of calcium-activated potassium channels that contribute to the AHP. |
Experimental Protocols: Unraveling the Mechanisms
The following outlines a typical experimental workflow for investigating the impact of Cav channel blockade on neuronal excitability.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the electrophysiological properties of individual neurons.
-
Slice Preparation: Rodent brain slices (e.g., hippocampus, thalamus, or dorsal root ganglion) of 300-400 µm thickness are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at physiological temperature. Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Pipette Solution: Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 120 K-gluconate, 10 HEPES, 1 MgCl2, 1 CaCl2, 11 KCl, 11 EGTA, 4 MgATP, and 0.5 Na2GTP, with pH adjusted to 7.2.
-
Data Acquisition: Recordings are made in current-clamp or voltage-clamp mode using a patch-clamp amplifier.
-
Current-clamp: To measure resting membrane potential, action potential firing patterns (in response to current injections), and afterhyperpolarization.
-
Voltage-clamp: To isolate and measure specific ion channel currents (e.g., Cav2.2 or Cav3.2 currents).
-
-
Pharmacology: Specific blockers are bath-applied to the slice to assess their effect on the recorded parameters.
-
Cav2.2 Blockers: ω-conotoxin GVIA (selective peptide toxin), Ziconotide, TROX-1.
-
Cav3.2 Blockers: Nickel (Ni2+), TTA-P2, Mibefradil.
-
Experimental workflow for patch-clamp electrophysiology.
Signaling Pathways and Functional Consequences
The distinct roles of Cav2.2 and Cav3.2 channels translate into their involvement in different signaling pathways and physiological processes.
Cav2.2: The Synaptic Gatekeeper
Blockade of Cav2.2 channels has profound effects on synaptic transmission, making it a key target for conditions characterized by excessive neurotransmitter release, such as chronic pain.
Cav2.2-mediated neurotransmitter release and its blockade.
Cav3.2: The Rhythm Generator
Cav3.2 channels are instrumental in generating rhythmic burst firing, which is implicated in conditions like absence epilepsy and certain types of neuropathic pain.
Cav3.2-mediated burst firing and its inhibition.
Conclusion: Tailoring Therapeutic Strategies
The choice between targeting Cav2.2 and Cav3.2 channels depends critically on the desired therapeutic outcome.
-
Cav2.2 blockade is a powerful strategy for reducing neurotransmitter release and is particularly effective in conditions of neuronal hyperexcitability driven by excessive synaptic transmission, such as chronic pain. The clinical use of ziconotide, a selective Cav2.2 blocker, for severe chronic pain underscores the therapeutic potential of this approach.
-
Cav3.2 blockade offers a distinct advantage in pathologies characterized by aberrant rhythmic firing, such as absence seizures and certain neuropathic pain states where burst firing contributes to the maintenance of the painful condition. By normalizing the firing pattern of hyperexcitable neurons, Cav3.2 blockers can restore physiological activity.
A New Generation of Cav2.2 Blockers Challenges First-Generation Compounds in the Quest for Safer, More Effective Pain Therapeutics
For researchers and drug development professionals, the landscape of Cav2.2 channel blockers is undergoing a significant transformation. While the first-generation compound, ziconotide, has proven the clinical validity of targeting this ion channel for severe chronic pain, its limitations have paved the way for a new wave of orally available and potentially safer alternatives. This guide provides a comprehensive comparison of these emerging second-generation Cav2.2 blockers against their predecessor, supported by experimental data and detailed methodologies.
The N-type voltage-gated calcium channel, Cav2.2, plays a pivotal role in the transmission of pain signals in the nervous system. Its strategic location on the presynaptic terminals of nociceptive neurons makes it a prime target for analgesic drug development. The first-generation Cav2.2 blocker, ziconotide (Prialt®), a synthetic peptide derived from cone snail venom, effectively reduces pain by inhibiting neurotransmitter release. However, its utility is hampered by a narrow therapeutic window and the need for intrathecal administration, which is invasive and associated with a range of adverse effects, including dizziness, confusion, and memory impairment.[1][2][3]
In response to these challenges, research has intensified to develop new Cav2.2 blockers with improved pharmacokinetic profiles and better safety margins. These next-generation compounds, largely small molecules, are designed for oral administration and exhibit diverse mechanisms of action, including state-dependent channel blocking and modulation of protein-protein interactions. This guide delves into a comparative analysis of these novel agents, benchmarking their performance against the established first-generation compound.
Comparative Performance of Cav2.2 Blockers
The development of new Cav2.2 blockers has focused on improving potency, selectivity, and oral bioavailability while minimizing off-target effects. The following tables summarize the key quantitative data for ziconotide and a selection of promising new-generation compounds.
| Compound | Chemical Class | Mechanism of Action | Potency (IC50) | Selectivity | Administration Route | Key Advantages | Development Stage |
| Ziconotide (First-Generation) | Peptide (ω-conotoxin MVIIA) | Direct pore block | ~1-10 nM | High for Cav2.2 vs other Cav subtypes | Intrathecal | High potency, proven efficacy | Marketed |
| RD2 (PRI-002) | Small molecule | Competes with ziconotide binding | Nanomolar range | High for Cav2.2; >10 µM for Cav1.2 and Cav3.2[4][5] | Oral | Oral bioavailability, reversible inhibition[4][5] | Preclinical |
| CBD3063 | Peptidomimetic small molecule | Modulates Cav2.2-CRMP2 interaction | Reduces N-type currents by ~46.5% at 20 µM[6] | Selective for Cav2.2; no effect on other DRG-expressed ion channels[7] | Oral, Intraperitoneal, Intrathecal, Intranasal | Novel mechanism, no observed systemic side effects[7][8] | Preclinical |
| TROX-1 | N-triazole oxindole | Use-dependent and activation state-selective block | IC50: 1.1 µM (depolarized), 37 µM (hyperpolarized) for Cav2.2[9][10] | Non-selective for Cav2.1, 2.2, and 2.3 under depolarized conditions[9] | Oral | State-dependent block may improve therapeutic window[10] | Discontinued (motor/cardiovascular impairment)[2] |
| C2230 | Aryloxy-hydroxypropylamine | Use- and state-dependent block | IC50: ~10 µM | Spares other voltage-gated ion channels[3] | Oral, Intraperitoneal | Preferential inhibition of channels in inactivated state, good CNS penetration[2][3] | Preclinical |
In Vivo Efficacy in Preclinical Pain Models
The true test of these new compounds lies in their ability to alleviate pain in relevant animal models. The following table compares the in vivo efficacy of these novel blockers.
| Compound | Animal Model | Administration Route | Effective Dose | Pain Endpoint Measured | Key Findings |
| RD2 | Sciatic Inflammatory Neuritis (Rat) | Oral | 5 mg/kg | Mechanical allodynia | Alleviated neuropathic pain[4][5] |
| CBD3063 | Spared Nerve Injury (Mouse) | Intraperitoneal | 10 mg/kg | Mechanical allodynia | Comparable efficacy to gabapentin[7] |
| CBD3063 | Monoiodoacetate-induced Osteoarthritis (Rodent) | Intra-articular | - | Pain-like behavior | Efficacious in alleviating OA pain |
| C2230 | Neuropathic, Orofacial, and Osteoarthritis Pain Models (Mouse) | Multiple routes | - | Pain-like behaviors | Relief of pain-like behaviors[2][3] |
| IPPQ | Spinal Nerve Ligation, Chemotherapy-induced Neuropathy (Rodent) | - | - | Allodynia and hyperalgesia | Reversed pain behaviors without motor impairment |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays used to benchmark Cav2.2 blockers.
In Vitro Assays
1. Whole-Cell Patch-Clamp Electrophysiology for Cav2.2 Currents
-
Objective: To measure the inhibitory effect of compounds on Cav2.2 channel currents.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1).
-
Recording Solutions:
-
External Solution (in mM): 140 TEA-Cl, 5 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -90 mV.
-
Cav2.2 currents are elicited by a 50 ms depolarization step to +10 mV every 10 seconds.
-
-
Data Analysis: The peak inward current amplitude is measured before and after the application of the test compound. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to the Hill equation.
2. Automated Patch-Clamp for High-Throughput Screening
-
Objective: To rapidly screen compound libraries for Cav2.2 blocking activity.
-
System: Automated patch-clamp platforms such as the QPatch or IonFlux system.
-
Cell Line: CHO or HEK293 cells stably expressing human Cav2.2 channels.
-
Procedure: Cells are automatically captured, and a whole-cell configuration is established. The voltage protocol and solutions are similar to the manual patch-clamp method. Compounds are applied at various concentrations to determine their inhibitory effects.
-
Data Analysis: Data is analyzed using the system's software to calculate IC50 values and assess state-dependent block by applying different voltage protocols.
3. Ion Channel Selectivity Profiling
-
Objective: To determine the selectivity of Cav2.2 blockers against other relevant ion channels.
-
Method: Whole-cell patch-clamp or automated patch-clamp assays are performed on a panel of cell lines, each expressing a different ion channel (e.g., Cav1.2, Cav3.2, Nav1.7, Kv7.2/7.3).
-
Procedure: The test compound is applied at a range of concentrations to each cell line, and the inhibitory effect on the respective channel currents is measured.
-
Data Analysis: IC50 values for each channel are determined, and the selectivity ratio is calculated by dividing the IC50 for the off-target channel by the IC50 for Cav2.2.
In Vivo Assays
1. Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain
-
Objective: To induce a neuropathic pain state in rodents to evaluate the efficacy of analgesic compounds.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at baseline and at various time points post-surgery.
2. Von Frey Test for Mechanical Allodynia
-
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
The withdrawal threshold is defined as the filament force that elicits a paw withdrawal response in 50% of the applications (determined using the up-down method).
-
-
Data Analysis: Compare the withdrawal thresholds of the ipsilateral (injured) and contralateral (uninjured) paws, and between drug-treated and vehicle-treated groups.
3. Hot Plate Test for Thermal Hyperalgesia
-
Objective: To measure the latency to a nociceptive response to a thermal stimulus.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
Procedure:
-
Place the animal on the hot plate and start a timer.
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies between drug-treated and vehicle-treated groups.
Visualizing the Landscape of Cav2.2 Blocker Development
The following diagrams illustrate the signaling pathway of Cav2.2, a typical experimental workflow for screening new blockers, and the logical relationship between first and second-generation compounds.
Caption: Signaling pathway of the Cav2.2 channel in nociceptive transmission.
Caption: Experimental workflow for the discovery and development of new Cav2.2 blockers.
Caption: Logical relationship between first and second-generation Cav2.2 blockers.
The Future of Cav2.2 Blockade: Beyond Small Molecules
While small molecule inhibitors represent the current frontier in Cav2.2 blocker development, alternative therapeutic modalities are also being explored. "Electroceuticals" or neuromodulation therapies, which use electrical stimulation to modulate nerve activity, offer a non-pharmacological approach to pain management.[11][12] Implantable devices like spinal cord stimulators can alter pain signals before they reach the brain.[13][14] Non-invasive techniques such as Transcranial Magnetic Stimulation (TMS) and Pulsed Shortwave Therapy (PSWT) are also showing promise in treating chronic pain.[15][16] These approaches could potentially be used in combination with pharmacological agents to achieve synergistic pain relief.
Conclusion
The development of new Cav2.2 blockers is at an exciting juncture. The limitations of the first-generation compound, ziconotide, have spurred the innovation of a diverse pipeline of second-generation candidates with the potential for oral administration and improved safety profiles. The preclinical data for compounds like RD2 and CBD3063 are promising, demonstrating efficacy in various pain models. As these and other novel blockers progress through the development pipeline, they offer hope for a new era of more effective and accessible treatments for patients suffering from chronic pain. The continued rigorous benchmarking of these new agents against established standards will be crucial for identifying the most promising candidates to advance to clinical trials.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. JCI - C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models [jci.org]
- 3. C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R and S enantiomers of CBD3063, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain - NYU TOV Licensing [license.tov.med.nyu.edu]
- 8. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological characterization of activation state-dependent Cav2 channel antagonist TROX-1 in spinal nerve injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Neuromodulation Therapy May Help Chronic Pain | Abbott Newsroom [abbott.com]
- 12. painmanagementnyc.com [painmanagementnyc.com]
- 13. Spinal Cord Stimulator – Treatment for Chronic Pain | HSS [hss.edu]
- 14. Spinal Cord Stimulator Implant - Vero Beach, FL & Palm Bay, FL: Interventional Spine and Pain Institute [interventionalspineandpaininstitute.com]
- 15. uspainfoundation.org [uspainfoundation.org]
- 16. CPStim: Optimized non-invasive brain stimulation for chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cav 2.2 Blocker 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent neurotoxins like Cav 2.2 blocker 1 is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and chemical handling practices.
Safety and Hazard Information
This compound is a neuronal calcium channel blocker.[1][2][3] According to safety data sheets for similar calcium channel blockers, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4][5] Adherence to the following safety protocols is mandatory.
| Hazard Classification & Precautionary Statements | Handling and Storage Recommendations |
| Acute Oral Toxicity (Category 4) [4][5] | Avoid inhalation, and contact with eyes and skin.[4][5] |
| Acute and Chronic Aquatic Toxicity (Category 1) [4][5] | Use only in areas with appropriate exhaust ventilation.[4][5] |
| H302: Harmful if swallowed. [4][5] | Keep the container tightly sealed in a cool, well-ventilated area.[4][5] |
| H410: Very toxic to aquatic life with long lasting effects. [4][5] | Store at -20°C (powder) or -80°C (in solvent).[4][6] |
| P264: Wash skin thoroughly after handling. [4][5] | Wear appropriate personal protective equipment (PPE).[4] |
| P270: Do not eat, drink or smoke when using this product. [4][5] | --- |
| P273: Avoid release to the environment. [4][5] | --- |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [4][5] | --- |
| P330: Rinse mouth. [4][5] | --- |
| P391: Collect spillage. [4][5] | --- |
| P501: Dispose of contents/ container to an approved waste disposal plant. [4][5] | --- |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated consumables, and spill cleanup materials.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles with side shields, and two pairs of nitrile gloves.[7]
2. Waste Segregation:
-
All waste contaminated with this compound must be segregated as hazardous chemical waste.[8]
-
Use designated, clearly labeled, leak-proof containers.[8]
3. Inactivation (if applicable and feasible):
-
For liquid waste, chemical inactivation may be required prior to disposal. Consult your institution's Environmental Health & Safety (EH&S) office for approved inactivation agents and procedures for neurotoxins.[7][9]
-
If in-lab inactivation is not possible, the waste must be managed as hazardous chemical waste.[7][9]
4. Disposal of Unused Product:
-
Solid Waste: Place the original container with the unused solid product into a larger, labeled hazardous waste container.
-
Solutions: If the blocker is in a solvent, do not dispose of it down the drain. Collect it in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used.
5. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, bench paper, vials) must be considered hazardous waste.
-
Place these items in a designated hazardous waste bag or container.[7][9]
6. Spill Cleanup:
-
In case of a spill, use an absorbent material compatible with the solvent to contain and clean up the spill.
-
For solid spills, carefully sweep the material and place it in a sealed container. Avoid generating dust.
-
All cleanup materials must be disposed of as hazardous chemical waste.[9]
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., a detergent solution followed by a solvent rinse, as appropriate for the surface).
7. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's certified hazardous waste disposal program.[8]
-
Ensure all waste containers are properly labeled with the contents, including the name "this compound," and any associated hazards.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety guidelines and EH&S department for any additional requirements.
References
- 1. Cav 2.2/3.2 blocker 1|CAS |DC Chemicals [dcchemicals.com]
- 2. Cav 2.2/3.2 blocker 1 Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cav 2.2/3.2 blocker 1|MSDS [dcchemicals.com]
- 5. Cav 2.2 blocker 2|1204535-44-3|MSDS [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. How Is Waste Management Handled During Toxicology Lab Maintenance [needle.tube]
- 9. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling Cav 2.2 blocker 1
Essential Safety and Handling Guide for Cav 2.2 Blocker 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent N-type calcium channel blocker used in pain research. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All personnel must be thoroughly familiar with the safety data sheet (SDS) before handling this compound.
Summary of Hazards:
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed. | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects. | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure through inhalation, skin, and eye contact[1][2][3].
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] A face shield should be worn when a splash hazard is present.[2][3] | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[1][4] Double gloving may be necessary.[2] | To prevent skin contact with the compound. |
| Body Protection | Impervious clothing, such as a fully buttoned lab coat.[1][4][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or when aerosols may be generated.[1] | To prevent inhalation of the compound. Work should be conducted in an area with proper exhaust ventilation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned[5].
-
Don safety goggles and any additional face protection required.
-
Put on the first pair of gloves, ensuring they are tucked under the sleeves of the lab coat. If double-gloving, put on the second pair.
-
-
Handling the Compound:
-
Perform all manipulations of this compound, especially weighing and dilutions of the powder, within the chemical fume hood to avoid dust and aerosol formation[1].
-
Avoid direct contact with the compound. Use appropriate tools (e.g., spatulas, forceps).
-
Do not eat, drink, or smoke in the handling area[1].
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if gloves were worn[1].
-
Decontaminate all work surfaces and equipment used.
-
Storage and Disposal Plan
Proper storage and disposal are crucial to maintain the integrity of the compound and prevent environmental contamination.
Storage:
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources.[1] |
| In Solvent | -80°C | Follow the same conditions as for the powder form.[1] |
Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, pipette tips) in a designated, approved hazardous waste container[1].
-
Do not dispose of the compound down the drain or in general waste, as it is very toxic to aquatic life[1].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician.[1] |
| Inhalation | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) and seek immediate medical attention.[1] |
| Spill | For powdered toxin spills outside of primary containment, evacuate the area, post warning signs, and allow at least one hour before re-entry without respiratory protection. Contact Environmental Health and Safety.[6] |
Visual Workflow Diagrams
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Storage and disposal plan for this compound.
References
- 1. Cav 2.2/3.2 blocker 1|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. addgene.org [addgene.org]
- 6. Guidelines for Work With Toxins of Biological Origin | Environment, Health and Safety [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
